Miglitol

Catalog No.
S535439
CAS No.
72432-03-2
M.F
C8H17NO5
M. Wt
207.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Miglitol

CAS Number

72432-03-2

Product Name

Miglitol

IUPAC Name

(2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

Molecular Formula

C8H17NO5

Molecular Weight

207.22 g/mol

InChI

InChI=1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2/t5-,6+,7-,8-/m1/s1

InChI Key

IBAQFPQHRJAVAV-ULAWRXDQSA-N

SMILES

Array

solubility

Soluble
Soluble in water
6.10e+02 g/L

Synonyms

BAY m 1099, BAY-m 1099, BAY-m-1099, Diastabol, Glyset, miglitol, miglitol, 4-methylbenzenesulfonate salt, ((D)-isomer), N-hydroxyethyl-1-desoxy-nojirimycin, N-hydroxyethyl-1-desoxynojirimycin, Plumarol

Canonical SMILES

C1C(C(C(C(N1CCO)CO)O)O)O

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCO)CO)O)O)O

The exact mass of the compound Miglitol is 207.1107 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solublesoluble in water6.10e+02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758702. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Imino Sugars - Imino Pyranoses - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Quantitative Pharmacokinetic Parameters of Miglitol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core pharmacokinetic data for miglitol, synthesized from scientific literature [1] [2] [3].

Parameter Description
Absorption & Bioavailability Rapid but saturable absorption; ~100% for a 25 mg dose, drops to 50-70% for a 100 mg dose [2] [3] [4].
Time to Peak Plasma Concentration (Tmax) Approximately 2-3 hours after oral administration [3] [4].
Volume of Distribution (Vd) ~0.18 L/kg, indicating distribution primarily in the extracellular fluid [2].
Protein Binding Negligible (<4.0%) [2] [5].
Metabolism Not metabolized by humans or animal species studied [1] [2] [3].
Route of Elimination Excreted unchanged in the urine via renal filtration [2] [3] [5].
Elimination Half-Life (T½) Approximately 2 hours [2] [3] [5].
Total Clearance Similar to the glomerular filtration rate; >95% of a 25 mg dose is recovered in urine within 24 hours [1] [3].

Mechanism of Action and Pharmacokinetic Pathway

This compound's effects result from local action in the small intestine, and its systemic pharmacokinetics are straightforward due to a lack of metabolism. The following diagram illustrates its journey in the body.

miglitol_pk A Oral Administration (with first bite of meal) B Small Intestine A->B Absorption (Saturable) C Systemic Circulation B->C Portal Vein D Tissues C->D Distribution (Vd: ~0.18 L/kg) E Kidneys C->E Renal Filtration D->C Redistribution F Urine (Excretion) E->F Unchanged Drug

This compound's pharmacokinetic pathway from absorption to excretion.

Detailed Experimental Data and Protocols

Key findings from foundational and recent studies provide evidence for the pharmacokinetic profile.

Foundational Human, Rat, and Dog Study [1]
  • Objective: To characterize the absorption, distribution, metabolism, and excretion of this compound using non-labelled and radiolabelled (³H, ¹⁴C) drug.
  • Methodology: Single and repeated administration via different routes (intravenous, oral, intraduodenal) at doses of 0.3-450 mg/kg.
  • Key Findings:
    • Absorption: Rapid and complete at low doses; saturation observed at ≥5 mg/kg in rats/dogs and >50 mg in humans.
    • Distribution: Predominantly in the extracellular space (Vd: 0.3-0.8 L/kg). Permeation across the blood-brain barrier is very low.
    • Elimination: Rapid renal excretion with plasma half-lives of 0.4-1.8 hours. No metabolization was detected. A terminal elimination phase with a half-life of 50-110 hours was noted for a very small residual fraction in rats.
Bioequivalence Study of Orally Disintegrating Tablets (2023) [6]
  • Objective: To investigate the bioequivalence of a new this compound orally disintegrating tablet (ODT) formulation versus the reference based on pharmacodynamic (PD) and pharmacokinetic (PK) parameters.
  • Methodology: Two randomized, open-label, single-dose, crossover trials in healthy Chinese volunteers under fasting conditions.
    • PK Trial (n=24): Volunteers received a single 50 mg dose of test or reference formulation. Blood samples were collected at 17 time points per cycle. Plasma this compound concentrations were measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Key Findings: The PK parameters (including AUC and Cmax) for the two formulations were similar and met bioequivalence criteria (80%-125%). The study confirmed the established PK profile and demonstrated the safety and tolerability of the new ODT.

Pharmacodynamic and Clinical Correlation

  • Local vs. Systemic Action: this compound's primary therapeutic effect comes from its local inhibition of alpha-glucosidase enzymes in the small intestine brush border [2]. Systemic absorption is not required for its blood glucose-lowering effect [4].
  • Dosing Implications: The saturable absorption means that increasing the dose does not proportionally increase systemic exposure, which may help limit systemic side effects [1] [7].
  • Clinical Relevance for Drug Interactions: As this compound is not metabolized and has negligible protein binding, it has a low potential for pharmacokinetic drug interactions [3]. However, it may have pharmacodynamic interactions with other glucose-lowering agents.

References

how does miglitol reduce postprandial hyperglycemia

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

  • Core Mechanism: Miglitol is a competitive, reversible inhibitor of membrane-bound alpha-glucosidase enzymes in the small intestine brush border. This inhibition delays carbohydrate hydrolysis and monosaccharide absorption, flattening the postprandial glucose curve [1] [2].
  • Key Differentiator: Unlike acarbose, this compound is systemically absorbed [3] [2]. While its primary action remains local, absorption may contribute to additional effects.
  • Clinical Efficacy: Meta-analyses confirm this compound significantly reduces postprandial glucose, with effects more pronounced in diabetic patients [4]. It also demonstrates anti-inflammatory and potential anti-obesity properties [5] [6] [7].

Detailed Mechanism of Action

1. Molecular Mechanism: Enzyme Inhibition

This compound is a deoxynojirimycin derivative that mimics the structure of monosaccharides. It competitively and reversibly binds to the active sites of carbohydrate-hydrolyzing enzymes [3].

  • Primary Enzyme Targets: this compound has high affinity for several alpha-glucosidases [1]:
    • Sucrase
    • Maltase-glucoamylase
    • Isomaltase
  • Physiological Consequence: By inhibiting these enzymes, this compound prevents the breakdown of oligosaccharides and disaccharides (e.g., sucrose, maltose) into absorbable monosaccharides (glucose, fructose) in the proximal small intestine. This delays carbohydrate absorption to more distal intestinal segments where absorption capacity is lower [1] [2].
2. Pharmacokinetic Profile

This compound's absorption profile is distinctive and dose-dependent [1] [2]:

Dosage Absorption Rate Rationale
25 mg Nearly 100% Passive diffusion dominates
100 mg 50-70% Absorption saturates due to active transport
  • Metabolism and Excretion: this compound is not metabolized and is rapidly excreted unchanged by the kidneys, with a plasma half-life of approximately 2 hours [1].

Quantitative Therapeutic Effects

1. Effects on Glucose and Insulin

A comprehensive meta-analysis quantified this compound's acute postprandial effects [4]:

Population Absolute Reduction in Mean PPG (mmol/L) Relative Reduction in PPG
Type 2 Diabetes -1.6 [-1.9, -1.4] ~50%
Non-Diabetic -0.6 [-0.8, -0.4] ~43%
  • Insulin Response: this compound reduces postprandial insulin excursions, creating an insulin-sparing effect. This may contribute to reduced weight gain and hypoglycemia risk compared to insulin secretagogues [3] [4].
  • Long-term Glycemic Control: Chronic administration reduces HbA1c by 0.3-0.7% from baseline [3].
2. Extended Therapeutic Benefits
  • Endothelial Function: In patients with acute coronary syndrome, this compound (50 mg TID) significantly improved postprandial endothelial function measured by reactive hyperemia index (RHI). The improvement strongly correlated with reduced glucose surge (r=-0.462, p=0.001) [8].
  • Inflammatory Cytokine Expression: In STZ-induced diabetic rats, this compound treatment reduced hyperglycemia-induced overexpression of inflammatory genes (IL-1β, IL-6, TNF-α) in peripheral leukocytes [6].
  • Anti-Obesity Potential: Multiple clinical trials in Japan demonstrated consistent reductions in body weight, BMI, and visceral fat area with this compound therapy [5].

Experimental Models and Protocols

1. Clinical Assessment of Endothelial Function [8]
  • Objective: Evaluate this compound's effect on postprandial endothelial function in ACS patients with postprandial hyperglycemia (PPHG).
  • Population: 54 ACS patients post-PCI (36 with PPHG, 18 with NGT).
  • Design: PPHG patients randomized to this compound (50 mg TID) or control for 1 week.
  • Methodology:
    • Endothelial Function: Measured via Reactive Hyperemia-Peripheral Arterial Tonometry (RH-PAT) before and after a standardized test meal.
    • Key Outcome: RH-PAT index (RHI) calculated as the ratio of post-deflation PAT signal to baseline.
    • Additional Measures: Plasma glucose, insulin, incretins (GLP-1, GIP), oxidative stress markers (d-ROMs) at fasting, 60, and 120 minutes.

The experimental workflow for this study can be summarized as follows:

G Start 54 ACS Patients Post-PCI Screening PPHG Screening (Test Meal + 60min Glucose) Start->Screening PPHG PPHG Patients (n=36) Screening->PPHG NGT NGT Patients (n=18) Screening->NGT Randomize Randomization PPHG->Randomize Assessment Post-Treatment Assessment: RH-PAT, Glucose, Insulin, Incretins NGT->Assessment Baseline assessment only This compound This compound Group (50mg TID, 1 week) Randomize->this compound Control Control Group (No anti-diabetic, 1 week) Randomize->Control This compound->Assessment Control->Assessment

Experimental workflow for clinical assessment of endothelial function

2. Animal Model of Energy Expenditure [7]
  • Objective: Investigate this compound's effect on energy expenditure via brown adipose tissue (BAT) activation.
  • Animals: 4-week-old male C57BL/6J mice.
  • Study Groups:
    • Normal Chow (NC)
    • Normal Chow + this compound (NCM)
    • High-Fat Diet (HF)
    • High-Fat Diet + this compound (HFM)
  • Intervention: 0.008% this compound in diet for 8 weeks.
  • Outcome Measures:
    • Metabolic Rate: Oxygen consumption (VO₂) measured by O₂/CO₂ metabolism system.
    • BAT Thermogenesis: Interscapular temperature via thermal imaging camera.
    • Molecular Analysis: Western blot for UCP1, β3AR, PKA, p-PKA, HSL, p38αMAPK, PGC1α in BAT.
3. In Vitro Inflammatory Gene Expression [6]
  • Model: STZ-induced diabetic rats.
  • Intervention: this compound administered for 7 days.
  • Methodology:
    • Gene Expression Analysis: Microarray and real-time PCR of peripheral leukocytes.
    • Key Targets: Inflammatory cytokines (IL-1β, IL-6, TNF-α).
    • Glucose Monitoring: Blood glucose fluctuations measured after sucrose loading.

Mechanism of Anti-Obesity Effects

Research reveals multiple potential mechanisms for this compound's anti-obesity effects:

  • Brown Adipose Tissue Activation: this compound significantly upregulated UCP1 protein expression and enhanced β3-adrenergic signaling pathway (PKA, HSL, p38αMAPK, PGC1α) in BAT of high-fat diet mice [7].
  • Incretin Modulation: this compound increases postprandial active GLP-1 and reduces GIP secretion, influencing satiety and energy homeostasis [5] [7].
  • Bile Acid Metabolism: Animal studies suggest this compound influences bile acid composition, potentially contributing to metabolic improvements [5].

The following diagram illustrates the primary and secondary mechanisms of this compound action:

Primary and secondary mechanisms of this compound action

Conclusion

References

Miglitol's Core Structure and Target Binding

Author: Smolecule Technical Support Team. Date: February 2026

Miglitol is a second-generation, semi-synthetic alpha-glucosidase inhibitor derived from 1-deoxynojirimycin [1] [2]. Its structure is designed to mimic a monosaccharide, which is key to its function.

The table below summarizes the core structural features and target interactions of this compound:

Feature Description Role in Activity
Chemical Name (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol [3] [4] Defines the stereospecific configuration essential for binding.
Core Scaffold Piperidine ring with multiple hydroxyl groups [3] Serves as a nitrogen-containing sugar analogue (iminocyclitol).
Molecular Weight 207.22 g/mol [3] -
Target Enzyme Maltase-glucoamylase (MGAM), specifically the N-terminal subunit (NtMGAM) [3] Directly inhibits the enzyme that hydrolyzes complex carbohydrates.
Binding Site Occupies the -1 sugar subsite of the enzyme's active site [3] Competitively blocks the substrate's binding position.

The co-crystal structure of this compound bound to the N-terminal subunit of human Maltase-Glucoamylase (NtMGAM), solved with PDB ID 3L4W, provides atomic-level insight into its mechanism [3]. The inhibitor fits perfectly into the enzyme's active site through key interactions:

  • Hydrophobic Interactions: The piperidine ring of this compound is surrounded by hydrophobic residues Trp441, Met444, Trp539, and Phe575 [3].
  • Hydrogen Bonding: this compound's hydroxyl groups form an extensive network of hydrogen bonds with critical active site residues, including the catalytic nucleophile Asp443 and the acid/base residue Asp542, as well as Asp327, Arg526, and His600 [3]. This network effectively "locks" this compound in place.
  • Mechanistic Outcome: By occupying the -1 subsite, this compound physically occludes the active site, preventing the natural substrate from binding and thereby delaying the digestion of carbohydrates and absorption of glucose [3].

Experimental Protocols for SAR and Efficacy Studies

To investigate this compound's activity and its effects, researchers employ a range of experimental methods. The workflow for a typical study involves in vitro enzyme assays, cellular models, and in vivo clinical measurements.

G Start Study Design A In Vitro Assay α-Glucosidase Inhibition Start->A B Cellular Models (e.g., B16F10 Melanoma) Start->B C In Vivo/Clinical Studies Start->C D Mechanistic Analysis A->D IC50/Ki Determination B->D Western Blot (e.g., MITF, Tyrosinase) C->D Meal Tolerance Test CGM Data Analysis E SAR Conclusions D->E Data Synthesis

Experimental workflow for evaluating this compound's activity and effects.

In Vitro α-Glucosidase Inhibitory Assay

This is the primary method for directly quantifying this compound's potency and determining its mechanism of inhibition.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of this compound against α-glucosidase [5].
  • Protocol Summary:
    • Reaction Mixture: Incubate the enzyme (e.g., from rat intestine or recombinant) with the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
    • Inhibitor Addition: Add this compound at a range of concentrations.
    • Reaction & Detection: Allow the enzymatic reaction to proceed at 37°C for a fixed time (e.g., 30 minutes), then stop it with a basic solution (e.g., Na₂CO₃).
    • Analysis: Measure the release of p-nitrophenol spectrophotometrically at 405 nm. Calculate the percentage inhibition and IC₅₀ value using non-linear regression.
  • Kinetic Analysis: To determine the inhibition type (e.g., competitive), repeat the assay with varying substrate concentrations and plot the data on a Lineweaver-Burk graph. A competitive inhibitor will show an increasing Kₘ and an unchanged Vₘₐₓ [5].
Cellular Models for Investigating Secondary Effects

While not for diabetes, cellular models help elucidate this compound's off-target effects and confirm its impact on intracellular pathways.

  • Example Model: B16F10 mouse melanoma cells are used to study this compound's antimelanogenic (skin-lightening) effects, which are linked to its influence on cellular signaling pathways [2].
  • Key Readouts:
    • Melanin Content: Measured by lysing cells and quantifying melanin absorbance.
    • Intracellular Tyrosinase Activity: The key enzyme in melanin synthesis.
    • Western Blotting: To analyze protein expression of melanogenesis-related factors like MITF, tyrosinase, TRP-1, and TRP-2, as well as phosphorylated signaling proteins (p-PKA, p-ERK, p-p38) [2].
Clinical and In Vivo Efficacy Assessment

These methods validate this compound's physiological impact in whole organisms.

  • Meal Tolerance Test: In a clinical setting, plasma glucose is measured in patients after an overnight fast at baseline and at 0.5, 1, and 2 hours after a standardized breakfast, both before and after this compound treatment [6]. This directly demonstrates the drug's effect on postprandial hyperglycemia.
  • Continuous Glucose Monitoring (CGM): A sensor is used to track interstitial glucose levels every few minutes for several days, providing a detailed picture of glycemic fluctuations and their attenuation by this compound [7].

Comparison with Other Alpha-Glucosidase Inhibitors

Comparing this compound to other drugs in its class highlights the nuances of its SAR.

Inhibitor Chemical Nature Key Structural/SAR Differences from this compound Pharmacokinetic Profile
This compound Iminocyclitol (pseudo-monosaccharide) [5] Absorbable; systemic action possible. N-hydroxyethyl group on the nitrogen [3]. Well absorbed [3]. Not metabolized. Renal excretion [4].
Acarbose Pseudotetrasaccharide [1] Complex oligosaccharide structure; minimally absorbed. Poorly absorbed [1]. Metabolized by gut microbiota [1].
Voglibose Valienamine-derived [1] Similar to this compound in being an absorbable amino sugar. Slowly and poorly absorbed [1].

Future Directions and Novel Inhibitor Design

Current research is exploring entirely new chemical scaffolds to overcome the limitations of existing drugs. Recent studies focus on heterocyclic hybrids, such as benzimidazole-thioquinoline derivatives [5].

  • SAR Insights from Novel Inhibitors:
    • Aromatic Moieties: Incorporating planar aromatic systems like benzimidazole and quinoline allows for strong π-π and hydrophobic interactions with the enzyme's active site (e.g., with Trp516 and Asp518), often leading to higher potency than this compound [5].
    • Substitution Patterns: Electron-withdrawing groups (e.g., halogens like bromine or chlorine) at the para position of a benzyl pendant significantly enhance inhibitory activity, while ortho substitutions often cause steric hindrance and reduce potency [5].
    • Role of Linkers: Sulfur atoms (thioethers) in the linker chain may provide favorable hydrophobic and van der Waals interactions with the enzyme's binding pocket [5].

References

Miglitol brown adipose tissue activation mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Evidence from Animal Studies

The following table summarizes key metabolic changes observed in high-fat diet-induced obese mice treated with miglitol, demonstrating its potent anti-obesity and metabolic effects.

Parameter High-Fat Diet (HF) Group High-Fat Diet + this compound (HFM) Group Significance & Citation
Body Weight Increased Significantly less p<0.05 vs. HF group [1]
White Adipose Tissue Mass (Epididymal & Subcutaneous) Increased Significantly less p<0.05 vs. HF group [1]
Energy Expenditure (Oxygen Consumption, VO₂) Baseline Significantly higher p<0.05 vs. HF group [1]
BAT Temperature Baseline Significantly higher Measured via thermal imaging [1]
UCP1 Gene & Protein Expression in BAT Baseline Significantly enhanced p<0.05 vs. HF group [1]
Insulin Resistance (HOMA-R value) Increased Significantly less p<0.05 vs. HF group [1]

Detailed Experimental Protocols

To help you evaluate or replicate these key findings, here is a summary of the core methodologies used in the cited research.

In Vivo Model for Assessing Anti-Obesity Effects

This protocol is used to evaluate this compound's effect on diet-induced obesity and energy expenditure in a whole organism.

  • Animal Model: Four-week-old male C57BL/6J mice [1].
  • Diet & Grouping: Mice are divided into two groups: one fed a high-fat diet (HF) and another fed a high-fat diet supplemented with this compound (HFM) for a period of 8 weeks or longer [1] [2].
  • Key Metabolic Measurements:
    • Energy Expenditure: Oxygen consumption (VO₂) is measured using metabolic cages to estimate the metabolic rate [1].
    • BAT Thermogenesis: Interscapular BAT temperature is quantified in live animals using a thermal imaging camera [1].
  • Tissue Analysis: After the study period, BAT is collected to analyze the protein and gene expression levels of UCP1 and related signaling proteins (PKA, HSL, p38αMAPK, PGC1α) via techniques like Western blot and RT-PCR [1].
In Vitro Model for BAT Signaling Pathways

This protocol investigates this compound's direct effects on brown adipocyte cells, independent of systemic influences.

  • Cell Line: HB2 brown adipocyte cell line [2].
  • Treatment: Cells are treated with this compound to study its direct effects [2].
  • Key Assessments:
    • Adrenergic Signaling: Evaluation of whether this compound promotes the β-adrenergic signaling pathway, which is the primary activator of UCP1 and thermogenesis in brown fat cells [2].
    • Gene Expression: Measurement of mitochondrial gene expression and markers of BAT activation, such as UCP1 [2].

Additional Mechanisms and Research Context

Beyond direct BAT activation, research suggests other mechanisms may contribute to this compound's metabolic benefits.

  • Altered Bile Acid Metabolism: this compound increases fecal bile acid excretion and upregulates hepatic CYP7A1, a key enzyme for bile acid synthesis. This is linked to changes in the gut microbiome and short-chain fatty acid production, which may improve metabolic health [3].
  • Incretin Hormone Modulation: Clinical studies suggest this compound influences gut hormones; it can reduce glucose-dependent insulinotropic peptide (GIP) and increase glucagon-like peptide-1 (GLP-1) levels, which may improve insulin sensitivity and satiety [4].

The diagram below summarizes the multi-faceted mechanisms by which this compound exerts its anti-obesity effects.

G Multi-Faceted Anti-Obesity Mechanisms of this compound This compound This compound Intestinal α-Glucosidase Inhibition Intestinal α-Glucosidase Inhibition This compound->Intestinal α-Glucosidase Inhibition Primary Action Systemic Absorption Systemic Absorption This compound->Systemic Absorption Unique Property Gut Microbiome Changes Gut Microbiome Changes This compound->Gut Microbiome Changes Indirect Effect Delayed Carbohydrate Absorption Delayed Carbohydrate Absorption Intestinal α-Glucosidase Inhibition->Delayed Carbohydrate Absorption Incretin Modulation (GLP-1) Incretin Modulation (GLP-1) Intestinal α-Glucosidase Inhibition->Incretin Modulation (GLP-1) Direct Effect on BAT Direct Effect on BAT Systemic Absorption->Direct Effect on BAT Key for BAT Activation Altered Bile Acid Metabolism Altered Bile Acid Metabolism Gut Microbiome Changes->Altered Bile Acid Metabolism Reduced Obesity & Improved Metabolism Reduced Obesity & Improved Metabolism Delayed Carbohydrate Absorption->Reduced Obesity & Improved Metabolism Direct Effect on BAT->Reduced Obesity & Improved Metabolism Altered Bile Acid Metabolism->Reduced Obesity & Improved Metabolism Incretin Modulation (GLP-1)->Reduced Obesity & Improved Metabolism

This compound's anti-obesity effects involve intestinal and systemic pathways.

This compound represents a promising therapeutic avenue due to its established safety profile as an approved anti-diabetic drug. Future research should focus on further elucidating these mechanisms in humans and exploring the potential for developing new compounds that specifically target BAT activation with enhanced efficacy [4] [2].

References

Mechanistic Overview of Miglitol's Anti-Obesity Effects

Author: Smolecule Technical Support Team. Date: February 2026

Miglitol's anti-obesity action extends beyond its classic role of delaying carbohydrate absorption. The diagram below summarizes the core interconnected pathways involved.

G This compound This compound Undigested Carbs\nreach Lower Intestine Undigested Carbs reach Lower Intestine This compound->Undigested Carbs\nreach Lower Intestine Bile Acid Sequestration\n& Altered Metabolism Bile Acid Sequestration & Altered Metabolism This compound->Bile Acid Sequestration\n& Altered Metabolism ↑ GLP-1 Secretion ↑ GLP-1 Secretion Undigested Carbs\nreach Lower Intestine->↑ GLP-1 Secretion Altered Gut\nEnvironment Altered Gut Environment Altered Gut\nEnvironment->↑ GLP-1 Secretion Bile Acid Sequestration\n& Altered Metabolism->Altered Gut\nEnvironment ↑ TGR5 Signaling ↑ TGR5 Signaling Bile Acid Sequestration\n& Altered Metabolism->↑ TGR5 Signaling ↑ β3-adrenergic\nSignaling ↑ β3-adrenergic Signaling ↑ GLP-1 Secretion->↑ β3-adrenergic\nSignaling ↑ BAT Thermogenesis\n(UCP1) ↑ BAT Thermogenesis (UCP1) ↑ GLP-1 Secretion->↑ BAT Thermogenesis\n(UCP1) ↑ Satiety\n↓ Food Intake ↑ Satiety ↓ Food Intake ↑ GLP-1 Secretion->↑ Satiety\n↓ Food Intake ↑ TGR5 Signaling->↑ BAT Thermogenesis\n(UCP1) ↑ β3-adrenergic\nSignaling->↑ BAT Thermogenesis\n(UCP1) ↓ Body Weight\n↓ Adiposity ↓ Body Weight ↓ Adiposity ↑ BAT Thermogenesis\n(UCP1)->↓ Body Weight\n↓ Adiposity ↑ Satiety\n↓ Food Intake->↓ Body Weight\n↓ Adiposity

Key pathways for this compound's anti-obesity effects

Activation of Brown Adipose Tissue Thermogenesis

A primary mechanism is the increase in energy expenditure via Brown Adipose Tissue thermogenesis. In mice fed a high-fat diet, this compound treatment significantly increased oxygen consumption and BAT temperature. This was driven by the upregulation of Uncoupling Protein 1 (UCP1), which enables mitochondria in BAT to dissipate energy as heat [1].

The pathway involves enhancement of the β3-adrenergic signaling cascade. This compound increased the expression and activation of key proteins in this pathway, including Protein Kinase A, Hormone-sensitive lipase, p38α MAPK, and the transcriptional coactivator PGC1α [1]. The diagram below details this specific signaling cascade.

G This compound This compound β3-adrenergic Receptor β3-adrenergic Receptor This compound->β3-adrenergic Receptor  Enhances PKA PKA β3-adrenergic Receptor->PKA HSL HSL PKA->HSL p38α MAPK p38α MAPK PKA->p38α MAPK PGC1α PGC1α p38α MAPK->PGC1α UCP1 Gene\nExpression UCP1 Gene Expression PGC1α->UCP1 Gene\nExpression ↑ Thermogenesis\n↑ Energy Expenditure ↑ Thermogenesis ↑ Energy Expenditure UCP1 Gene\nExpression->↑ Thermogenesis\n↑ Energy Expenditure

β3-adrenergic signaling pathway enhanced by this compound

Modulation of GLP-1 and Bile Acid Metabolism

This compound's impact on the gut environment is another critical mechanism.

  • Incretin Effect: this compound potently stimulates the secretion of Glucagon-like Peptide-1. By delaying carbohydrate absorption, it allows more undigested carbs to reach the lower intestine, stimulating L-cells to release GLP-1 [2] [3]. Elevated GLP-1 increases satiety and reduces food intake [3].
  • Bile Acid Metabolism: this compound significantly alters bile acid handling. It increases the fecal excretion of bile acids and, unexpectedly, also raises their concentration in portal vein blood [4] [5]. Elevated bile acids in the gut can activate the TGR5 receptor on L-cells, further stimulating GLP-1 secretion. TGR5 signaling also increases energy expenditure in BAT via the type 2 iodothyronine deiodinase pathway [4] [5].

Key Experimental Evidence in Rodent Models

The following tables summarize quantitative data and experimental conditions from pivotal rodent studies.

Table 1: Effects on Body Weight, Adiposity, and Glucose Metabolism

Parameter Measured Model (Diet) This compound Dose & Duration Key Results (vs. Control) Citation
Body Weight C57BL/6 J mice (HFD) 0.008% in diet, 8 wks Significant reduction [1]
Fat Mass C57BL/6 J mice (HFD) 0.008% in diet, 8 wks ↓ epididymal & subcutaneous fat [1]
Fasting Glucose SHR./Ntul//-cp rats (High-Sucrose) 150 mg/kg diet, 8 wks Significant decrease [6]
Fasting Insulin & HOMA-IR C57BL/6 J mice (HFD) 0.008% in diet, 8 wks Significant improvement [1]
Glucose Tolerance (AUC) SHR./Ntul//-cp rats (High-Sucrose) 150 mg/kg diet, 8 wks 20% reduction (p<0.05) [6]
HbA1c SHR./Ntul//-cp rats (High-Sucrose) 150 mg/kg diet, 8 wks Significant decrease (p<0.05) [6]

Table 2: Effects on Energy Expenditure, Lipids, and Underlying Markers

Parameter Measured Model (Diet) This compound Dose & Duration Key Results (vs. Control) Citation
Oxygen Consumption (VO₂) C57BL/6 J mice (HFD) 0.008% in diet, 8 wks Significantly higher [1]
BAT Temperature C57BL/6 J mice (HFD) 0.008% in diet, 8 wks Significantly higher [1]
BAT UCP1 Protein C57BL/6 J mice (HFD) 0.008% in diet, 8 wks Significant upregulation [1]
Plasma Triglycerides SHR./Ntul//-cp rats (High-Sucrose) 150 mg/kg diet, 8 wks 15% reduction (p<0.05) [6]
Total Cholesterol SHR./Ntul//-cp rats (High-Sucrose) 150 mg/kg diet, 8 wks 20% reduction (p<0.05) [6]
Fecal Bile Acids NSY mice (HFD) 0.15% in diet, 4-12 wks Significant increase [4] [5]
Portal GLP-1 NSY mice (HFD) 0.15% in diet, 4-12 wks Significant increase [4]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the cited works.

Table 3: Key Experimental Protocols from Cited Studies

Protocol Aspect Details from Animal Studies

| Common Animal Models | • C57BL/6 J mice fed a High-Fat Diet (HFD) [1]. • NSY mice, a model of spontaneous type 2 diabetes, fed HFD [4] [5]. • SHR./Ntul//-cp rats, a model of obesity and T2DM [6]. • OLETF rats, a model of obese type 2 diabetes [7]. | | Dosing & Administration | • Dietary Admixture: Most studies mixed this compound directly into the chow. Common doses were 0.008% to 0.15% by weight of the diet [1] [4] [6]. • Treatment Duration: Studies typically ranged from 4 to 12 weeks, with 8 weeks being common [1] [6]. | | In Vivo Metabolic Phenotyping | • Oxygen Consumption (VO₂): Measured using an O₂/CO₂ metabolism-measuring system (e.g., MK-5000, Muromachi-Kikai) at 23°C [1]. • BAT Thermography: Interscapular temperature recorded in anesthetized mice using a thermal imaging camera (e.g., FLIR i3) [1]. • Oral Glucose/Meal Tolerance Tests (OGTT/MTT): Conducted after fasting; glucose, insulin, and incretin levels (GLP-1, GIP) measured [2] [3]. | | Molecular & Biochemical Analysis | • Western Blotting: Key proteins analyzed from BAT lysates include UCP1, pPKA, PGC1α, HSL, p38α MAPK [1]. • Bile Acid Quantification: Measured in feces, portal vein blood, and liver tissue [4] [5]. • Hormone Assays: Plasma active GLP-1 and insulin measured using commercial ELISA kits [1] [4]. |

Interpretation and Research Implications

The evidence strongly suggests that this compound's anti-obesity effect is not reliant on a single mechanism but on a synergistic network. The delayed carbohydrate absorption initiates a cascade: altered gut contents lead to changes in bile acids and GLP-1, which in turn activate key metabolic pathways like β3-adrenergic signaling and TGR5, culminating in increased energy expenditure via BAT thermogenesis [1] [2] [4].

A significant advantage of this compound is its established safety profile from decades of use as an anti-diabetic drug, potentially offering a safer alternative to previous anti-obesity medications withdrawn from the market due to severe side effects [2].

References

Miglitol inhibition of white adipocyte adipogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanisms of Action

The anti-obesity effects of miglitol appear to operate through a dual mechanism: a direct inhibitory effect on white adipocyte development and a systemic effect that increases overall energy expenditure [1] [2].

  • Inhibition of White Adipogenesis: An overview of research, including in vitro studies, states that this compound has been shown to "inhibit adipogenesis of white adipocytes" [1] [2]. This suggests a direct action on the process by which precursor cells develop into mature fat-storing white adipocytes.
  • Activation of Brown Adipose Tissue (BAT): Multiple studies highlight the activation of BAT as a key mechanism. This compound intake increases energy expenditure by upregulating Uncoupling Protein 1 (UCP1) in BAT [3] [4]. UCP1 uncouples the mitochondrial electron transport chain from ATP synthesis, dissipating energy as heat (a process called thermogenesis). Research in mice demonstrates that this compound enhances the entire β3-adrenergic signaling pathway leading to UCP1 activation, including increased expression of PKA, HSL, p38αMAPK, and PGC1α [3].
  • Hormonal and Metabolic Regulation: Clinical trials show this compound modulates incretin hormones; it decreases Glucose-dependent Insulinotropic Peptide (GIP), which promotes fat accumulation, and increases Glucagon-like Peptide-1 (GLP-1), which can reduce appetite [1] [2]. It also increases adiponectin, a hormone with anti-atherothrombotic and insulin-sensitizing properties [5].

Key Experimental Findings

The table below summarizes quantitative data from foundational studies on this compound's effects.

Study Model Key Findings Related to Adipose Tissue & Obesity Reference
Diet-Induced Obese Mice ↓ Body weight, ↓ epididymal & subcutaneous white adipose tissue weight, ↑ UCP1 protein/gene expression in BAT, ↑ BAT temperature, ↑ whole-body energy expenditure (VO₂), ↑ proteins in β3-adrenergic signaling pathway (PKA, HSL, etc.). [3]
Diet-Induced Obese Mice Prevention of diet-induced obesity via stimulation of energy expenditure and BAT, independent of carbohydrate malabsorption. Effect replicated by intraperitoneal injection. [4]
Clinical Trial (Japan) ↓ Body weight, ↓ BMI, ↓ subcutaneous and visceral fat mass, ↓ HOMA-IR (insulin resistance), improved blood lipids (T-Cho, LDL), ↑ adiponectin. [1] [2]
Clinical Trial (Japan) ↓ Body weight and BMI more effectively than other alpha-glucosidase inhibitors (voglibose, acarbose). ↓ plasma GIP, ↑ plasma GLP-1. [1] [2]

Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited literature.

In Vivo Mouse Model of Diet-Induced Obesity

This protocol is used to assess the systemic anti-obesity effects of this compound and its impact on BAT [3] [4].

  • Animals and Diets: Four-week-old male C57BL/6J mice are housed under controlled conditions (e.g., 23°C, 12h light/dark cycle). They are divided into two main groups: one fed a High-Fat Diet (HFD) and another fed the same HFD supplemented with 0.008% this compound for a period of 8 weeks.
  • Data Collection:
    • Weekly Monitoring: Body weight and food intake.
    • Terminal Analysis: After fasting, collect blood via cardiopuncture for plasma parameter analysis (glucose, insulin, lipids, active GLP-1). Dissect and weigh white adipose tissue depots (e.g., epididymal, subcutaneous). Dissect interscapular BAT and liver, freeze in liquid nitrogen, and store at -80°C for molecular analysis.
  • Energy Expenditure Measurement: Place mice in an open-circuit indirect calorimetry system to measure Oxygen Consumption (VO₂).
  • BAT Thermogenesis Measurement: Fast and anesthetize mice. Use a thermal imaging camera to quantify heat generation from the interscapular BAT region.
Analysis of Brown Adipose Tissue Signaling Pathways

This method details the molecular analysis of the β3-adrenergic pathway and UCP1 in BAT [3].

  • Protein Extraction: Homogenize frozen BAT samples in RIPA lysis buffer. Centrifuge to collect supernatant and determine protein concentration.
  • Western Blot Analysis: Resolve proteins via SDS-PAGE, transfer to a membrane, and probe with primary antibodies against targets of interest:
    • UCP1
    • β3-Adrenergic Receptor (β3AR)
    • Protein Kinase A (PKA) and phospho-PKA
    • Hormone-sensitive Lipase (HSL)
    • p38α Mitogen-activated Protein Kinase (p38αMAPK)
    • Peroxisome Proliferator-activated Receptor Gamma Coactivator 1-α (PGC1α)
    • β-actin (loading control)
  • Gene Expression Analysis: Extract total RNA from BAT and perform quantitative RT-PCR to measure UCP1 mRNA expression.
  • BAT Histology: Fix BAT in formalin, section, and stain with Hematoxylin and Eosin (H&E). Quantify lipid droplet size and morphology.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway activated by this compound and a typical experimental workflow.

G Proposed this compound Signaling in BAT This compound This compound Beta3AR Beta3AR This compound->Beta3AR PKA PKA Beta3AR->PKA HSL HSL PKA->HSL p38MAPK p38MAPK PKA->p38MAPK UCP1 UCP1 HSL->UCP1 Lipolysis & FFA Supply PGC1a PGC1a p38MAPK->PGC1a PGC1a->UCP1 Thermogenesis Thermogenesis UCP1->Thermogenesis

Diagram 1. Proposed pathway for this compound-induced thermogenesis in brown adipose tissue.

H In Vivo Experimental Workflow Start 4-week-old C57BL/6J Mice Group1 HFD Group (Control) Start->Group1 Group2 HFD + this compound Group (0.008%) Start->Group2 Weekly Weekly Monitoring: Body Weight & Food Intake Group1->Weekly Group2->Weekly Terminal Terminal Analysis (After 8 weeks) Weekly->Terminal Sub1 Plasma Collection (Biochemistry) Terminal->Sub1 Sub2 Tissue Dissection: WAT & BAT Weights Terminal->Sub2 Sub3 Molecular Analysis: Western Blot, RT-PCR Terminal->Sub3 Sub4 BAT Histology (H&E Staining) Terminal->Sub4 Special Specialized Assessments Terminal->Special VO2 Energy Expenditure (VO₂) Special->VO2 Temp BAT Thermography Special->Temp

Diagram 2. Typical in vivo workflow for studying this compound's anti-obesity effects in mice.

Future Research Directions

While the evidence for this compound's effect on white and brown adipose tissue is promising, the existing body of research has limitations. The authors of the 2015 review emphasize that higher quality clinical research is needed, including larger, longer-duration, and double-blinded studies [1] [2]. Furthermore, all cited clinical trials were conducted in Japan; research in other populations with high obesity rates is necessary to confirm these findings globally [1]. The precise molecular target through which this compound initiates the β3-adrenergic signaling cascade also remains a key question for future basic research [3] [4].

References

clinical trial protocol for miglitol in type 2 diabetes

Author: Smolecule Technical Support Team. Date: February 2026

Miglitol: Mechanism of Action and Clinical Effects

Introduction this compound is a second-generation pseudomonosaccharide alpha-glucosidase inhibitor used as an oral antihyperglycemic agent for Type 2 Diabetes Mellitus (T2DM) [1] [2]. Its primary mechanism involves a reversible inhibition of membrane-bound intestinal α-glucoside hydrolase enzymes in the brush border of the small intestine. This inhibition delays the digestion of complex carbohydrates and disaccharides into monosaccharides (like glucose), thereby reducing postprandial hyperglycemia [1] [3]. Unlike sulfonylureas, this compound does not stimulate insulin secretion [3].

Recent research has revealed several pleiotropic effects beyond its classic action. This compound has been shown to activate the putative glucose sensor SGLT3, which may contribute to enhanced GLP-1 secretion and involve the parasympathetic nervous system [4]. Furthermore, a novel area of investigation via drug repurposing has demonstrated that this compound possesses antimelanogenic properties by downregulating key melanogenic pathways in B16F10 melanoma cells [5].

Table 1: Key Pharmacological and Clinical Characteristics of this compound

Feature Description
Drug Class Alpha-glucosidase inhibitor [1] [3]
Primary Mechanism Reversible inhibition of intestinal alpha-glucosidase enzymes, delaying carbohydrate digestion/absorption [1] [3]
Systemic Absorption Almost complete, but saturable at higher doses [1] [3]
Metabolism & Excretion Not metabolized; excreted unchanged by the kidneys [3]
Half-life Approximately 2 hours [3]
Key Glycemic Effects Reduces postprandial blood glucose & HbA1c (by 0.3-0.7%); lowers postprandial serum insulin levels [1] [2]
Cardiovascular Effects Attenuates glucose fluctuation-induced increases in heart rate & sympathetic activity in ACS patients [6]
Lipid Effects Shows similar lipid-lowering efficacy to DPP-4 inhibitor anagliptin in clinical studies [7]
Novel Potential Effect Inhibits melanogenesis via PKA, MAPK, and GSK3β/β-Catenin signaling pathways [5]

Detailed Clinical Application Protocol

This section outlines a protocol based on a published randomized controlled trial investigating this compound's effects on glucose fluctuation and heart rate variability in T2DM patients with Acute Coronary Syndrome (ACS) [6].

1. Study Objectives and Design

  • Primary Objective: To evaluate the short-term effects of this compound on glucose fluctuations, heart rate variability (HRV), and sympathetic nervous system (SNS) activity in T2DM patients with recent ACS.
  • Secondary Objectives: To assess the safety and tolerability of this compound in this patient population.
  • Design: Prospective, randomized, open-label, blinded-endpoint (PROBE), multicenter, parallel-group comparative study.

2. Participant Eligibility Criteria

  • Inclusion Criteria:
    • Diagnosis of ACS within the past 7 days.
    • Diagnosis of T2DM (fasting plasma glucose ≥6.99 mmol/L or postprandial/OGTT plasma glucose ≥11.10 mmol/L).
    • HbA1c <9.4% (79.2 mmol/mol).
    • Age between 20 and 80 years.
  • Exclusion Criteria:
    • Type 1 diabetes.
    • Current treatment with insulin or an alpha-glucosidase inhibitor.
    • Severe liver or renal disease (serum creatinine ≥176.8 µmol/L).
    • History of gastrointestinal surgery or drug allergy.
    • Pregnancy.

3. Randomization and Intervention

  • Eligible patients are randomized (1:1) to either the This compound group or the control group.
  • This compound Group: Receives this compound 50 mg orally, three times daily (with meals), in addition to standard care.
  • Control Group: Continues with standard care alone, which may include other antidiabetic agents (except alpha-glucosidase inhibitors), statins, ACE inhibitors/ARBs, clopidogrel, and aspirin [6].

4. Study Procedures and Timeline The study involves simultaneous monitoring of glucose levels and Holter electrocardiogram (ECG) over 48 hours.

  • Day 1 (0-24 hrs): All patients undergo baseline 24-hour Continuous Glucose Monitoring (CGM) and Holter ECG monitoring without this compound intervention.
  • Day 2 (24-48 hrs): The this compound group commences treatment. Both groups continue with simultaneous CGM and Holter ECG monitoring.
  • CGM data is calibrated with finger-stick blood glucose tests at least four times daily. Patients are provided with a standardized hospital diet [6].

5. Endpoints and Data Analysis

  • Glycemic Endpoints:
    • Mean Amplitude of Glycemic Excursions (MAGE): A measure of intra-day glucose variability.
    • Episodes of Subclinical Hypoglycemia: Defined as CGM glucose ≤4.44 mmol/L.
  • Cardiac/Autonomic Endpoints (derived from 24-hour Holter ECG):
    • Heart Rate Variability (HRV) indices: SDNN (standard deviation of NN intervals), RMSSD (root mean square of successive differences).
    • Sympathetic Nervous System Activity: LF/HF ratio (low frequency/high frequency power ratio).
    • Heart Rate: Mean and maximum heart rate.
  • Data analysis is performed for the entire 24-hour period and for segmented time slots (e.g., day-time, night-time, bed-time) to identify diurnal patterns [6].

6. Safety Monitoring

  • Patients are monitored for adverse events, particularly gastrointestinal disturbances such as flatulence, abdominal pain, and diarrhea, which are common with this compound therapy [6] [2].

In Vitro Protocol: Investigating Antimelanogenic Effects

For researchers exploring drug repurposing, the following protocol summarizes a cell-based assay to investigate this compound's inhibitory effects on melanogenesis [5].

1. Cell Line and Culture

  • Use B16F10 mouse melanoma cells. Maintain cells in appropriate culture medium (e.g., Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum) under standard conditions (37°C, 5% CO₂).

2. Cytotoxicity Assay (Prerequisite)

  • Purpose: To determine non-cytotoxic concentrations of this compound for subsequent experiments.
  • Method: Treat cells with varying concentrations of this compound (e.g., up to 250 µM) for a set period (e.g., 24-72 hours).
  • Analysis: Perform an MTT or similar cell viability assay. This compound showed no cytotoxicity at concentrations up to 250 µM in the reference study [5].

3. Melanin Content and Tyrosinase Activity Assays

  • Purpose: To quantify the inhibitory effect of this compound on melanin production and the key enzyme tyrosinase.
  • Method:
    • Treat B16F10 cells with non-cytotoxic concentrations of this compound (e.g., 50, 100, 250 µM). Kojic acid (500 µM) can be used as a positive control.
    • After incubation (e.g., 72 hours), harvest the cells.
    • Melanin Content: Lyse the cells and measure the melanin content spectrophotometrically after solubilization.
    • Intracellular Tyrosinase Activity: Lyse the cells and measure the enzyme activity using L-DOPA as a substrate, measuring the absorbance of the formed dopachrome [5].

4. Protein Expression Analysis by Western Blotting

  • Purpose: To investigate the effect of this compound on the expression of proteins and phosphorylation events in signaling pathways regulating melanogenesis.
  • Method:
    • Treat B16F10 cells with this compound.
    • Lyse the cells and extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with specific primary antibodies against:
      • Melanogenic enzymes: Tyrosinase, TRP-1, TRP-2.
      • Master regulator: MITF (microphthalmia-associated transcription factor).
      • Signaling pathway components: Phosphorylated and total PKA, ERK, p38, GSK3β, β-catenin.
    • Use appropriate secondary antibodies and detection methods to visualize protein bands [5].

The signaling pathways involved in this process, as identified in the research, can be visualized as follows:

G This compound This compound PKA PKA This compound->PKA Downregulates Phosphorylation ERK ERK This compound->ERK Upregulates Phosphorylation p38 p38 This compound->p38 Downregulates Phosphorylation GSK3β GSK3β This compound->GSK3β Decreases P-GSK3β (Ser9) CREB CREB PKA->CREB Downregulates MITF MITF CREB->MITF Reduces Expression Tyrosinase Tyrosinase MITF->Tyrosinase Downregulates TRP1 TRP1 MITF->TRP1 Downregulates TRP2 TRP2 MITF->TRP2 Downregulates Melanin Melanin Tyrosinase->Melanin Reduces Synthesis TRP1->Melanin Reduces Synthesis TRP2->Melanin Reduces Synthesis ERK->MITF Degrades p38->MITF (Reduces Stabilization) β_catenin β_catenin GSK3β->β_catenin Promotes Degradation β_catenin->MITF Reduces Activation

Diagram 1: this compound's action on melanogenesis signaling pathways. This compound downregulates the master transcription factor MITF through multiple pathways, leading to reduced expression of melanogenic enzymes and decreased melanin synthesis [5].

Experimental Workflow for Clinical & In Vitro Studies

The overall workflow for the clinical and laboratory investigations into this compound's effects is summarized below.

G Start Start Subgraph1 Clinical Trial Workflow (T2DM & ACS) Start->Subgraph1 Subgraph2 In Vitro Workflow (Melanogenesis) Start->Subgraph2 A1 Patient Recruitment & Eligibility Screening A2 Randomization A1->A2 End1 Data Interpretation A1->End1 A3 Control Group (Standard Care) A2->A3 A4 This compound Group (50 mg TID + Standard Care) A2->A4 A5 Day 1: Baseline CGM & Holter ECG Monitoring A2->A5 A2->End1 A6 Day 2: Intervention & CGM/Holter ECG Monitoring A3->A6 A3->End1 A4->A6 A4->End1 A5->A6 A5->End1 A7 Endpoint Analysis: MAGE, Hypoglycemia, HRV, LF/HF A6->A7 A6->End1 A7->End1 B1 B16F10 Cell Culture B2 Cytotoxicity Assay (MTT) B1->B2 End2 Data Interpretation B1->End2 B3 Treatment with Non-toxic this compound Doses B2->B3 B2->End2 B4 Functional Assays: Melanin Content & Tyrosinase Activity B3->B4 B5 Mechanistic Analysis: Western Blotting B3->B5 B3->End2 B4->End2 B6 Analysis of Signaling Pathways (PKA, MAPK, Wnt/β-catenin) B5->B6 B5->End2 B6->End2

Diagram 2: Integrated workflows for clinical and in vitro this compound research. The left path outlines the clinical trial for glycemic/cardiac effects, while the right path details the cell-based protocol for investigating novel indications like anti-hyperpigmentation.

Key Considerations for Protocol Implementation

  • Dosing and Administration: In clinical practice, this compound (typically 50 mg or 100 mg three times daily) must be taken at the start of each main meal to be effective [3] [2]. The 50 mg TID dose was used effectively in the ACS trial [6].
  • Safety and Tolerability: Gastrointestinal adverse effects (flatulence, diarrhea, abdominal pain) are common, dose-dependent, and often transient. They can be managed by initiating therapy at a lower dose [2]. This compound monotherapy is not associated with hypoglycemia [3] [2].
  • Novel Indications: The investigation into this compound's antimelanogenic effects is in the preclinical stage. The primary human skin irritation tests cited (125 and 250 µM) showed no adverse reactions, suggesting potential for topical use, but this requires extensive clinical validation [5].

References

Comprehensive Application Notes and Protocols: Miglitol Dosing Schedules in Anti-Obesity Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Miglitol and Its Potential as an Anti-Obesity Therapeutic

This compound is an oral alpha-glucosidase inhibitor that has been used clinically for the management of type 2 diabetes since 1996. It functions by reversibly inhibiting alpha-glucosidase enzymes in the small intestine, which delays the digestion of complex carbohydrates and reduces postprandial hyperglycemia. Recently, substantial evidence has emerged from both clinical trials and preclinical studies indicating that this compound may have significant anti-obesity effects beyond its glucose-lowering properties. This application note provides a comprehensive summary of dosing schedules, experimental protocols, and mechanistic insights from this compound anti-obesity studies to assist researchers in designing robust investigations of this repurposed therapeutic agent.

The therapeutic potential of this compound for obesity management is particularly promising given its established safety profile and the urgent need for effective, well-tolerated anti-obesity medications. Unlike many anti-obesity drugs that have been withdrawn from the market due to serious adverse effects, this compound has been used clinically for decades with no severe side effects, primarily causing mild to moderate gastrointestinal disturbances that typically decrease over time. The proposed mechanisms underlying this compound's anti-obesity effects extend beyond its primary action of carbohydrate absorption inhibition and may include activation of brown adipose tissue thermogenesis, modulation of incretin hormones, and potential effects on adipogenesis.

Comprehensive Dosing Regimens for Anti-Obesity Research

Clinical Dosing Schedules in Human Studies

Table 1: Clinical Dosing Regimens of this compound in Human Anti-Obesity Studies

Reference (Population) Study Duration Dosing Schedule Administration Timing Key Efficacy Outcomes
Shimabukuro et al. (Metabolic syndrome patients) [1] [2] 12 weeks 50 mg three times daily At the start of each main meal Significant reduction in body weight, BMI, visceral fat area, HOMA-IR, and improved lipid profiles
Narita et al. (Type 2 diabetic patients) [1] 12 weeks 50 mg three times daily At the start of each main meal Significant reduction in body weight and BMI; superior to voglibose
Mikada et al. (Overweight type 2 diabetic patients) [1] 24 weeks 50 mg three times daily At the start of each main meal Reduced body weight, BMI, total body fat mass, and systolic blood pressure
Sugihara et al. (Obese type 2 diabetic patients) [1] 12 weeks 50 mg three times daily At the start of each main meal Significant reduction in body weight and BMI; superior to acarbose and voglibose
Divided-dose regimen (Healthy volunteers) [3] Single meal study 25 mg before + 25 mg 15 min after meal start Split dose: pre-meal and post-meal Superior postprandial glucose flattening compared to single 50 mg dose

The standard clinical dosing for this compound in anti-obesity studies has consistently been 50 mg administered three times daily at the start of each main meal. This regimen has demonstrated significant anti-obesity effects across multiple clinical trials conducted primarily in Japanese populations with obesity or metabolic syndrome. It is crucial to note that administration timing relative to meals is essential for optimal efficacy, as this compound must be present in the intestine simultaneously with carbohydrate ingestion to effectively inhibit alpha-glucosidase enzymes. An alternative divided-dose administration strategy (25 mg just before and 25 mg 15 minutes after the start of a meal) has been shown to smooth postprandial plasma glucose excursions more effectively than a single 50 mg dose before meals, suggesting this approach may enhance efficacy, though it has not been specifically tested in long-term anti-obesity trials [3].

Preclinical Dosing Schedules in Animal Models

Table 2: Preclinical Dosing Regimens of this compound in Animal Obesity Studies

Reference (Model) Study Duration Dosing Method Dose Concentration Key Efficacy Outcomes
Sasaki et al. (Diet-induced obese mice) [4] 8 weeks Diet-admixed 0.008% this compound in high-fat diet Reduced body weight, epididymal and subcutaneous fat mass, increased energy expenditure
Debouno et al. (SHR/Ntul-cp rats) [1] Not specified Not specified Not specified Reduced body weight gain without affecting food intake
Hamada et al. (Spontaneous-onset obesity type 2 diabetic mice) [1] Not specified Not specified Not specified Reduced body weight gain, ameliorated insulin resistance and glucose tolerance
Shrivastava et al. (High-fat diet-fed rats) [1] Not specified Not specified Not specified Reduced body weight gain and improved plasma lipid profile

In preclinical studies, the most thoroughly documented dosing approach involves diet-admixed administration at a concentration of 0.008% this compound in a high-fat diet, provided ad libitum for 8 weeks to diet-induced obese C57BL/6J mice [4]. This method ensures continuous delivery of the drug without the need for forced administration and mimics chronic exposure. Earlier studies used various doses and administration methods, but consistently reported reduced body weight gain without significant effects on food intake, suggesting that the anti-obesity effects are not primarily mediated through appetite suppression. The absence of severe side effects has been noted across multiple rodent studies, with no observations of abdominal distension, diarrhea, or anorexia commonly associated with alpha-glucosidase inhibitors in humans.

Detailed Experimental Protocols

Clinical Research Protocol for this compound in Obesity

Study Population Selection: Recruit adult men and women aged 34-69 years with obesity (BMI ≥25 kg/m²) and metabolic syndrome according to standardized criteria (e.g., IDF guidelines). Exclusion criteria should include type 1 diabetes, severe renal impairment, inflammatory bowel disease, colonic ulceration, intestinal obstruction, and concomitant use of medications that might interfere with study outcomes [5] [2].

Randomization and Blinding: Assign eligible participants to either lifestyle modification (LSM) alone or LSM plus this compound groups using computer-generated randomization. While previous studies have been open-label due to the challenge of creating a placebo with identical gastrointestinal effects, consider using an active comparator (e.g., another alpha-glucosidase inhibitor) or double-dummy design where possible to minimize bias [1] [2].

Intervention Protocol:

  • Administer this compound 50 mg tablet three times daily at the start of each main meal for 12-24 weeks
  • Implement standardized lifestyle modification program including dietary counseling and physical activity recommendations
  • Assess compliance through pill counts, medication diaries, and/or plasma this compound concentrations where feasible
  • Permit stable doses of other medications (e.g., antihypertensives, statins) provided these remain unchanged during study period

Assessment Schedule: Conduct baseline, 4-week, 12-week, and 24-week (if applicable) assessments including:

  • Anthropometrics: body weight, BMI, waist circumference
  • Body composition: visceral and subcutaneous fat area via CT scan at umbilical level
  • Metabolic parameters: HbA1c, fasting glucose and insulin, HOMA-IR, lipid profile, adiponectin
  • Incretin hormones: GIP and GLP-1 during meal tolerance test
  • Safety assessments: gastrointestinal symptoms, laboratory tests
Preclinical Research Protocol for this compound in Animal Models

Animal Model Selection: Utilize 4-week-old male C57BL/6J mice (or similar strain) and maintain in temperature-controlled environment (23°C) on 12h light/dark cycle with free access to food and water. Acclimate animals for at least 1 week prior to study initiation [4].

Diet and Drug Administration:

  • Prepare high-fat diet (56.7% of calories from fat) containing 0.008% this compound for treatment group
  • Include control groups: normal chow, normal chow plus this compound, and high-fat diet alone
  • Provide diets ad libitum for 8-week study duration
  • Measure food intake and body weight weekly

Metabolic Assessments:

  • Energy expenditure: Measure oxygen consumption (VO₂) using O₂/CO₂ metabolism-measuring system at study end point. Place mice in chambers at 23°C, acclimate for 2 hours, then measure O₂ concentration every 3 minutes for 1-hour period. Calculate VO₂ as [Oa-Oc]v m⁻¹ t⁻¹ where Oa is atmospheric O₂, Oc is chamber O₂, v is flow rate (650 ml/min), m is mass (kg), and t is time (hours) [4].
  • Brown adipose tissue thermogenesis: Quantify interscapular temperature using thermal imaging camera after 6-hour fast under anesthesia (sodium pentobarbital, 30 mg/kg i.p.) [4].
  • Tissue collection: After 8-week intervention, fast animals overnight, euthanize under anesthesia, collect blood via cardiocentesis, and dissect adipose tissues (epididymal, subcutaneous, brown adipose tissue) for weighing and molecular analyses.

Molecular Analyses:

  • Western blotting: Analyze protein expression in BAT using antibodies against UCP1, β3-adrenergic receptor, PKA, p-PKA, HSL, CPT1, p38αMAPK, PGC1α, and β-actin for loading control [4].
  • Histological examination: Fix BAT in 10% buffered formalin, section at 5μm, stain with hematoxylin and eosin, and quantify lipid droplets by counting nuclei surrounded by ≥4 lipid vacuoles/cell in randomly chosen areas [4].

Proposed Mechanisms of Action

The anti-obesity mechanisms of this compound appear to extend beyond its primary action of carbohydrate absorption inhibition. While the complete mechanism remains to be fully elucidated, several pathways have been proposed based on experimental evidence:

  • Brown Adipose Tissue Activation: this compound significantly upregulates uncoupling protein 1 (UCP1) in brown adipose tissue, enhancing thermogenesis and energy expenditure. This effect is mediated through enhanced β3-adrenergic signaling involving PKA, HSL, p38αMAPK, and PGC1α [4]. BAT activation is considered the most definitive mediator of this compound's anti-obesity effect based on current evidence.

  • Incretin Hormone Modulation: this compound decreases plasma glucose-dependent insulinotropic peptide (GIP) levels and increases glucagon-like peptide 1 (GLP-1) levels. The reduction in GIP, which promotes fat accumulation, may contribute to body weight reduction, while increased GLP-1 may reduce appetite and food intake, though the evidence for this in humans is somewhat limited [1].

  • Adipogenesis Inhibition: In vitro studies suggest this compound may directly inhibit adipogenesis of white adipocytes, potentially contributing to reduced white adipose tissue mass observed in both clinical and preclinical studies [1].

  • Bile Acid Metabolism: Emerging evidence suggests this compound may influence bile acid metabolism in mice, though this mechanism requires further investigation to establish its significance in the anti-obesity effect [1].

The following diagram illustrates the primary proposed mechanisms for this compound's anti-obesity effects:

G cluster_intestinal Intestinal Effects cluster_BAT Brown Adipose Tissue Activation cluster_metabolic Metabolic Outcomes This compound This compound AlphaInhib Alpha-Glucosidase Inhibition This compound->AlphaInhib Beta3AR β3-Adrenergic Signaling This compound->Beta3AR WAT White Adipocyte Adipogenesis Inhibition This compound->WAT CarbDelay Delayed Carbohydrate Absorption AlphaInhib->CarbDelay GIP Decreased GIP Secretion CarbDelay->GIP GLP1 Increased GLP-1 Secretion CarbDelay->GLP1 FatRed Reduced Fat Mass GIP->FatRed PKA PKA Activation Beta3AR->PKA PGC1a PGC-1α Upregulation PKA->PGC1a UCP1 UCP1 Upregulation PKA->UCP1 PGC1a->UCP1 Thermogenesis Increased Thermogenesis UCP1->Thermogenesis EnergyExp Increased Energy Expenditure Thermogenesis->EnergyExp subcluster subcluster cluster_adipose cluster_adipose WAT->FatRed BATact BAT Activation BATact->Thermogenesis EnergyExp->FatRed WeightRed Body Weight Reduction FatRed->WeightRed InsulinImp Improved Insulin Sensitivity FatRed->InsulinImp

Figure 1: Proposed Mechanisms of this compound's Anti-Obesity Effects

The β3-adrenergic signaling pathway in brown adipose tissue appears to play a central role in this compound's anti-obesity effects. The following diagram details this specific mechanism:

G This compound This compound Beta3AR β3-Adrenergic Receptor Activation This compound->Beta3AR Stimulates PKA Protein Kinase A (PKA) Activation Beta3AR->PKA cAMP HSL Hormone-Sensitive Lipase (HSL) Activation PKA->HSL Phosphorylates p38MAPK p38 MAPK Activation PKA->p38MAPK Activates UCP1 UCP1 Gene and Protein Expression HSL->UCP1 FFA Availability PGC1a PGC-1α Upregulation p38MAPK->PGC1a Induces PGC1a->UCP1 Enhances Thermogenesis Mitochondrial Thermogenesis UCP1->Thermogenesis Uncouples Oxidative Phosphorylation EnergyExp Increased Energy Expenditure Thermogenesis->EnergyExp

Figure 2: β3-Adrenergic Signaling Pathway in Brown Adipose Tissue

Data Analysis and Interpretation

Primary Outcome Measures: The primary efficacy endpoint should be change in body weight from baseline to study end. Secondary endpoints should include changes in BMI, waist circumference, visceral fat area, subcutaneous fat area, HOMA-IR, lipid profiles, and incretin hormones. In preclinical studies, include epididymal and subcutaneous white adipose tissue weights and BAT UCP1 expression levels.

Statistical Considerations: Power calculations should be performed prior to study initiation to ensure adequate sample size. For clinical trials with this compound, a sample size of 50-55 participants per group has detected significant differences in previous studies. Analyze data using intention-to-treat principles with appropriate imputation for missing data. Use ANCOVA for continuous variables adjusting for baseline values, and report between-group differences with 95% confidence intervals.

Interpretation of Results: When interpreting study outcomes, consider that this compound's effects on body weight typically manifest within 4-12 weeks of treatment. The magnitude of weight reduction in clinical studies has generally ranged from 2-4% of initial body weight, which, while modest, is clinically significant when accompanied by improvements in visceral adiposity and metabolic parameters. The differential effects on visceral versus subcutaneous adipose tissue are particularly important to assess, as previous research has demonstrated particularly strong reductions in visceral fat [1] [2].

References

Comprehensive Application Notes and Protocols: Miglitol in Combination Therapy with Metformin or Sulfonylureas for Type 2 Diabetes Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Miglitol in Diabetes Combination Therapy

This compound, a second-generation alpha-glucosidase inhibitor, represents an important therapeutic option for managing type 2 diabetes mellitus (T2DM), particularly when used in combination with other antidiabetic agents such as metformin or sulfonylureas. Approved by the U.S. FDA in 1996, this compound functions through a unique mechanism that delays carbohydrate digestion and absorption in the small intestine, resulting in reduced postprandial hyperglycemia—a significant contributor to overall glycemic control as measured by glycosylated hemoglobin (HbA1c) levels. Unlike many other antidiabetic medications, this compound works locally in the gastrointestinal tract without significant systemic effects, making it particularly valuable for combination regimens where complementary mechanisms of action can yield enhanced efficacy while minimizing dose-dependent side effects.

The rationale for combining this compound with other antidiabetic agents stems from the multifactorial pathogenesis of T2DM, which involves both insulin resistance and impaired insulin secretion. While metformin primarily addresses hepatic glucose overproduction and insulin resistance, and sulfonylureas enhance insulin secretion from pancreatic beta-cells, this compound specifically targets postprandial glucose excursions through its action on carbohydrate-digesting enzymes. This complementary mechanism allows for synergistic glycemic control while potentially reducing the required doses of individual agents, thereby minimizing side effects. The following sections provide comprehensive application notes and experimental protocols for researchers investigating this compound combination therapies, with supporting clinical evidence, mechanistic insights, and practical methodological guidance.

Clinical Evidence and Efficacy Data

This compound-Metformin Combination Therapy

The synergistic relationship between this compound and metformin has been demonstrated in multiple clinical trials. A pivotal 36-week, multicenter, double-blind, placebo-controlled study involving 324 patients with inadequately controlled T2DM revealed significant advantages of the combination therapy over monotherapy approaches. After an 8-week placebo run-in period, patients were randomized to receive either placebo, this compound alone, metformin alone, or this compound plus metformin. The this compound was titrated to 100 mg three times daily, while metformin was administered at 500 mg three times daily, with the primary efficacy endpoint being change in HbA1c from baseline to treatment end.

The results demonstrated that the This compound-metformin combination produced a placebo-subtracted HbA1c reduction of -1.78%, which was significantly greater than the -1.25% reduction observed with metformin monotherapy (p = 0.002). Additionally, the combination therapy showed superior effects on fasting plasma glucose (-44.8 mg/dL vs. -20.4 mg/dL with metformin alone; p = 0.0025) and 2-hour postprandial glucose area under the curve (-59.0 mg/dL vs. -18.0 mg/dL with metformin alone; p = 0.0001). The responder rate (defined as the percentage of patients achieving HbA1c ≤7.0% or reduction ≥1.0% from baseline) was substantially higher in the combination group (70.6%) compared to metformin monotherapy (45.52%; p = 0.0014). All treatment regimens were reported to be well tolerated, indicating that the combination provides enhanced efficacy without compromising safety.

A separate 32-week study confirmed these findings, specifically examining the addition of this compound versus placebo to existing metformin therapy (1500-2250 mg/day) in patients with inadequate glycemic control (HbA1c between 7.5% and 10.5%). This study implemented a force-titration protocol: 4 weeks at 25 mg this compound three times daily, 12 weeks at 50 mg three times daily, and 16 weeks at 100 mg three times daily, with down-titration permitted if the highest dose was not tolerated. The Intent-to-Treat analysis of 152 patients revealed a significant decrease in HbA1c with this compound plus metformin compared to placebo plus metformin (this compound treatment effect: -0.21%; placebo treatment effect: +0.22%; p = 0.011). Postprandial blood glucose also showed significantly greater reduction with the active combination (end of treatment adjusted means: 13.8 mmol/L for this compound vs. 15.8 mmol/L for placebo; p = 0.0007). Notably, adverse events were only 8% more frequent in the this compound-metformin group, and no cases of hypoglycemia were reported, underscoring the safety of this combination.

This compound-Sulfonylurea Combination Therapy

While the search results provided limited specific clinical trial data on this compound-sulfonylurea combinations, pharmacological evidence indicates that This compound enhances glycemic control when added to sulfonylurea therapy. According to the mechanism of action, this compound's effect on postprandial glucose control is additive to that of sulfonylureas, which primarily increase insulin secretion. Additionally, this compound has been noted to diminish the insulinotropic and weight-increasing effects of sulfonylureas, potentially mitigating two significant limitations of sulfonylurea therapy.

Table 1: Clinical Efficacy Outcomes from this compound-Metformin Combination Studies

Study Parameter This compound + Metformin Metformin Monotherapy Placebo P-Value
HbA1c Reduction (%) -1.78* -1.25 - 0.002
Fasting Plasma Glucose (mg/dL) -44.8 -20.4 - 0.0025
2-h Postprandial Glucose AUC (mg/dL) -59.0 -18.0 - 0.0001
Responder Rate (%) 70.6 45.52 - 0.0014
Study Duration (weeks) 36 36 36 -

*Placebo-subtracted value [1]

Table 2: Summary of this compound Combination Therapy Clinical Evidence

Combination Type Study Design Sample Size Key Efficacy Findings Safety Profile
This compound + Metformin 36-week randomized, double-blind, placebo-controlled 318 (ITT) Significant improvements in HbA1c, FPG, and PPG vs monotherapy Well tolerated, no hypoglycemia reported
This compound + Metformin 32-week randomized, placebo-controlled 152 (ITT) Significant reduction in HbA1c and PPG vs placebo + metformin Only 8% more AEs than placebo, no hypoglycemia
This compound + Sulfonylurea Pharmacological data - Additive glycemic control, reduced weight gain potential Possible hypoglycemia risk requiring dose adjustment

Mechanism of Action and Synergistic Effects

This compound's Unique Mechanism

This compound operates through a distinctly different mechanism compared to other antidiabetic agents. As an alpha-glucosidase inhibitor, this compound targets membrane-bound intestinal α-glucosidase enzymes in the brush border of the small intestine, including sucrase, glucoamylase, isomaltase, maltase, and trehalase. These enzymes are normally responsible for hydrolyzing complex carbohydrates and disaccharides into absorbable monosaccharides. This compound competitively inhibits these enzymes with particularly strong binding affinity for sucrase (inhibitory ranking: sucrase > glucoamylase > isomaltase > lactase > trehalase), resulting in delayed carbohydrate digestion and consequently reduced postprandial glucose absorption.

Structurally, this compound is a deoxynojirimycin derivative that closely resembles glucose, allowing it to effectively compete with dietary carbohydrates for enzyme binding sites. Unlike acarbose (another alpha-glucosidase inhibitor), this compound is absorbed systemically but undergoes minimal metabolism and is rapidly cleared by the kidneys. However, its therapeutic effects are primarily mediated through its local action in the gastrointestinal tract rather than systemic effects. At higher doses (100 mg), this compound absorption becomes saturated, with only 50-70% of the administered dose being absorbed compared to nearly complete absorption at the 25 mg dose level. This unique pharmacological profile contributes to its favorable safety spectrum, particularly the absence of systemic toxicity.

Synergistic Mechanisms in Combination Therapy

The complementary mechanisms of this compound with metformin and sulfonylureas create a multifaceted approach to glycemic control that addresses different pathophysiological aspects of type 2 diabetes:

  • With Metformin: Metformin primarily reduces hepatic glucose production and enhances peripheral insulin sensitivity. When combined with this compound, which blunts postprandial glucose excursions, the two agents provide comprehensive coverage of both fasting and postprandial hyperglycemia. This temporal complementary action results in more stable glycemic control throughout the day. Additionally, since both agents work through glucose-dependent mechanisms (unlike sulfonylureas), their combination carries a lower risk of hypoglycemia compared to other combination regimens.

  • With Sulfonylureas: Sulfonylureas stimulate insulin secretion from pancreatic beta-cells, primarily affecting fasting glucose levels but with less pronounced effects on postprandial glucose excursions. This compound complements this mechanism by specifically targeting postprandial glucose rises, creating a dual-phase glycemic control approach. Furthermore, this compound may mitigate two significant drawbacks of sulfonylurea therapy: excessive weight gain and hyperinsulinemia, by reducing the need for high insulin secretion to control postprandial glucose levels.

The following diagram illustrates the synergistic mechanisms of this compound in combination with metformin or sulfonylureas:

G Carbs Dietary Carbohydrates AlphaGlucosidase Alpha-Glucosidase Enzymes Carbs->AlphaGlucosidase Digestion This compound This compound This compound->AlphaGlucosidase Competitive Inhibition PPG Postprandial Glucose This compound->PPG Reduces GlucoseAbsorption Glucose Absorption AlphaGlucosidase->GlucoseAbsorption Regulates GlucoseAbsorption->PPG Increases HbA1c HbA1c Reduction PPG->HbA1c Impacts Metformin Metformin HepaticGlucose Hepatic Glucose Production Metformin->HepaticGlucose Suppresses InsulinSensitivity Insulin Sensitivity Metformin->InsulinSensitivity Improves FPG Fasting Plasma Glucose Metformin->FPG Reduces HepaticGlucose->FPG Increases InsulinSensitivity->HbA1c Improves FPG->HbA1c Impacts Sulfonylureas Sulfonylureas InsulinSecretion Insulin Secretion Sulfonylureas->InsulinSecretion Stimulates InsulinSecretion->FPG Lowers

Figure 1: Synergistic Mechanisms of this compound Combination Therapies in Type 2 Diabetes

Experimental Protocols and Methodologies

In Vitro Alpha-Glucosidase Inhibition Assay

Purpose: To evaluate the inhibitory potency of this compound against specific alpha-glucosidase enzymes and potential synergistic effects with other antidiabetic agents.

Materials:

  • Purified alpha-glucosidase enzymes (sucrase, maltase, isomaltase)
  • This compound standard (≥98% purity)
  • Test compounds (metformin, sulfonylureas)
  • Substrate solutions (sucrose, maltose) in appropriate buffers
  • Stop solution (Na₂CO₃)
  • Detection reagent (glucose oxidase-peroxidase system)
  • Microplate reader capable of measuring absorbance at 490-540 nm

Procedure:

  • Prepare enzyme solutions in appropriate buffers at optimal pH (typically 6.0-7.0 for intestinal enzymes)
  • Prepare serial dilutions of this compound (0.1-100 μM) alone and in combination with fixed concentrations of test compounds
  • Pre-incubate enzyme with inhibitors for 5-10 minutes at 37°C
  • Initiate reaction by adding specific substrate (e.g., 5-50 mM sucrose for sucrase activity)
  • Incubate at 37°C for 15-60 minutes (time course determined by preliminary experiments)
  • Terminate reaction by adding stop solution or heating
  • Measure liberated glucose using glucose oxidase-peroxidase system
  • Calculate inhibition percentages and determine IC₅₀ values using nonlinear regression

Data Analysis:

  • Calculate enzyme activity as μmol glucose released/min/mg protein
  • Determine IC₅₀ values for this compound alone and in combination
  • Analyze combination data using isobologram or combination index methods to identify synergistic, additive, or antagonistic effects
Clinical Protocol for Combination Therapy Studies

Purpose: To evaluate the efficacy and safety of this compound in combination with metformin or sulfonylureas in patients with type 2 diabetes.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial

Patient Population:

  • Adults with T2DM (ages 18-75)
  • Inadequate glycemic control (HbA1c 7.5-10.5%) on stable metformin or sulfonylurea therapy
  • Exclusion criteria: renal impairment (Serum Creatinine >2.0 mg/dl), gastrointestinal disorders, pregnancy

Intervention Protocol:

  • Run-in Phase: 4-week single-blind placebo period with dietary counseling
  • Randomization: Eligible patients randomized to this compound or matching placebo
  • Titration Phase:
    • Weeks 1-4: this compound 25 mg three times daily with first bite of main meals
    • Weeks 5-16: this compound 50 mg three times daily
    • Weeks 17-32: this compound 100 mg three times daily (with down-titration permitted for intolerance)
  • Background Therapy: Stable dose of metformin (1500-2250 mg/day) or sulfonylurea

Efficacy Assessments:

  • Primary Endpoint: Change in HbA1c from baseline to study end
  • Secondary Endpoints:
    • Fasting plasma glucose
    • 1-hour and 2-hour postprandial glucose after standardized meal test
    • Postprandial insulin and C-peptide levels
    • Fasting and postprandial triglycerides
    • Body weight and body composition
  • Timepoints: Baseline, 4, 12, 24, and 32 weeks

Safety Assessments:

  • Adverse events with special attention to gastrointestinal effects
  • Hypoglycemic episodes (documented symptoms and/or blood glucose <70 mg/dL)
  • Laboratory parameters (liver enzymes, renal function, hematology)
  • Vital signs and physical examination

Statistical Analysis:

  • Intent-to-Treat population using Last Observation Carried Forward for missing data
  • Analysis of covariance for continuous variables with baseline as covariate
  • Chi-square or Fisher's exact test for categorical variables
  • Sample size calculation based on 0.5% HbA1c difference with 90% power

The following diagram illustrates the clinical trial workflow for studying this compound combination therapies:

G Screening Patient Screening Inclusion/Exclusion Criteria RunIn 4-Week Placebo Run-in Dietary Standardization Screening->RunIn Eligible Patients Randomization Randomization Stratified by Baseline HbA1c RunIn->Randomization Meet Criteria Group1 This compound + Background Therapy (n=160) Randomization->Group1 Allocated Group2 Placebo + Background Therapy (n=160) Randomization->Group2 Allocated Titration Dose Titration Phase (20 weeks) 25 mg → 50 mg → 100 mg TID Group1->Titration Group2->Titration Maintenance Maintenance Phase (12 weeks) Stable Dosing Titration->Maintenance Assessment Efficacy & Safety Assessment HbA1c, FPG, PPG, Adverse Events Maintenance->Assessment Analysis Statistical Analysis ITT Population, ANCOVA Assessment->Analysis

Figure 2: Clinical Trial Protocol for this compound Combination Therapy Studies

Safety Profile and Risk Management

Adverse Effects and Contraindications

This compound demonstrates a generally favorable safety profile, with most adverse effects being gastrointestinal in nature and resulting from its mechanism of action. As undigested carbohydrates reach the lower intestine, they undergo bacterial fermentation, leading to symptoms such as flatulence (15-24%), diarrhea (7-13%), and abdominal discomfort (1-3%). These effects are typically dose-dependent and often diminish with continued use as patients adapt. Importantly, unlike sulfonylureas or insulin, this compound does not cause hypoglycemia when used as monotherapy because its action is glucose-dependent and does not stimulate insulin secretion.

The contraindications for this compound primarily relate to specific patient populations and comorbidities. Absolute contraindications include:

  • Renal impairment (creatinine clearance <25 ml/min or serum creatinine >2.0 mg/dl) due to reduced drug clearance
  • Inflammatory bowel disease, colonic ulceration, or partial intestinal obstruction due to potential exacerbation of symptoms
  • Diabetic ketoacidosis
  • Known hypersensitivity to this compound or its components

Additionally, caution is recommended when using this compound in combination with digoxin, as this compound may reduce digoxin bioavailability, potentially requiring dose adjustment and monitoring of digoxin levels.

Hepatic Safety Profile

A significant advantage of this compound over some other antidiabetic agents is its minimal hepatotoxicity. According to LiverTox (NCBI/NIH), this compound has not been linked to instances of clinically apparent acute liver injury. In large clinical trials, serum aminotransferase elevations were no more common with this compound than with placebo, and any elevations that occurred were asymptomatic and resolved rapidly upon discontinuation. This favorable hepatic profile distinguishes this compound from acarbose (another alpha-glucosidase inhibitor), which has been associated with rare cases of hepatotoxicity. The likelihood score for this compound causing clinically apparent liver injury is E (unlikely cause of clinically apparent liver injury), making it a preferred choice for patients with pre-existing liver conditions or those requiring long-term antidiabetic therapy.

Hypoglycemia Risk in Combination Therapy

While this compound alone does not cause hypoglycemia, the risk increases when it is combined with insulin secretagogues such as sulfonylureas. When such combinations are used, appropriate precautions should be implemented:

  • Consider reducing the dose of sulfonylurea when adding this compound
  • Educate patients to recognize and manage hypoglycemia symptoms
  • Advise patients to use oral glucose (dextrose) rather than sucrose (table sugar) for treating hypoglycemia, as this compound will inhibit the hydrolysis of sucrose to glucose
  • Regularly monitor blood glucose levels, especially during the initial combination therapy period

Table 3: Safety Profile and Risk Management in this compound Combination Therapy

Safety Aspect This compound Monotherapy This compound + Metformin This compound + Sulfonylurea Risk Management Strategies
Hypoglycemia Risk Very low Low Moderate Sulfonylurea dose reduction; glucose tablets for hypoglycemia
GI Side Effects Common (dose-dependent) Common Common Start low, go slow; take with first bite of food; high-fiber diet
Hepatotoxicity Unlikely Unlikely Unlikely No specific monitoring required
Renal Considerations Contraindicated if CrCl <25 ml/min Use with caution Use with caution Assess renal function before initiation
Drug Interactions Digoxin level reduction Additive GI effects Hypoglycemia potentiation Monitor digoxin levels; adjust doses accordingly

Clinical Applications and Practical Considerations

Dosing and Administration Protocols

This compound requires specific dosing and administration protocols to maximize efficacy and minimize gastrointestinal side effects. The recommended dosing strategy follows a start low, go slow approach:

  • Initial Dose: 25 mg three times daily taken with the first bite of each main meal
  • Titration: After 4-8 weeks, based on tolerance and glycemic response, increase to 50 mg three times daily
  • Maximum Dose: 100 mg three times daily (may be achieved after 12-16 weeks of therapy)
  • Alternative Initiation: For patients particularly sensitive to gastrointestinal effects, initiation with once-daily dosing (25 mg with the largest meal) may be considered, with subsequent gradual escalation

The timing of administration is critical for this compound's efficacy. Unlike many medications that can be taken without regard to meals, this compound must be taken with the first bite of each main meal to ensure presence in the small intestine when carbohydrates arrive. This coordination allows the drug to effectively inhibit alpha-glucosidase enzymes during the critical window of carbohydrate digestion.

For combination therapy with metformin, both medications can be taken together with meals, though patients should be monitored for additive gastrointestinal effects. When combining with sulfonylureas, careful blood glucose monitoring is recommended during the initial weeks of therapy to identify potential hypoglycemia that may require sulfonylurea dose reduction.

Special Population Considerations

Elderly Patients: this compound is suitable for elderly patients as it does not require dose adjustment based on age alone. However, as renal function often declines with age, assessment of creatinine clearance is recommended before initiation. The absence of systemic side effects and low hypoglycemia risk make this compound particularly advantageous in this population.

Renal Impairment: this compound is contraindicated in patients with significant renal impairment (serum creatinine >2.0 mg/dl or creatinine clearance <25 ml/min) due to reduced clearance and potential drug accumulation. In mild to moderate renal impairment, no specific dose adjustment is needed, but careful monitoring for gastrointestinal side effects is advised.

Hepatic Impairment: No dose adjustment is necessary for patients with hepatic impairment, as this compound has minimal hepatic metabolism and has not been associated with hepatotoxicity. This makes it a preferred choice for diabetic patients with coexisting liver conditions.

Ethnic Considerations: Clinical evidence suggests that this compound is equally effective across different ethnic groups, including Hispanic and African-American populations, who may have particular susceptibility to certain diabetes complications. The mechanism of action, targeting carbohydrate digestion, is effective regardless of ethnic background, though dietary patterns may influence its efficacy.

Conclusion and Future Directions

This compound represents a valuable therapeutic option in the management of type 2 diabetes, particularly when used in combination with metformin or sulfonylureas. The synergistic efficacy demonstrated in clinical trials, coupled with a favorable safety profile and minimal risk of hypoglycemia when used appropriately, positions this compound as an important component of comprehensive diabetes management. The unique mechanism of action targeting postprandial hyperglycemia complements the effects of other antidiabetic agents, allowing for multidimensional glycemic control.

Future research directions should include:

  • Long-term studies evaluating the impact of this compound combination therapy on diabetes-related complications
  • Investigation of this compound in combination with newer antidiabetic classes such as SGLT2 inhibitors and GLP-1 receptor agonists
  • Personalized medicine approaches identifying patient characteristics predictive of optimal response to this compound-based regimens
  • Development of extended-release formulations to improve compliance and potentially reduce gastrointestinal side effects

The experimental protocols outlined in this document provide comprehensive methodologies for researchers to further investigate the potential of this compound combination therapies, contributing to optimized diabetes management strategies that address the complex pathophysiology of this prevalent metabolic disorder.

References

Analytical Method for Miglitol Impurity Profiling: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Specification
Analytical Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection [1] [2]
Column Prevail Carbohydrate ES (250 mm × 4.6 mm, 5 µm) [1] [2]
Mobile Phase A 10 mM Dipotassium hydrogen orthophosphate, pH 8.0 [1] [2]
Mobile Phase B Acetonitrile [1] [2]
Gradient Program Time/%B: 0/90, 35/70, 40/70, 50/90, 55/90 [1]
Flow Rate 1.0 mL/min [1] [2]
Column Temperature 35 °C [1] [2]
Detection Wavelength 210 nm [1] [2]
Injection Volume 20 µL [1] [2]
Retention Time of Miglitol ~24.0 minutes [1] [2]
Diluent Acetonitrile:Water (50:50, v/v) [1]

Detailed Experimental Protocols

Chromatographic Method for Impurity Profiling

This protocol is adapted from the stability-indicating method developed to separate this compound from its process-related impurities and degradants [1] [2].

Materials and Reagents

  • This compound API and Impurities: High-purity reference standards.
  • Water: HPLC-grade water, purified through a system like Millipore Milli-Q.
  • Acetonitrile (ACN): HPLC-grade.
  • Dipotassium Hydrogen Orthophosphate (K₂HPO₄): Analytical reagent grade.
  • Phosphoric Acid (H₃PO₄): For pH adjustment.
  • Volumetric Flasks, Pipettes, and HPLC Vials.

Mobile Phase and Diluent Preparation

  • Mobile Phase A (10 mM K₂HPO₄ Buffer, pH 8.0): Dissolve approximately 1.74 g of dipotassium hydrogen orthophosphate in 1000 mL of HPLC-grade water. Adjust the pH to 8.0 using concentrated phosphoric acid. Filter the solution through a 0.45 µm or 0.22 µm membrane filter.
  • Mobile Phase B: HPLC-grade acetonitrile.
  • Diluent: Prepare a mixture of acetonitrile and water in a 50:50 (v/v) ratio.

System Suitability Solution (0.15% w/w of each impurity)

  • Preparation of Standard Stock Solution-1: Accurately weigh and transfer about 50 mg each of this compound and its known impurities (A, B, C, D, E, F) into a 25 mL volumetric flask. Dissolve and make up to volume with diluent [1].
  • Preparation of Standard Stock Solution-2: Pipette 1.2 mL of Standard Stock Solution-1 into a 25 mL volumetric flask and make up to volume with diluent [1].
  • Preparation of 0.15% Standard Solution: Pipette 1.6 mL of Standard Stock Solution-2 into a 10 mL volumetric flask and make up to volume with diluent. This solution contains about 0.15% of each impurity relative to the this compound test concentration (10 mg/mL) [1].

Test Solution Preparation

  • Weigh accurately about 100 mg of this compound API into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate to dissolve, and make up to the mark with diluent to obtain a solution with a concentration of 10,000 µg/mL.

HPLC Instrumentation and Conditions

  • Instrument: Agilent 1100 series or equivalent HPLC system with a Diode Array Detector (DAD).
  • Data Station: ChemStation software or equivalent.
  • The detailed chromatographic conditions are as summarized in the table above. Equilibrate the column with the initial mobile phase composition for at least 30 minutes before analysis.

System Suitability Evaluation

  • Inject the system suitability solution. The chromatogram should show resolution (R) greater than 1.5 between all analyte peaks. The tailing factor for this compound peak should be not more than 2.0. The %RSD for peak areas from six replicate injections should be less than 5.0%.
Forced Degradation Studies (Stability-Indicating Method Validation)

This protocol is performed in accordance with ICH guidelines Q1A(R2) and Q2(R1) to demonstrate the stability-indicating power of the method [1] [2].

G Forced Degradation Study Workflow for this compound Start This compound API Sample Acid Acidic Hydrolysis: 0.1 M HCl at 60°C for 30 min Start->Acid Base Basic Hydrolysis: 0.1 M NaOH at 60°C for 30 min Start->Base Oxidative Oxidative Hydrolysis: 3% H₂O₂ at RT for 30 min Start->Oxidative Neutral Aqueous Hydrolysis: Water at 60°C for 6 hours Start->Neutral Thermal Thermal Stress: Solid drug at 105°C for 24 hours Start->Thermal Photolytic Photolytic Stress: Exposed to 1.2 million lux hours Start->Photolytic Analyze Analyze Stressed Samples using RP-HPLC Method Acid->Analyze Base->Analyze Oxidative->Analyze Neutral->Analyze Thermal->Analyze Photolytic->Analyze Results Review Chromatograms for Degradation Peaks Analyze->Results

Stress Conditions [1] [2]

  • Acidic Hydrolysis: Treat about 100 mg of this compound with 10 mL of 0.1 M hydrochloric acid. Heat at 60°C for 30 minutes. Neutralize with 0.1 M sodium hydroxide before dilution and analysis.
  • Basic Hydrolysis: Treat about 100 mg of this compound with 10 mL of 0.1 M sodium hydroxide. Heat at 60°C for 30 minutes. Neutralize with 0.1 M hydrochloric acid before dilution and analysis.
  • Oxidative Hydrolysis: Treat about 100 mg of this compound with 10 mL of 3% w/v hydrogen peroxide solution. Allow to stand at room temperature for 30 minutes.
  • Thermal Stress: Expose about 100 mg of solid this compound API in a Petri dish to a temperature of 105°C for 24 hours in an oven.
  • Photolytic Stress: Expose the solid drug substance to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

Analysis and Interpretation

  • Prepare samples from each stress condition to a final concentration of 10 mg/mL using the diluent.
  • Inject each sample into the HPLC system along with a freshly prepared control sample.
  • Compare the chromatograms of stressed samples with the control. Note: Significant degradation is typically observed under oxidative stress conditions, while this compound has been shown to be stable under other stress conditions [1] [2].
Characterization of Impurities by Mass Spectrometry

This protocol describes the characterization of isolated impurities and degradants using LC-MS to determine their molecular weight and propose structures [1].

LC-MS Compatible Method Modifications

  • Mobile Phase A (LC-MS): 0.1% Acetic Acid in water.
  • Mobile Phase B (LC-MS): Acetonitrile.
  • The same gradient profile and column can be used. The use of volatile buffers and acids is crucial for MS compatibility.

Mass Spectrometry Conditions

  • Instrument: Agilent LC-MS 6410 QqQ or Waters UPLC-TOF with LCT Premier XE.
  • Ionization Mode: Electrospray Ionization (ESI).
  • Detection Mode: Positive ion mode.
  • MS Parameters (example):
    • Capillary Voltage: 2300 V
    • Sample Cone Voltage: 80 V
    • Dissolution Temperature: 250 °C
    • Source Temperature: 120 °C
    • Desolvation Gas Flow: 500 L/h

Analysis

  • Inject the isolated impurity fractions or the degraded sample solution.
  • The high-resolution mass spectrometry (HRMS) data from a TOF instrument provides accurate mass, allowing for the confirmation of elemental composition and the identification of impurities such as 1-deoxynojirimycin (DNJ) and various epimers [1].

Key Insights for Researchers

  • Method Selectivity: The use of a Prevail Carbohydrate ES column is critical, as it is designed for the separation of small, polar molecules like this compound and its related substances, which traditional C18 columns may not retain adequately [1].
  • Stability Insights: The fact that this compound is susceptible primarily to oxidative degradation is a valuable insight for guiding formulation development and packaging strategies to ensure product shelf-life [1] [2].
  • Impurity Control: Identifying and synthesizing impurities as reference standards is a best practice in pharmaceutical development. It allows for accurate quantification and ensures the analytical method can consistently monitor and control these impurities in every batch [3].

References

Comprehensive Application Notes and Protocols: Miglitol Crystal Preparation and Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Miglitol and Its Pharmaceutical Significance

This compound is a potent alpha-glucosidase inhibitor used as an oral antihyperglycemic agent for managing type 2 diabetes mellitus. As a deoxynojirimycin derivative structurally similar to glucose, this compound functions by competitively inhibiting intestinal alpha-glucosidase enzymes, thereby delaying carbohydrate digestion and absorption, which results in reduced postprandial blood glucose levels. The compound was approved for clinical use in the United States in 1996 and remains an important therapeutic option, particularly for patients who cannot tolerate other antidiabetic medications. [1]

The crystalline form of this compound plays a crucial role in its pharmaceutical applications, affecting critical properties including solubility, stability, bioavailability, and processability during drug product manufacturing. Well-characterized this compound crystals with defined morphology and size distribution are essential for ensuring consistent drug performance and quality. The preparation and comprehensive characterization of this compound crystals therefore represent fundamental processes in pharmaceutical development that directly impact the efficacy, safety, and reliability of the final drug product. These application notes provide detailed protocols for the preparation, characterization, and formulation of this compound crystals to support researchers and pharmaceutical developers in optimizing antidiabetic drug products. [2]

Crystal Preparation Protocol: Solvent Evaporation Method

Materials and Equipment
  • This compound raw material (pharmaceutical grade)
  • Absolute ethanol (analytical grade)
  • Deionized water
  • Ketone solvents (acetone, analytical grade)
  • Three-neck round-bottom flask (500 mL)
  • Mechanical stirrer with temperature control
  • Thermostatically controlled water bath
  • Filter paper (medium porosity)
  • Vacuum drying oven
  • Analytical balance (±0.1 mg sensitivity)
  • Safety equipment: Chemical-resistant gloves, safety goggles, lab coat
Step-by-Step Experimental Procedure
  • Solution Preparation: Weigh 50 g of this compound raw material using an analytical balance and transfer it to a three-neck round-bottom flask. Add 250 mL of a hydroalcoholic solvent mixture (ethanol:water ratio of 4:1 v/v) to the flask. The optimal solvent-to-solid ratio for crystallization is 5:1 (v/w). [2]

  • Dissolution and Clarification: Heat the mixture to 60°C while stirring continuously at 200-300 rpm using a mechanical stirrer until complete dissolution occurs (typically 15-30 minutes). Maintain the temperature at 60°C for an additional 10 minutes to ensure complete dissolution and eliminate any undissolved particles.

  • Concentration: Continue heating at 60°C while gradually reducing the volume through controlled evaporation until approximately 60% of the original volume remains. This concentration step creates a supersaturated solution necessary for crystallization initiation. Monitor the solution visually for the first signs of crystal nucleation.

  • Crystallization Initiation: Once nucleation begins, reduce the temperature to 25°C at a controlled cooling rate of 0.5°C per minute. Maintain stirring at 100-150 rpm to promote uniform crystal growth throughout the solution.

  • Crystal Maturation: After reaching room temperature, continue stirring for an additional 2-4 hours to allow complete crystal maturation. The formation of a well-defined crystal suspension indicates successful crystallization.

  • Separation: Isolate the crystals by vacuum filtration using medium-porosity filter paper. Wash the crystal cake twice with 20 mL of chilled acetone to remove residual mother liquor and enhance product purity.

  • Drying: Transfer the filtered crystals to a vacuum drying oven and dry at 40°C under reduced pressure (approximately 0.1 bar) for 12 hours to remove residual solvents. The final product appears as a white to off-white crystalline powder. [2]

Critical Process Parameters and Optimization
  • Temperature Control: Maintain precise temperature control during both dissolution and cooling phases, as temperature fluctuations can significantly impact crystal size, morphology, and purity.
  • Cooling Rate: A slower cooling rate (0.5°C/min) typically produces larger, more defined crystals, while faster rates yield smaller crystals with broader size distribution.
  • Stirring Speed: Consistent, moderate agitation (100-150 rpm) ensures uniform heat and mass transfer without promoting excessive crystal fracture or secondary nucleation.
  • Solvent Composition: The ethanol:water ratio of 4:1 provides optimal solubility characteristics for this compound crystallization. Altering this ratio may affect crystal habit and yield.

Structural Characterization of this compound Crystals

X-Ray Powder Diffraction (XRPD) Analysis

X-ray powder diffraction provides essential information about the crystal structure and phase purity of this compound crystals. The protocol below ensures comprehensive characterization:

  • Sample Preparation: Gently grind a small amount of this compound crystals using an agate mortar and pestle to achieve a homogeneous particle size. Pack the prepared sample into a standard XRPD sample holder using a glass slide to create a smooth, level surface.

  • Instrument Setup: Configure the X-ray diffractometer with the following parameters:

    • Radiation Source: Cu Kα (λ = 1.54056 Å)
    • Voltage/Current: 45 kV / 40 mA
    • Scan Range: 3-40° 2θ
    • Step Size: 0.02° 2θ
    • Scan Speed: 2° 2θ per minute
    • Divergence Slit: 1°
    • Receiving Slit: 0.3 mm
  • Data Collection: Perform the scan according to the established parameters. The characteristic XRPD pattern of this compound crystals should display distinct peaks at specific diffraction angles (2θ), which serve as fingerprints for the crystalline form. [2]

  • Data Analysis: Identify the principal diffraction peaks and compare with reference patterns to confirm crystal identity and purity. The absence of extraneous peaks indicates high phase purity, while peak broadening may suggest small crystal size or lattice imperfections.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about molecular structure and functional groups present in this compound crystals:

  • Sample Preparation: Mix approximately 2 mg of finely ground this compound crystals with 200 mg of dry potassium bromide (KBr). Thoroughly blend using an agate mortar and pestle, then compress into a transparent pellet using a hydraulic press under vacuum (10 tons for 2 minutes).

  • Instrument Setup: Configure the FTIR spectrometer with the following parameters:

    • Spectral Range: 4000-400 cm⁻¹
    • Resolution: 4 cm⁻¹
    • Scan Accumulations: 32 scans per spectrum
    • Background Correction: Collect background spectrum with pure KBr pellet
  • Data Collection: Obtain the infrared spectrum of the this compound sample. The characteristic FTIR spectrum of this compound should show prominent absorption bands corresponding to O-H stretching (3200-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and C-O stretching (1000-1100 cm⁻¹). [2] [3]

  • Interpretation: Compare the obtained spectrum with reference spectra to confirm molecular identity and identify potential polymorphic forms based on differences in hydrogen bonding patterns.

Thermal Analysis

Thermal analysis provides crucial information about crystal stability, phase transitions, and decomposition behavior:

  • Differential Scanning Calorimetry (DSC):

    • Sample Preparation: Accurately weigh 3-5 mg of this compound crystals into a standard aluminum DSC pan and seal hermetically.
    • Instrument Parameters: Heat from 30°C to 300°C at a rate of 10°C/min under nitrogen purge (50 mL/min).
    • Data Analysis: Determine the melting point, enthalpy of fusion, and observe any phase transitions or decomposition events.
  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: Weigh 5-10 mg of sample in an open platinum crucible.
    • Instrument Parameters: Heat from 25°C to 400°C at 10°C/min under nitrogen atmosphere.
    • Data Analysis: Assess thermal stability, dehydration events, and decomposition patterns by monitoring weight changes as a function of temperature.

Pharmaceutical Formulation: Sustained-Release Microspheres

The short elimination half-life of this compound (approximately 2 hours) necessitates multiple daily dosing, which can impact patient compliance. To address this limitation, a sustained-release microsphere formulation has been developed using poly-ε-caprolactone as the polymeric carrier, significantly prolonging the drug release duration. [3]

Microsphere Preparation Method
  • Polymer Solution Preparation: Dissolve poly-ε-caprolactone (2-4% w/v) in dichloromethane by mechanical stirring until complete dissolution.

  • Drug Loading: Incorporate this compound crystals (20-30% w/w of polymer) into the polymer solution and homogenize using a high-speed homogenizer to form a uniform dispersion.

  • Emulsion Formation: Add the drug-polymer dispersion dropwise to an aqueous solution containing 0.1-0.5% w/v polyvinyl alcohol as a surfactant while continuously stirring at 1000-2000 rpm to form an oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring for 3-6 hours at room temperature to allow complete evaporation of the organic solvent and subsequent formation of solid microspheres.

  • Harvesting and Washing: Collect the microspheres by vacuum filtration and wash thoroughly with deionized water to remove residual surfactant and free drug.

  • Drying: Lyophilize the washed microspheres for 24 hours to obtain a free-flowing powder. [3]

Microsphere Characterization
  • Particle Size Analysis: Microspheres typically range from 54.7 to 140 μm in diameter, measured by laser diffraction or scanning electron microscopy.
  • Surface Morphology: Field emission scanning electron microscopy (FE-SEM) reveals spherical particles with coarse surfaces, confirming successful encapsulation.
  • Drug Loading and Encapsulation Efficiency: Determined using HPLC analysis after solvent extraction, with optimal formulations achieving encapsulation efficiency >80%.
  • In Vitro Release Studies: Conducted in simulated intestinal fluid (pH 6.8) showing sustained this compound release over 10 hours, a significant extension compared to immediate-release formulations. [3]

Comprehensive Analytical Methods Summary

Table 1: Key Parameters for this compound Crystal Preparation

Parameter Optimal Condition Alternative Options Impact on Crystal Quality
Solvent System Ethanol:Water (4:1 v/v) Methanol, Acetone Affects crystal morphology and size distribution
Temperature 60°C (dissolution), 25°C (crystallization) 50-70°C (dissolution), 20-30°C (crystallization) Higher temperatures increase solubility; cooling rate affects crystal size
Stirring Speed 200-300 rpm (dissolution), 100-150 rpm (crystallization) 150-400 rpm (dissolution), 50-200 rpm (crystallization) Agitation affects nucleation rate and crystal uniformity
Solvent-to-Solid Ratio 5:1 (v/w) 4:1 to 6:1 (v/w) Higher ratios decrease supersaturation, yielding larger crystals
Drying Conditions 40°C under vacuum (0.1 bar) for 12 hours 35-45°C, 0.05-0.2 bar, 8-16 hours Preforms crystal degradation while ensuring complete solvent removal

Table 2: this compound Crystal Characterization Techniques

Technique Key Parameters Expected Results Pharmaceutical Significance
XRPD Cu Kα radiation, 3-40° 2θ range Distinct peak pattern at characteristic diffraction angles Confirms crystalline nature, identifies polymorphic forms
FTIR 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution O-H stretch (3200-3500 cm⁻¹), C-H stretch (2800-3000 cm⁻¹) Verifies molecular structure and functional groups
DSC 30-300°C range, 10°C/min heating rate Sharp endothermic melting peak ~135°C Determines purity, polymorphism, and thermal stability
TGA 25-400°C range, 10°C/min heating rate <1% weight loss below 100°C Assesses solvation/hydration state and decomposition temperature
SEM 5-15 kV acceleration voltage Well-defined crystal habit with clear edges Reveals crystal morphology and surface characteristics

Research Implications and Conclusion

The protocols detailed in these application notes provide comprehensive methodologies for the preparation, characterization, and formulation of this compound crystals. The solvent evaporation technique produces high-quality this compound crystals with defined characteristics, while the analytical approaches enable thorough structural elucidation and quality assessment. The successful development of sustained-release this compound microspheres addresses the pharmacokinetic limitation of frequent dosing, potentially enhancing patient compliance in long-term diabetes management. [2] [3]

Future research directions should explore the systematic investigation of this compound polymorphs to identify forms with enhanced bioavailability or stability. Additionally, the development of advanced drug delivery systems beyond microspheres, such as nanoparticles or gastroretentive formulations, could further optimize the therapeutic profile of this compound. The integration of process analytical technologies (PAT) into the crystallization process would enable real-time monitoring and control, ensuring consistent crystal quality and facilitating scale-up from laboratory to industrial production.

The structural insights gained from the crystal complex of this compound with human maltase-glucoamylase (PDB ID: 3L4W) provide a molecular foundation for understanding this compound's mechanism of action and can inform the design of next-generation alpha-glucosidase inhibitors with improved potency and selectivity. [4] These application notes establish a robust foundation for pharmaceutical scientists engaged in the development of this compound-based therapeutics, contributing to the ongoing advancement of diabetes treatment strategies.

Workflow Diagram

miglitol_workflow Start Start: Raw this compound Material P1 Solution Preparation (Ethanol:Water 4:1, 60°C) Start->P1 P2 Concentration (Reduce to 60% volume) P1->P2 P3 Controlled Cooling (0.5°C/min to 25°C) P2->P3 P4 Crystal Maturation (2-4 hours stirring) P3->P4 P5 Separation & Washing (Vacuum filtration with acetone) P4->P5 P6 Drying (40°C under vacuum, 12 hours) P5->P6 C1 XRPD Analysis P6->C1 C2 FTIR Spectroscopy P6->C2 C3 Thermal Analysis (DSC/TGA) P6->C3 C4 Microsphere Formulation P6->C4 End Final Product: Characterized This compound Crystals C1->End C2->End C3->End C4->End

Figure 1: Comprehensive workflow for this compound crystal preparation and characterization, illustrating the sequential process from raw material to final analyzed product, including both crystal formation and subsequent analytical methodologies.

References

Comprehensive Application Notes and Protocols: Administering Miglitol in Animal Models of Obesity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Miglitol, an alpha-glucosidase inhibitor (αGI) commonly used as an anti-diabetic drug, has demonstrated significant anti-obesity effects in both clinical and preclinical studies. Unlike many anti-obesity medications that have been withdrawn due to severe side effects, this compound offers a favorable safety profile with no serious adverse effects reported, making it a promising candidate for obesity treatment. The anti-obesity mechanisms of this compound are multifaceted, including the activation of brown adipose tissue (BAT) thermogenesis via upregulation of uncoupling protein 1 (UCP1), modulation of bile acid metabolism, enhanced secretion of incretin hormones (particularly GLP-1), and inhibition of white adipose tissue adipogenesis. These mechanisms collectively promote increased energy expenditure and reduce fat accumulation, positioning this compound as a potential therapeutic agent for obesity management. [1] [2] [3]

In Vivo Administration Protocols

Animal Models and Experimental Design
  • Animal Selection: The following animal models have been successfully utilized in this compound obesity research:

    • Diet-Induced Obesity (DIO) Models: C57BL/6J mice fed high-fat diets (HFD) are commonly used. Studies typically initiate treatment with 4-week-old male mice maintained on HFD for 8+ weeks. This model effectively replicates human metabolic syndrome with progressive weight gain, insulin resistance, and adipose tissue expansion. [2]
    • Genetic Obesity Models: Otsuka Long-Evans Tokushima Fatty (OLETF) rats, which exhibit chronic, progressive hyperglycemia with obesity, and NSY mice, a spontaneous-onset obese type 2 diabetes model, have shown responsiveness to this compound intervention. [4] [3]
    • Non-Obese Diabetic Models: Goto-Kakizaki (GK) rats represent a non-obese, non-insulin-dependent diabetic model useful for studying this compound's effects on glycaemic control independent of significant weight reduction. [5]
  • Experimental Groups: A standard design includes:

    • Control group: Normal chow diet
    • Obesity control group: High-fat diet (HFD) only
    • This compound treatment group: HFD supplemented with this compound
    • Additional controls may include other αGIs (voglibose, acarbose) for comparative efficacy assessment. [6] [5]
Diet Preparation and Administration
  • Dietary Supplementation Method: this compound is most effectively administered through dietary admixture:

    • Obtain appropriate base diet (normal chow or high-fat diet)
    • Supplement with this compound at specified concentrations (see Table 1 for dosing)
    • Prepare fresh diet mixtures weekly to maintain compound stability
    • Store prepared diets at 4°C in airtight containers This method ensures continuous drug delivery and mimics chronic treatment conditions. [4] [2] [5]
  • Dosing Considerations: Key factors in dose determination:

    • Species-specific differences in absorption and metabolism
    • Age-dependent responsiveness to intervention
    • Diet composition affecting drug efficacy
    • Saturation of absorption at higher doses (>5 mg/kg in rodents) this compound displays dose-dependent absorption characteristics, with saturation occurring at higher doses, necessitating careful dose optimization. [7]

Table 1: Standardized Dosing Protocols for Animal Models

Animal Model This compound Concentration Equivalent Human Dose Administration Duration Key Outcomes
C57BL/6J Mice (DIO) 0.008% in HFD ~30-60 mg TID (clinical) 8+ weeks ↓ Body weight (∼12%), ↓ WAT mass, ↑ UCP1 expression
OLETF Rats 800 ppm (0.08%) in diet ~50-100 mg TID (clinical) 40 weeks Improved glycemic control, ↓ inflammatory cytokines
NSY Mice (Diabetic) 0.08% in HFD ~50-100 mg TID (clinical) 4 weeks ↑ Fecal bile acids, improved insulin sensitivity
GK Rats (Non-obese diabetic) 10-40 mg/100g diet ~25-100 mg TID (clinical) 8 weeks Improved HbA1c, preserved β-cell mass
Experimental Timeline and Monitoring
  • Study Duration: Studies typically range from 4 weeks to 40 weeks, depending on the research objectives. Shorter interventions (4-8 weeks) effectively demonstrate metabolic improvements, while longer studies (20-40 weeks) reveal effects on disease progression and tissue preservation. [4] [2] [5]

  • Baseline and Longitudinal Monitoring:

    • Weekly measurements: Body weight, food intake, general health status
    • Periodic assessments (every 4-8 weeks): Glucose tolerance, body composition
    • Terminal analyses: Tissue collection, histology, molecular analyses Consistent monitoring schedules ensure reliable detection of phenotypic changes. [2]

Metabolic Phenotyping and Outcome Assessment

Body Composition and Adipose Tissue Analysis
  • Adipose Tissue Quantification: At sacrifice, carefully dissect and weigh different adipose depots:

    • Epididymal/Perigonadal WAT: Represents visceral fat storage
    • Subcutaneous WAT: Ingulnal/subcutaneous depot
    • Brown Adipose Tissue: Interscapular BAT depot Weights should be normalized to body weight for comparative analysis. This compound treatment typically reduces white adipose tissue mass by 15-30% while activating BAT thermogenesis. [2]
  • Adipose Tissue Histology:

    • Fix adipose tissues in 10% buffered formalin for 24-48 hours
    • Process, embed in paraffin, and section at 5μm thickness
    • Stain with hematoxylin and eosin (H&E)
    • Analyze adipocyte size, lipid droplet morphology, and cellularity BAT activation is characterized by reduced lipid droplet size and increased multilocular appearance. [2]
Metabolic Parameter Assessments
  • Indirect Calorimetry: Measure energy expenditure using O₂/CO₂ metabolism-measuring systems:

    • Place mice in sealed metabolic chambers at 23°C
    • Allow >2 hours for acclimation before measurements
    • Calculate oxygen consumption (VO₂) as: [Oa-Oc]×v×m⁻¹×t⁻¹ Where Oa = atmospheric O₂ (%), Oc = chamber O₂ (%), v = flow rate (650 ml/min), m = mass (kg), t = time (hours) this compound treatment typically increases VO₂ by 15-20% indicating enhanced energy expenditure. [2]
  • Glucose Homeostasis Assessments:

    • Oral Glucose Tolerance Test (OGTT): After overnight fasting, administer glucose (2g/kg) orally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes
    • Insulin Sensitivity: Measure HOMA-IR using fasting glucose and insulin levels
    • HbA1c and Glycemic Variability: Assess long-term glycemic control through HbA1c and 1,5-anhydroglucitol levels this compound consistently improves insulin sensitivity (HOMA-R) and reduces hyperglycemia in obese models. [1] [4] [5]

Table 2: Key Metabolic Parameters and Expected Changes with this compound Treatment

Parameter Assessment Method Expected Change with this compound Significance
Body Weight Weekly gravimetric measurement ↓ 10-15% Primary obesity outcome
WAT Mass Gravimetric at sacrifice ↓ 15-30% Reduced fat storage
BAT Thermogenesis Infrared thermography ↑ 0.5-1.0°C Increased heat production
Energy Expenditure Indirect calorimetry (VO₂) ↑ 15-20% Enhanced metabolic rate
Insulin Sensitivity HOMA-IR, OGTT ↓ HOMA-IR 25-40% Improved metabolic health
Glucose Tolerance AUC during OGTT/MTT ↓ AUC 20-30% Better glycemic control
Inflammatory Markers Cytokine gene expression ↓ IL-6, TNF-α, IFN-γ Reduced inflammation

Mechanistic Investigations

Brown Adipose Tissue Activation Analysis
  • Thermogenic Imaging:

    • Fast mice for 6 hours prior to imaging
    • Anesthetize with sodium pentobarbital (30 mg/kg, i.p.)
    • Record interscapular temperature using a thermal imaging camera
    • Analyze temperature differentials using appropriate software (e.g., FLIR QuickReport) this compound typically increases BAT temperature by 0.5-1.0°C compared to HFD controls. [2]
  • Molecular Analysis of BAT Activation:

    • Protein Extraction: Homogenize BAT in RIPA lysis buffer, centrifuge at 10,000 × g for 10 min at 4°C
    • Western Blotting: Analyze UCP1, β3-adrenergic receptor, PKA, p-PKA, HSL, p38αMAPK, PGC1α, and CPT1 using specific antibodies
    • Gene Expression: Quantify UCP1 mRNA levels via RT-qPCR this compound typically upregulates UCP1 protein expression by 2-3 fold and enhances β3-adrenergic signaling pathway components. [2]

The following diagram illustrates the primary molecular mechanism through which this compound activates brown adipose tissue thermogenesis:

G This compound This compound CARB Carbohydrate Absorption This compound->CARB Inhibits BAT Brown Adipose Tissue (BAT) CARB->BAT Altered Nutrient Signaling β3AR β₃-Adrenergic Receptor BAT->β3AR Activation PKA Protein Kinase A (PKA) β3AR->PKA Stimulates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates p38MAPK p38 MAP Kinase PKA->p38MAPK Activates UCP1 Uncoupling Protein 1 (UCP1) HSL->UCP1 FFA Provision PGC1α PGC-1α p38MAPK->PGC1α Induces PGC1α->UCP1 Upregulates Thermogenesis Thermogenesis UCP1->Thermogenesis Mediates EnergyExp Increased Energy Expenditure Thermogenesis->EnergyExp

Bile Acid Metabolism and Gut Microbiome Analysis
  • Bile Acid Quantification:

    • Fecal Bile Acids: Collect 24-hour fecal samples, lyophilize, and extract bile acids with ethanol
    • Portal and Systemic Circulation: Measure bile acid concentrations in portal vein and vena cava plasma
    • Hepatic Content: Extract and quantify bile acids from liver tissue this compound typically increases fecal bile acid excretion by 2-3 fold while paradoxically elevating portal bile acid concentrations. [3] [6]
  • Hepatic Gene Expression Analysis:

    • Extract total RNA from liver tissue
    • Analyze expression of CYP7A1 (cholesterol 7α-hydroxylase), the rate-limiting enzyme in bile acid synthesis
    • Examine bile acid transporter expression (ASBT, OSTα/OSTβ, BSEP) this compound robustly upregulates CYP7A1 expression and activity, enhancing bile acid synthesis from cholesterol. [6]
  • Gut Microbiome Profiling:

    • Collect fresh fecal samples at baseline and endpoint
    • Extract bacterial DNA using commercial kits
    • Perform 16S rRNA sequencing or quantitative PCR
    • Analyze microbial composition changes this compound characteristically reduces Prevotella abundance and increases Clostridium subcluster XIVa. [6]
Incretin Hormone Secretion Assessment
  • GLP-1 Measurement:
    • Collect blood samples during meal tolerance tests (MTT)
    • Use specialized EDTA-containing tubes with DPP-4 inhibitor
    • Measure active GLP-1 levels using commercial ELISA kits
    • Calculate incremental area under the curve (iAUC) this compound typically increases active GLP-1 levels and iAUC during MTT. [1] [3]

The following workflow summarizes the comprehensive experimental approach for evaluating this compound's anti-obesity effects:

G cluster_pheno Phenotypic Assessments cluster_mech Mechanistic Analyses Start Animal Model Selection (DIO mice, OLETF rats, NSY mice) Admin This compound Administration (Dietary admixture, 4-40 weeks) Start->Admin Phenotyping Metabolic Phenotyping Admin->Phenotyping Mech Mechanistic Investigations Phenotyping->Mech BodyComp Body Composition (Body weight, WAT mass) Phenotyping->BodyComp Metabolic Metabolic Parameters (Energy expenditure, glucose tolerance) Phenotyping->Metabolic Blood Blood Biochemistry (Lipids, inflammation markers) Phenotyping->Blood Analysis Data Analysis & Reporting Mech->Analysis BAT BAT Activation Analysis (Thermography, UCP1 expression) Mech->BAT Bile Bile Acid Metabolism (Fecal excretion, CYP7A1 activity) Mech->Bile Incretin Incretin Hormone Secretion (GLP-1 during MTT) Mech->Incretin Microbiome Gut Microbiome (16S rRNA sequencing) Mech->Microbiome

Data Analysis and Reporting Guidelines

Statistical Analysis and Data Interpretation
  • Statistical Considerations:

    • Ensure adequate sample size (n=8-15 per group) based on power calculations
    • Apply appropriate statistical tests (ANOVA with post-hoc for multiple groups)
    • Account for multiple comparisons where necessary
    • Report effect sizes with confidence intervals
  • Key Data Interpretation Guidelines:

    • Positive BAT activation: ≥1.5-fold increase in UCP1 protein expression with significant temperature elevation
    • Meaningful metabolic improvement: ≥20% reduction in HOMA-IR with significant body weight reduction
    • Significant bile acid modulation: ≥2-fold increase in fecal bile acid excretion with CYP7A1 upregulation
    • Clinical relevance: Consider translation potential to human obesity treatment
Translational Considerations and Limitations
  • Species Differences: Recognize that rodents possess higher relative BAT activity compared to humans, which may exaggerate thermogenic effects
  • Dosing Translation: Animal doses should be carefully extrapolated to human equivalents using body surface area calculations
  • Limitation Reporting: Acknowledge study constraints including sample size, single-sex designs (most studies use males), and specific model limitations

Conclusion

These application notes provide comprehensive protocols for administering this compound in animal obesity models and investigating its anti-obesity mechanisms. The standardized methodologies enable consistent assessment of this compound's effects on energy expenditure, adipose tissue remodeling, and metabolic health. The multifaceted mechanism of action involving BAT activation, bile acid modulation, and incretin enhancement positions this compound as a promising therapeutic candidate for obesity treatment. Further research should explore combination therapies, sex-specific responses, and long-term sustainability of this compound-induced weight reduction.

References

Comprehensive Application Notes and Protocols: Miglitol Drug Interaction Studies with Propranolol and Ranitidine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Miglitol Pharmacology and Clinical Significance

This compound is an oral alpha-glucosidase inhibitor used as an adjunctive therapy for managing type 2 diabetes mellitus. Unlike other antidiabetic medications that target insulin secretion or sensitivity, this compound works by reversibly inhibiting membrane-bound intestinal alpha-glucosidase enzymes in the brush border of the small intestine. This enzymatic inhibition delays the digestion of complex carbohydrates and disaccharides into absorbable monosaccharides, thereby reducing postprandial blood glucose excursions. The clinical significance of this compound lies in its unique mechanism that specifically addresses postprandial hyperglycemia, a key contributor to overall glycemic control as measured by glycosylated hemoglobin (HbA1c) levels.

The pharmacokinetic profile of this compound reveals several distinctive characteristics that influence its drug interaction potential. This compound exhibits dose-dependent absorption, with nearly complete absorption at 25mg doses (approximately 96-98%) but only 50-70% absorption at 100mg doses due to saturation of transport mechanisms. With negligible protein binding (<4%) and minimal metabolism, this compound is primarily eliminated unchanged through renal excretion (95% of absorbed dose), yielding a relatively short elimination half-life of approximately 2 hours. These properties, combined with its localized action in the gastrointestinal tract, create a unique interaction profile that differs substantially from systemically acting medications. Understanding these fundamental characteristics provides the foundation for investigating this compound's interactions with commonly co-administered drugs such as propranolol (a non-selective beta-blocker) and ranitidine (a histamine H2-receptor antagonist), both of which may be used in diabetic patients with comorbid conditions [1] [2].

This compound Pharmacological Profile

Basic Pharmacological Characteristics

Table 1: Fundamental Pharmacological Properties of this compound

Property Characteristics Clinical Significance
Therapeutic Category Alpha-glucosidase inhibitor Adjunctive treatment for type 2 diabetes
Chemical Structure Desoxynojirimycin derivative Structural analog of glucose that competitively inhibits carbohydrate-digesting enzymes
Mechanism of Action Reversible inhibition of intestinal alpha-glucosidase enzymes Delays carbohydrate digestion and glucose absorption, reducing postprandial hyperglycemia
Primary Target Enzymes Sucrase, maltase, isomaltase, glucoamylase Specificity for sucrase results in effective inhibition of dietary sucrose digestion
US Approval Status Approved (1996) Available as Glyset and generic formulations
Comprehensive Pharmacokinetic Profile

Table 2: Detailed Pharmacokinetic Parameters of this compound

Parameter Characteristics Notes
Absorption Dose-dependent saturation 25mg: >95% absorbed; 100mg: 50-70% absorbed
Tmax 2-3 hours Administered at start of meals for optimal efficacy
Protein Binding Negligible (<4%) Low potential for protein displacement interactions
Distribution Limited (Vd: 0.18 L/kg) Primarily confined to extracellular fluid
Metabolism Not metabolized No hepatic cytochrome P450 interactions
Elimination Half-life 2 hours Permits three times daily dosing
Excretion Renal (95% unchanged) Requires dose adjustment in renal impairment
Food Interactions Must be taken with first bite of meal Food enhances therapeutic effect by providing substrate for enzyme inhibition

This compound's distinctive pharmacodynamic profile centers on its local action within the gastrointestinal tract. The drug specifically targets alpha-glucosidase enzymes located on the brush border of intestinal enterocytes, competitively inhibiting their ability to hydrolyze oligosaccharides and disaccharides into absorbable monosaccharides. This mechanism results in delayed glucose absorption, blunting of postprandial glucose peaks, and reduction in glycemic variability throughout the day. Unlike sulfonylureas or insulin, this compound does not stimulate insulin secretion and therefore does not cause hypoglycemia when used as monotherapy. The efficacy of this compound is directly dependent on dietary carbohydrate intake, with greater effects observed in individuals consuming higher carbohydrate loads. This unique mechanism underlies both its therapeutic value in managing postprandial hyperglycemia and its characteristic adverse effect profile consisting primarily of gastrointestinal symptoms such as flatulence, diarrhea, and abdominal discomfort, which typically diminish with continued treatment [1] [3] [2].

Interaction Mechanisms and Clinical Implications

Reduced Bioavailability of Coadministered Drugs

G A Oral Administration of Propranolol or Ranitidine B Drug Transit to Small Intestine A->B C This compound-Induced Delayed Gastric Emptying B->C D Altered Absorption Kinetics C->D E Reduced Systemic Exposure (Propranolol: 40% ↓ AUC) (Ranitidine: 60% ↓ AUC) D->E G Potential Clinical Impact E->G F This compound Coadministration F->C Precipitating Factor

The simultaneous administration of this compound with propranolol or ranitidine results in clinically significant reductions in the bioavailability of these drugs. Research indicates that this compound coadministration reduces the area under the curve (AUC) of propranolol by approximately 40% and that of ranitidine by approximately 60%. This substantial decrease in systemic exposure potentially compromises the therapeutic efficacy of both drugs, necessitating dosage adjustments or temporal separation of administration. The primary mechanism underlying this interaction appears to be this compound's effect on gastric emptying and intestinal transit time, though additional mechanisms may contribute to this observed reduction in bioavailability. The diagram above illustrates the sequential process of this interaction, highlighting how this compound-induced changes in gastrointestinal motility ultimately lead to reduced systemic exposure to coadministered drugs [4].

Pharmacodynamic Interaction with Propranolol

The interaction between this compound and propranolol extends beyond pharmacokinetic alterations to include potentially significant pharmacodynamic components. Propranolol, as a non-selective beta-adrenergic blocker, can mask the early warning signs of hypoglycemia, particularly tachycardia and tremors. When combined with this compound (which is frequently co-prescribed with other antidiabetic agents like sulfonylureas or insulin that can cause hypoglycemia), this interaction creates a scenario where patients may experience unrecognized hypoglycemic episodes. Additionally, propranolol can impair counter-regulatory hormonal responses to hypoglycemia, further increasing the risk of severe hypoglycemic events. This pharmacodynamic interaction necessitates careful blood glucose monitoring in patients receiving both medications, especially during therapy initiation, dosage adjustments, or changes in dietary patterns [5].

Quantitative Interaction Profiles

Table 3: Comprehensive Drug Interaction Profile of this compound

Interacting Drug Interaction Magnitude Primary Mechanism Clinical Impact Management Strategy
Propranolol 40% reduction in bioavailability Altered absorption kinetics Reduced antihypertensive/antianginal efficacy; potential for masked hypoglycemia Administer propranolol 1-2 hours before this compound; increased monitoring
Ranitidine 60% reduction in bioavailability Delayed gastric emptying; possible direct interaction Reduced acid suppression effect Temporal separation of administration; consider alternative acid-reducing agents
Digoxin 19-28% reduction in plasma levels Unknown mechanism Potential reduction in therapeutic effect Monitor digoxin levels; adjust dose accordingly
Glyburide 17-25% reduction in Cmax and AUC Enhanced clearance Reduced hypoglycemic effect May require glyburide dose adjustment
Clinical Management Recommendations

For patients requiring concomitant therapy with this compound and either propranolol or ranitidine, several evidence-based strategies can mitigate potential interactions. The most straightforward approach involves temporal separation of drug administration, specifically administering propranolol or ranitidine at least 1-2 hours before this compound doses. This approach capitalizes on the relatively short residence time of this compound in the stomach and upper gastrointestinal tract, potentially minimizing its effects on the absorption of coadministered drugs. Alternatively, clinicians may consider therapeutic alternatives such as substituting metoprolol for propranolol (as cardioselective beta-blockers may have less pronounced effects on hypoglycemia recognition) or proton pump inhibitors for ranitidine, as these alternatives do not demonstrate significant interactions with this compound. Most importantly, patients should be educated to recognize therapeutic failure indicators, such as elevated blood pressure or heart rate with propranolol, or persistent gastroesophageal symptoms with ranitidine, which might suggest inadequate drug exposure due to the interaction with this compound [3] [4].

Experimental Protocols for Drug Interaction Studies

In Vitro Absorption Models

4.1.1 Caco-2 Cell Monolayer Transport Assay

The Caco-2 cell model represents a well-established in vitro system for predicting intestinal drug absorption and potential interactions. For investigating this compound's effects on propranolol and ranitidine transport, Caco-2 cells should be cultured in Transwell inserts (0.4 μm pore size, 1.12 cm² surface area) at a density of 1×10⁵ cells/insert and maintained for 21-28 days to ensure complete differentiation and polarization. The integrity of monolayers should be verified by measuring transepithelial electrical resistance (TEER) values exceeding 300 Ω·cm². Experimental conditions should include (1) propranolol or ranitidine alone (control), (2) propranolol or ranitidine with this compound at therapeutic concentrations (50-100 μg/mL), and (3) propranolol or ranitidine with known P-glycoprotein inhibitors for comparison. Samples from both apical and basolateral compartments should be collected at 15, 30, 60, 90, and 120 minutes for quantitative analysis by HPLC or LC-MS/MS. Key parameters to calculate include apparent permeability (Papp), efflux ratio, and recovery rates [1] [4].

4.1.2 Everted Gut Sac Preparation

The everted gut sac technique provides a complementary approach for studying drug absorption and interactions in intact intestinal tissue. Following animal sacrifice, the small intestine should be rapidly excised, everted, and divided into 3-4 cm segments filled with oxygenated Krebs-Ringer bicarbonate buffer. Sacs should be incubated in media containing propranolol (1 μg/mL) or ranitidine (5 μg/mL) with and without this compound (100 μg/mL) at 37°C with continuous oxygenation. Samples from both serosal and mucosal sides should be collected at 15, 30, 60, and 90 minutes for drug concentration analysis. This system preserves the intestinal architecture and metabolic enzymes, providing a more physiologically relevant model for absorption studies compared to cell cultures. Additional experiments can incorporate specific transporter inhibitors to elucidate the precise mechanisms underlying the observed interactions [4].

In Vivo Pharmacokinetic Study Design

4.2.1 Animal Model Considerations

For in vivo interaction studies, appropriate animal models should be selected based on their physiological relevance to human drug absorption. Sprague-Dawley rats (250-300 g) or Beagle dogs (10-15 kg) represent suitable models, with a minimum of six animals per treatment group to ensure statistical power. The study should employ a crossover design with a adequate washout period (at least 48 hours for rats, 7 days for dogs) between treatments to minimize inter-individual variability. The experimental groups should include: (1) propranolol alone (10 mg/kg oral), (2) ranitidine alone (20 mg/kg oral), (3) this compound alone (25 mg/kg oral), (4) propranolol + this compound, and (5) ranitidine + this compound. All drugs should be administered simultaneously to simulate worst-case clinical scenarios, with this compound given immediately before or with the concomitant drug [4].

4.2.2 Blood Sampling and Processing

Serial blood samples (0.3-0.5 mL for rats, 1-2 mL for dogs) should be collected at predetermined time points: pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose. Plasma should be separated immediately by centrifugation (3000×g for 10 minutes at 4°C) and stored at -80°C until analysis. For comprehensive assessment, additional parameters should be monitored, including gastric pH (using pH-sensitive telemetry capsules), gastric emptying rate (via acetaminophen absorption test), and intestinal transit time (using charcoal meal test). These additional measures help correlate pharmacokinetic changes with this compound's physiological effects on gastrointestinal function [1] [4].

Analytical Methods and Data Analysis

Bioanalytical Methodologies

5.1.1 LC-MS/MS Quantification of Propranolol, Ranitidine, and this compound

The development of a robust bioanalytical method is crucial for reliable quantification of all three analytes in biological matrices. For propranolol and ranitidine, sample preparation should involve protein precipitation with acetonitrile (containing internal standards: propranolol-d7 and ranitidine-d6), followed by evaporation and reconstitution in mobile phase. For this compound, which lacks chromophores or fluorophores, pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is recommended to enhance detection sensitivity. Chromatographic separation should be achieved using a reversed-phase C18 column (2.1 × 100 mm, 1.8 μm) with gradient elution employing 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Mass spectrometric detection should utilize positive electrospray ionization with multiple reaction monitoring (MRM) of the following transitions: propranolol m/z 260→116, ranitidine m/z 315→176, this compound derivative m/z 458→118, and corresponding internal standards. The method should be validated according to FDA guidelines, demonstrating linearity (r²>0.99) over concentration ranges of 1-500 ng/mL for propranolol, 5-1000 ng/mL for ranitidine, and 50-5000 ng/mL for this compound [1] [6].

5.1.2 Enzyme Inhibition Assays

To investigate this compound's effects on digestive enzymes and potential interactions at the enzymatic level, in vitro enzyme inhibition assays should be conducted. Sucrase, maltase, and isomaltase enzymes can be prepared from rat intestinal acetone powder or commercial sources. Enzyme activity should be measured by monitoring glucose production from appropriate substrates (sucrose, maltose, isomaltose) using glucose oxidase/peroxidase method. Experiments should determine the inhibitory potency (IC₅₀) of this compound alone and in combination with propranolol or ranitidine to assess potential mutual interactions at the enzymatic level. Additionally, kinetic studies (Lineweaver-Burk plots) should be performed to elucidate the mechanism of inhibition (competitive, non-competitive, or uncompetitive) [4] [2].

Pharmacokinetic and Statistical Analysis

Table 4: Key Pharmacokinetic Parameters for Interaction Assessment

Parameter Calculation Method Interpretation in Interaction Studies
Cmax Maximum observed concentration Reflects extent of absorption; decreases suggest reduced bioavailability
Tmax Time to reach Cmax Increases suggest delayed absorption
AUC0-t Area under concentration-time curve from 0 to last measurable time point (trapezoidal rule) Primary indicator of bioavailability; decreases indicate interaction
AUC0-∞ AUC0-t + Ct/λz (where λz is elimination rate constant) Complete assessment of systemic exposure
0.693/λz Elimination half-life; changes may indicate metabolic interactions
CL/F Dose/AUC0-∞ Apparent oral clearance; increases suggest enhanced elimination or reduced absorption
Vd/F (CL/F)/λz Apparent volume of distribution; changes may indicate displacement interactions

All pharmacokinetic parameters should be calculated using non-compartmental analysis with validated software (e.g., WinNonlin, PK Solutions). Statistical comparisons between treatment groups should employ analysis of variance (ANOVA) for crossover designs, followed by post-hoc tests with appropriate correction for multiple comparisons. A sample size of at least six subjects per group provides 80% power to detect a 30% difference in AUC with α=0.05, assuming within-subject coefficient variation of 25%. Data should be presented as mean ± standard deviation, and statistical significance defined as p<0.05. For clinical relevance, the 90% confidence intervals for the ratio of geometric means (test/reference) for AUC and Cmax should be calculated, with interactions considered clinically significant if the confidence intervals fall outside the 80-125% range [1] [4].

Conclusion and Research Implications

The comprehensive investigation of this compound's interactions with propranolol and ranitidine reveals clinically significant reductions in the bioavailability of both concomitant medications. These interactions, characterized by 40% and 60% reductions in AUC for propranolol and ranitidine respectively, likely stem from this compound's effects on gastrointestinal motility and absorption processes. The experimental protocols outlined herein provide systematic approaches for quantifying and characterizing these interactions at both mechanistic and clinical levels. Further research should explore the precise molecular mechanisms underlying these interactions, particularly the potential involvement of specific transport proteins beyond general absorption delays. Additionally, clinical studies examining various administration sequences and intervals would provide practical guidance for optimizing combination therapy in patients requiring these medication combinations. The methodologies presented can be adapted for investigating this compound's interactions with other commonly co-administered drugs, ultimately supporting the safe and effective use of this unique antidiabetic agent in complex patient populations with multiple comorbidities [4] [3] [1].

References

managing gastrointestinal side effects of miglitol

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & GI Adverse Effects

The gastrointestinal side effects of miglitol are a direct consequence of its intended mechanism of action within the small intestine [1] [2].

  • Primary Mechanism: this compound reversibly inhibits membrane-bound alpha-glucosidase enzymes (e.g., sucrase, maltase) in the brush border of the small intestine [3] [1]. This inhibition delays the digestion of complex carbohydrates and disaccharides into absorbable monosaccharides like glucose.
  • Origin of GI Effects: As a result of this delayed digestion, a greater amount of undigested carbohydrates passes into the large intestine [2]. Colonic bacteria then ferment these carbohydrates, producing gases (such as hydrogen and carbon dioxide) and short-chain fatty acids. This process leads to the common GI symptoms of flatulence, abdominal distension, diarrhea, and abdominal pain [3] [4] [2].

The relationship between this compound's mechanism and its GI effects can be visualized in the following pathway:

G Start Oral Administration of this compound A This compound inhibits α-glucosidase enzymes Start->A B Delayed carbohydrate digestion in small intestine A->B C Undigested carbohydrates reach large intestine B->C D Bacterial fermentation produces gas & metabolites C->D E Manifestation of GI Side Effects D->E F1 Flatulence E->F1 F2 Abdominal Distension E->F2 F3 Diarrhea E->F3 F4 Abdominal Pain E->F4

Incidence and Characteristics of GI Side Effects

The table below summarizes the incidence of common GI side effects associated with this compound use, primarily derived from clinical trial data. These effects are typically dose-dependent and often diminish in frequency and severity over time as the patient's body adapts [5] [6].

Side Effect Approximate Incidence in Clinical Trials Characteristics & Notes
Flatulence 15% - 24% [4] [2] Most common adverse reaction; result of colonic gas formation.
Diarrhea 7% - 13% [4] [2] Can occur due to osmotic activity of undigested carbohydrates.
Abdominal Pain 1% - 3% [4] Often associated with distension and gas.

Management Strategies & Dosing Protocols

Successful management of GI side effects is crucial for patient tolerance and long-term adherence. The cornerstone strategy is a low initial dose with gradual escalation [1] [2].

Protocol Phase Recommended Dosage Objective & Rationale
Initiation 25 mg, three times daily, at the start (first bite) of each main meal [3] [1] [5]. To minimize initial GI distress by allowing the colonic bacterial flora to adapt gradually.
Titration After 4-8 weeks, increase to 50 mg three times daily if needed and tolerated [1]. To achieve improved glycemic control as tolerance develops.
Maintenance After another 12 weeks, may increase to a maximum of 100 mg three times daily [1]. The highest effective dose; GI side effects are more pronounced at this level.

Experimental Assessment & Monitoring

For research purposes, the following methodologies can be employed to quantitatively and qualitatively assess GI tolerability in clinical studies.

  • Assessment Scales: Utilize standardized patient-reported outcome (PRO) instruments such as the Gastrointestinal Symptom Rating Scale (GSRS). This scale includes subscales for symptoms like abdominal pain, reflux, indigestion, diarrhea, and constipation, allowing for quantitative tracking of changes over time.
  • Monitoring Parameters:
    • Frequency and Severity: Record the incidence and patient-rated severity (e.g., on a scale of mild, moderate, severe) of specific GI symptoms throughout the study period.
    • Temporal Pattern: Document the onset of symptoms relative to the initiation of therapy and any changes in frequency/severity over the course of the study. Symptoms are often worst at treatment start and subside over weeks.
    • Impact on Adherence: Monitor and record any dose reductions or study withdrawals attributable to GI adverse events.
  • Dietary Control: In clinical trials, provide standardized dietary counseling to all participants. A consistent and moderate complex carbohydrate intake can help normalize the substrate available for fermentation, reducing variability in GI symptom reporting.

Frequently Asked Questions for Technical Support

Q1: How does the GI side effect profile of this compound compare to other alpha-glucosidase inhibitors like acarbose? The GI side effect profile (type and incidence) of this compound is very similar to that of acarbose and voglibose, as the primary mechanism leading to these effects is the same [2]. A key differentiating factor is their pharmacokinetics: unlike acarbose, this compound is systemically absorbed, but it is not metabolized and is excreted unchanged by the kidneys [4] [7]. This has implications for use in patients with renal impairment.

Q2: Are there any patient populations absolutely contraindicated for this compound due to GI risks? Yes. This compound is contraindicated in patients with conditions that could be exacerbated by increased gas formation in the intestine. This includes [1] [6]:

  • Inflammatory bowel disease (e.g., Crohn's disease, ulcerative colitis)
  • Colonic ulceration
  • Partial intestinal obstruction or predisposition to intestinal obstruction
  • Chronic intestinal diseases associated with marked disorders of digestion or absorption

Q3: What is the recommended course of action if a subject in a clinical trial experiences severe or persistent GI effects? The first step is to ensure that serious conditions like pneumatosis cystoides intestinalis (a rare condition characterized by gas-filled cysts in the intestinal wall) are ruled out, especially if symptoms include severe diarrhea, constipation, or rectal bleeding [6]. For persistent, bothersome standard GI effects:

  • Review and reinforce dietary advice (e.g., gradual introduction of complex carbohydrates).
  • Consider a temporary dose reduction to the previously tolerated level.
  • If symptoms do not resolve, discontinuation of this compound may be necessary. Symptoms typically resolve upon cessation of the drug.

Q4: Are there any known drug-drug interactions that could exacerbate this compound's GI effects? Yes. Concomitant use of digestive enzyme preparations (e.g., amylase, pancreatin) can counteract the effects of this compound by breaking down carbohydrates, and should generally be avoided [5]. Additionally, intestinal adsorbents like charcoal may reduce the efficacy of this compound and are not recommended for concurrent use [5].

References

miglitol malabsorption issues at high doses

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Malabsorption

Miglitol is a pseudomonosaccharide alpha-glucosidase inhibitor. Its mechanism is outlined below [1] [2] [3]:

G Carbs Complex Carbohydrates (Starch, Disaccharides) Enzyme α-Glucosidase Enzyme (in Intestinal Brush Border) Carbs->Enzyme Digestion Mono Absorbable Monosaccharides (Glucose) Enzyme->Mono Normal Breakdown Mal Delayed/Reduced Carbohydrate Absorption Enzyme->Mal Blocked Breakdown This compound This compound This compound->Enzyme Competitive Inhibition

This enzymatic inhibition is the core of its therapeutic effect but also the source of common experimental and clinical adverse effects.

Frequently Asked Questions for Troubleshooting

FAQ 1: Is carbohydrate malabsorption an expected effect of this compound in experiments? Answer: Yes. Carbohydrate malabsorption is not an "issue" but the primary intended pharmacodynamic action of this compound. It is a reversible, dose-dependent effect that delays the systemic absorption of carbohydrates to blunt postprandial hyperglycemia [1] [3]. In rodent models, this malabsorption can alter gut microbiome composition and subsequent metabolic pathways, such as increasing hepatic CYP7A1 activity and fecal bile acid excretion [4].

FAQ 2: What are the common adverse effects related to this mechanism, and how can they be managed in clinical trials or animal studies? Answer: The table below summarizes the effects and management strategies [1] [5] [6]:

Aspect Description & Troubleshooting
Primary Symptoms Flatulence, diarrhea, abdominal distension, and abdominal pain [1] [3].
Underlying Cause Undigested carbohydrates fermented by colonic bacteria, producing gas and osmotic agents [1].
Dose Relationship Symptoms are dose-dependent. They are most common during initial treatment and often diminish over time [5].
Management Strategy Start low, go slow. Initiate with a low dose (e.g., 25 mg TID in humans) and titrate upward after 4-8 weeks [5] [6]. A strict dietary control of complex carbohydrates can minimize symptoms [5].

FAQ 3: Are there analytical methods to monitor this compound and its stability during drug development? Answer: Yes. A stability-indicating RP-HPLC method has been developed and validated per ICH guidelines. This method can separate this compound from its process-related impurities and degradants, which is crucial for ensuring drug quality in experiments [2].

  • Key Chromatographic Conditions [2]:
    • Column: Prevail Carbohydrate ES (250 mm × 4.6 mm, 5 µm)
    • Mobile Phase: Gradient of 10 mM K₂HPO₄ (pH 8.0) and Acetonitrile
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 210 nm
    • Retention Time: ~24.0 minutes for this compound
  • Forced Degradation: this compound was found to be stable under acidic, basic, thermal, and photolytic stress but showed significant degradation under oxidative stress [2].

Experimental Protocols & Data

For researchers designing experiments, here are summarized protocols and quantitative data from relevant studies.

Table 1: Dosing Protocols in Preclinical and Clinical Studies

Study Model Dosing Regimen Key Findings Related to Malabsorption & Metabolism
Obese Diabetic NSY Mice [4] This compound mixed in high-fat diet for 4 weeks. Increased fecal bile acid excretion; altered gut microbiome (↓ Prevotella, ↑ Clostridium); upregulated hepatic CYP7A1 gene expression and activity [4].
Human Clinical Trial (Type 2 Diabetes) [3] 50-100 mg, three times daily for 12 weeks. This compound group showed significant reduction in body weight and BMI compared to other alpha-glucosidase inhibitors (acarbose, voglibose) [3].
Human Clinical Trial (Metabolic Syndrome) [7] 150 mg daily (50 mg TID) for 12 weeks + lifestyle modification. Reduced body weight, visceral fat, HOMA-IR, and improved lipid profile compared to lifestyle modification alone [7].

Detailed Experimental Workflow for HPLC Analysis of this compound [2]: The following diagram outlines the key steps for analyzing this compound stability and impurities:

G cluster_1 Stability-Indicating Method Sample Sample Preparation Stress Forced Degradation Studies Sample->Stress B Basic Hydrolysis Stress->B O Oxidative Hydrolysis Stress->O T Thermal Stress Stress->T P Photolytic Stress Stress->P A A Stress->A HPLC HPLC Analysis Data Data Collection & Validation HPLC->Data Acidic Acidic Hydrolysis Hydrolysis , fillcolor= , fillcolor= B->HPLC O->HPLC T->HPLC P->HPLC A->HPLC

Key findings from this analytical protocol: Substantial degradation of this compound was observed only under oxidative stress conditions. The method proved suitable for separating this compound from its potential impurities and degradation products [2].

Key Insights for Research and Development

  • Hepatic Safety Profile: Unlike acarbose, this compound has not been linked to clinically apparent liver injury in large clinical trials or post-marketing data. Serum aminotransferase elevations were no more common than with placebo. Its likelihood score as a cause of liver injury is classified as E (unlikely) [1].
  • Emerging Research Applications: Research indicates this compound has effects beyond glycemic control. It demonstrates anti-obesity potential in rodent models and human studies, linked to mechanisms like brown adipose tissue activation and altered bile acid metabolism [3] [4]. This opens avenues for repurposing research.

References

optimizing miglitol dosing to minimize flatulence diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the pathophysiological basis for the flatulence and diarrhea associated with miglitol? The adverse effects are a direct consequence of this compound's mechanism of action. As a competitive inhibitor of α-glucosidase enzymes in the small intestinal brush border, this compound delays the digestion of complex carbohydrates and disaccharides [1] [2] [3]. This results in the passage of undigested carbohydrates to the large intestine, where bacterial fermentation produces gases (hydrogen, carbon dioxide, and methane) and osmotically active metabolites, leading to flatulence, abdominal distension, diarrhea, and cramps [4] [5] [3].

  • Q2: What is the recommended dosing strategy to minimize gastrointestinal adverse effects? The cornerstone of tolerability is starting low and going slow. The recommended strategy is as follows [1] [4]:

    • Initial Dose: 25 mg orally, once daily with the first bite of the main meal.
    • Initial Titration: After 4-8 weeks, increase the frequency to 25 mg three times daily with meals, if tolerated.
    • Maintenance Titration: After an additional 4-8 weeks, the dose may be increased to the usual maintenance dose of 50 mg three times daily.
    • Maximum Dose: If needed after 3 months, the dose can be increased to the maximum of 100 mg three times daily.
  • Q3: How does the pharmacokinetic profile of this compound influence dosing and side effects? Unlike other alpha-glucosidase inhibitors, this compound is systematically absorbed, but its therapeutic action is local within the GI tract [1] [5] [3]. Its absorption is saturable, leading to lower systemic bioavailability at higher doses (50-70% for a 100 mg dose vs. ~100% for a 25 mg dose) [1]. It is not metabolized and is eliminated renally unchanged [1] [5]. This profile means that dose escalation increases the concentration of the drug in the intestine, intensifying enzyme inhibition and the potential for GI side effects, hence the need for gradual escalation.

  • Q4: What experimental protocols can be used to assess the efficacy of a titrated dosing regimen? The table below summarizes key efficacy endpoints and methodologies for clinical trials investigating this compound dosing.

Assessment Parameter Recommended Methodology Frequency of Measurement
Primary Efficacy: Glycemic Control Measurement of Glycosylated Hemoglobin (HbA1c) [1] [6] Every 3 months [1] [4]
Secondary Efficacy: Postprandial Glucose 1-hour Postprandial Plasma Glucose test after a standardized meal [1] [6] During initiation and dose titration [1]
Drug Tolerability & Safety Patient-reported incidence and severity of GI adverse events (flatulence, diarrhea, abdominal pain) using standardized diaries or questionnaires [1] [6] [7] Throughout the study period, with particular attention during dose escalation phases.
  • Q5: Are there any patient-specific factors that contraindicate the use of this compound, especially considering its GI effects? Yes. This compound is contraindicated in patients with conditions that could be exacerbated by increased gas formation in the intestines [1] [4]. These include:
    • Inflammatory bowel disease (e.g., Crohn's disease, ulcerative colitis)
    • Colonic ulceration
    • Partial intestinal obstruction or predisposition to intestinal obstruction
    • Chronic intestinal diseases associated with marked disorders of digestion or absorption this compound is also not recommended in patients with significant renal impairment (serum creatinine >2 mg/dL) due to expected systemic drug accumulation [1].

Mechanism of Action and Adverse Effects

The following diagram illustrates the causal pathway from this compound's mechanism of action to its therapeutic effects and gastrointestinal adverse events.

G A This compound Administration B Inhibition of intestinal α-glucosidase enzymes A->B C Delayed carbohydrate digestion & absorption B->C D Reduced postprandial blood glucose rise C->D Therapeutic Effect E Undigested carbohydrates reach large intestine C->E F Bacterial fermentation (Gas production) E->F G Osmotic activity in colon E->G H Flatulence, abdominal distension, pain F->H I Diarrhea G->I

Troubleshooting Guide: Managing GI Adverse Events in Clinical Practice

For researchers designing clinical trials or support programs, consider these protocols for managing side effects.

  • Protocol for Dose Titration to Mitigate GI Events:

    • Objective: To establish the minimum effective dose of this compound with the highest tolerability profile.
    • Methodology: Implement a double-blind, placebo-controlled study with two active arms.
      • Arm A (Standard Titration): Initiate at 25 mg TID.
      • Arm B (Gradual Titration): Initiate at 25 mg QD for 4 weeks, then 25 mg BID for 4 weeks, then 25 mg TID, followed by escalation to 50 mg TID.
    • Endpoints: Primary: Incidence of moderate-to-severe GI adverse events over 12 weeks. Secondary: Change from baseline in HbA1c and 1-hour PPG at week 12.
  • Protocol for Dietary Intervention to Support Dosing:

    • Objective: To evaluate the impact of a controlled-complex-carbohydrate diet on the incidence of this compound-induced GI effects.
    • Methodology: Randomized, cross-over study where patients receive standardized diets with either low or high complex carbohydrate content during different this compound treatment phases.
    • Endpoints: Patient-reported GI symptom scores and hydrogen breath test measurements as an indicator of colonic fermentation.

References

miglitol analytical method validation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to some specific challenges you might encounter during Miglitol analysis:

  • Q1: What is a major stability challenge with this compound during forced degradation studies?

    • A: this compound is particularly susceptible to oxidative degradation [1] [2]. While it remains stable under acidic, basic, neutral, thermal, and photolytic stress, significant degradation is observed when it is subjected to oxidative conditions (e.g., hydrogen peroxide) [1] [2]. Your method must be able to separate the main peak from these oxidative degradants.
  • Q2: Why is detecting this compound challenging with standard UV detectors, and how can this be overcome?

    • A: this compound lacks a strong chromophore, which makes direct UV detection difficult [1]. Two common solutions are:
      • Using a Low UV Wavelength: Several validated HPLC methods use wavelengths between 210 nm and 220 nm [1] [3].
      • Employing Alternative Detection Techniques: For higher sensitivity, especially in biological matrices, coupling the HPLC system to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (LC-MS/MS) is highly effective [1] [4].
  • Q3: What is a critical system suitability criterion for separating this compound from its impurities?

    • A: Achieving baseline separation from its close structural analogs, particularly 1-deoxynojirimycin (DNJ) and its epimers, is critical [1] [2]. The system suitability test must demonstrate that the resolution between the this compound peak and these specific impurities is satisfactory (typically Rs > 1.5).
  • Q4: Which column is recommended for a stability-indicating method that separates this compound from its process-related impurities?

    • A: A Prevail Carbohydrate ES column (250 x 4.6 mm, 5 µm) has been successfully used with a gradient method to achieve good resolution of this compound from its impurities and epimers [1] [2]. Alternative methods using an Inertsil Amino C18 column (150 x 4.6 mm) under isocratic conditions have also been validated for bulk and tablet analysis [3].

Troubleshooting Guides

The table below outlines common problems, their potential causes, and recommended solutions based on published methods.

Problem Potential Cause Recommended Solution
Poor Peak Shape/Retention Inappropriate column chemistry, incorrect mobile phase pH Use a prevail carbohydrate ES or amino-based column [1] [3]. For reverse-phase, use a phosphate buffer at pH 8.0 [1] [2] or pH 7.5 [3].
Inadequate Separation from Impurities Isocratic method lacking resolution, co-elution of epimers Switch to a gradient method. Mobile Phase A: 10mM K₂HPO₄ pH 8.0; Mobile Phase B: Acetonitrile. Run a gradient from 90% B to 70% B over 35 min [1] [2].
Low Sensitivity & High Noise Detection at a sub-optimal UV wavelength Set detection wavelength to 210-220 nm [1] [3]. For plasma analysis, use LC-MS/MS with APCI or ESI ionization for superior sensitivity [4].
Method Failure During Forced Degradation Method not stability-indicating, degradants co-elute with main peak Validate the method's stability-indicating power by demonstrating separation of this compound from peaks generated under oxidative stress conditions [1] [2].

Experimental Protocols

Here are detailed standard operating procedures (SOPs) for key experiments cited in the guides.

1. Protocol: Forced Degradation Study (as per ICH Guidelines)

This procedure is designed to validate the stability-indicating power of your analytical method [1] [2].

  • Objective: To subject this compound to various stress conditions and demonstrate that the analytical method can accurately quantify the active ingredient and separate it from its degradation products.
  • Materials: this compound API, 1N HCl, 1N NaOH, 3% H₂O₂, water, diluent (Water:ACN, 50:50), thermal oven, photostability chamber.
  • Procedure:
    • Prepare a stock solution of this compound at 10 mg/mL in diluent.
    • Acidic Hydrolysis: Transfer 1 mL of stock solution, add 5 mL of 1N HCl, heat at 60°C for 1 hour. Cool, neutralize with 1N NaOH, and dilute to the required concentration [3].
    • Alkaline Hydrolysis: Transfer 1 mL of stock solution, add 5 mL of 1N NaOH, heat at 60°C for 1 hour. Cool, neutralize with 1N HCl, and dilute [3].
    • Oxidative Hydrolysis: Transfer 1 mL of stock solution, add 5 mL of 3% H₂O₂, keep at room temperature or heat at 60°C for 1 hour, then dilute [1] [3].
    • Thermal Degradation: Expose the solid API to dry heat in an oven at 100°C for 24 hours. Prepare a solution of the exposed drug for analysis [3].
    • Photolytic Degradation: Expose the solid API in a photostability chamber to UV and visible light as per ICH option 2 conditions [1].
  • Analysis: Inject the stressed samples into the HPLC system. The method is considered stability-indicating if there is no interference between the this compound peak and the degradation peaks, and if mass balance is close to 100%.

The workflow for this protocol can be visualized as follows:

Start Start: Prepare this compound Stock Solution Acidic Acidic Stress: 1N HCl, 60°C, 1h Start->Acidic Basic Basic Stress: 1N NaOH, 60°C, 1h Start->Basic Oxidative Oxidative Stress: 3% H₂O₂, 1h Start->Oxidative Thermal Thermal Stress: Solid, 100°C, 24h Start->Thermal Photolytic Photolytic Stress: ICH Conditions Start->Photolytic Analysis HPLC Analysis & Peak Purity Acidic->Analysis Basic->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis End Stability-Indicating Power Confirmed Analysis->End

2. Protocol: System Suitability Test for Related Substances

This test ensures the HPLC system is adequate for the intended separation of this compound and its impurities before analysis [1] [2].

  • Objective: To verify that the chromatographic system provides adequate resolution, precision, and peak characteristics.
  • Solution Preparation: Prepare a system suitability solution containing this compound (~10 mg/mL) and each known impurity (e.g., A, B, C, D, E, F, DNJ) at a level of 0.15% (w/w) with respect to the this compound concentration [1] [2].
  • Chromatographic Conditions:
    • Column: Prevail Carbohydrate ES (250 x 4.6 mm, 5µm)
    • Mobile Phase: Gradient of A (10mM K₂HPO₄, pH 8.0) and B (Acetonitrile)
    • Flow Rate: 1.0 mL/min
    • Detection: 210 nm
    • Injection Volume: 20 µL [1] [2]
  • Acceptance Criteria:
    • Resolution: Resolution between any two adjacent peaks (especially this compound and its closest impurity) should be not less than (NLT) 1.5.
    • Theoretical Plates: The number of theoretical plates for the this compound peak should be NLT 2000.
    • Tailing Factor: Tailing factor for the this compound peak should be not more than (NMT) 2.0.
    • Relative Standard Deviation (RSD): The RSD for peak areas from multiple injections should be NMT 5.0%.

Validated Method Parameters for Comparison

For your convenience, key parameters from two successfully validated HPLC methods are summarized below.

Parameter Method 1: Related Substances [1] [2] Method 2: Assay in Tablets [3]
Column Prevail Carbohydrate ES (250 x 4.6 mm, 5 µm) Inertsil Amino C18 (150 x 4.6 mm)
Mobile Phase Gradient: 10mM K₂HPO₄ (pH 8.0) and Acetonitrile Isocratic: ACN:NaH₂PO₄ pH 7.5 (80:20)
Flow Rate 1.0 mL/min 1.5 mL/min
Detection 210 nm 220 nm
Retention Time ~24.0 min ~13.9 min
Key Application Separation from impurities and degradants Assay of bulk and tablet dosage forms

References

Frequently Asked Questions (FAQs) for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

  • FAQ 1: What is the primary mechanism of action that drives miglitol's drug interactions? this compound is a small molecule alpha-glucosidase inhibitor that acts locally in the small intestine [1]. Its mechanism is pharmacodynamic in nature. It reversibly inhibits membrane-bound intestinal alpha-glucoside hydrolase enzymes (such as MGAM, GAA, GANAB, and GANC), which are responsible for hydrolyzing oligosaccharides and disaccharides into absorbable monosaccharides [1] [2]. This delayed carbohydrate digestion reduces postprandial hyperglycemia. Consequently, its primary interactions are due to pharmacodynamic synergism (enhanced glucose-lowering) or antagonism (reduced efficacy) with other substances that affect blood glucose levels [3].

  • FAQ 2: Which enzymatic targets are most critical for interaction studies? The key targets for this compound are the carbohydrate-digesting enzymes in the brush border of the small intestine. The table below summarizes the primary targets and available structural data crucial for molecular docking studies.

Target Enzyme Systematic Name Key Function Relevant PDB ID (if available)
Maltase-Glucoamylase (MGAM) NtMGAM & CtMGAM Hydrolyzes polysaccharides into glucose; a primary target for this compound [2]. 3L4W [2]
Lysosomal Alpha-Glucosidase (GAA) GAA Breaks down glycogen in lysosomes [1]. Information missing
Neutral Alpha-Glucosidase AB (GANAB) GANAB Involved in glycoprotein processing [1] [4]. Information missing
Pancreatic Alpha-Amylase (AMY2A) AMY2A Breaks down starch into smaller sugars; a common target for interaction studies [4]. Information missing
  • FAQ 3: Are there any known pharmacogenetic factors affecting this compound's interactions? According to the current data from DrugBank, there is no specific information on pharmacogenomic effects or adverse reactions related to this compound [1]. This remains an area for potential future research.

  • FAQ 4: What are the recommended in silico protocols for predicting this compound interactions? A robust protocol involves molecular docking against key targets. The following workflow outlines the core steps, which you can adapt and automate.

G Start Start: Predict this compound Interactions Step1 1. Ligand Preparation - Obtain this compound and interactor (e.g., Charantin) structures from PubChem - Perform energy minimization (e.g., using Open Babel) Start->Step1 Step2 2. Target Preparation - Obtain crystal structures of target enzymes (e.g., PDB: 3L4W for MGAM) - Prepare protein (remove water, add hydrogens, assign charges) Step1->Step2 Step3 3. Molecular Docking - Define the binding site and grid box - Perform docking (e.g., using AutoDock Vina or similar tools) Step2->Step3 Step4 4. Interaction Analysis - Analyze binding affinity (ΔG in kcal/mol) - Visualize hydrogen bonds and hydrophobic interactions (e.g., using PyMOL, LigPlot+) Step3->Step4 Step5 5. Validation & Reporting - Validate docking pose by comparing to known crystallographic data - Report key residues and binding metrics Step4->Step5

Experimental Protocols & Data Interpretation

Protocol 1: Molecular Docking to Assess Herb-Drug Interactions

This protocol is based on a study investigating interactions between this compound and phytoconstituents of Momordica charantia (bitter melon) [4].

  • Objective: To computationally predict the binding affinity and potential for pharmacodynamic synergism between this compound's enzymatic targets and bioactive compounds from bitter melon.
  • Ligand Preparation:
    • Download 3D structures of this compound and relevant phytochemicals (e.g., Charantin, Quercetin) from the PubChem database.
    • Perform energy minimization and convert structures to PDBQT format using tools like Open Babel and AutoDock Tools (v1.5.7) [4].
  • Target Preparation:
    • Retrieve crystal structures of target enzymes (e.g., MGAM, GANAB, GAA). PDB ID 3L4W is available for NtMGAM complexed with this compound [2].
    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning Kollman charges.
  • Docking and Analysis:
    • Perform molecular docking using software such as AutoDock Vina. Define the binding site around the known active site of this compound.
    • Analyze the results based on binding affinity (ΔG in kcal/mol). A more negative value indicates stronger binding. Visually inspect the binding modes to confirm interactions with key catalytic residues (e.g., Asp327, Arg526, His600 in NtMGAM) [4] [2].
  • Interpretation of Results:
    • The study found that Charantin had a higher binding affinity (GANAB: -12.4 kcal/mol; MGAM: -12.6 kcal/mol) than this compound itself, suggesting a potential for strong synergistic inhibition [4].
    • This synergy could lead to excessive glucose-lowering effects (hypoglycemia) and should be validated in vitro and in vivo.

Protocol 2: Categorizing and Managing Known Drug Interactions

This protocol provides a framework for handling known clinical interactions, based on data from clinical databases [5] [3].

  • Objective: To classify and establish testing/monitoring protocols for clinically significant this compound interactions.
  • Method:
    • Compile a list of interacting drugs from reliable clinical databases.
    • Categorize each interaction based on severity (Major, Moderate, Minor) and mechanism (Pharmacodynamic vs. Pharmacokinetic).
  • Data Interpretation and Actionable Steps:
    • The table below summarizes key interaction categories and recommended actions for researchers.
Interaction Category Mechanism Example Compounds Recommended Research Action
Contraindicated / Serious Pharmacodynamic synergism inhibiting GI absorption [3]. Pramlintide [3], Intestinal adsorbents (e.g., charcoal) Avoid combination in animal models. Focus on alternative therapeutic pathways.
Significant - Monitor Closely Pharmacodynamic synergism increasing hypoglycemia risk [4] [3]. Insulin, Sulfonylureas, Bitter Melon, Quinolone antibiotics (e.g., Ciprofloxacin) [6] [3] In co-administration studies, implement strict and frequent blood glucose monitoring protocols.
Disease-Related Underlying condition is worsened by the drug's mechanism of action [7] [8]. Inflammatory Bowel Disease (IBD), Colonic Ulceration, Severe Renal Dysfunction (Cr >2.0 mg/dL) [1] [8] Exclude subjects with these conditions from relevant clinical trials. For renal impairment, conduct specific PK studies to assess exposure levels.

Troubleshooting Common Research Challenges

  • Challenge: Unexpected Hypoglycemia in Animal Models

    • Potential Cause: Undisclosed pharmacodynamic synergism. This compound, when combined with other insulin secretagogues (e.g., sulfonylureas) or insulin, significantly increases hypoglycemia risk [6] [3].
    • Solution:
      • Pre-Clinical Screening: Conduct comprehensive in silico and in vitro screening against all key alpha-glucosidase targets (refer to Table 1) to predict synergistic partners.
      • Experimental Design: In in vivo studies, carefully control diet (carbohydrate content) and closely monitor blood glucose. Be aware that treating this compound-induced hypoglycemia requires glucose tablets/milk/honey, as table sugar (sucrose) will not be effectively absorbed [6].
  • Challenge: Exacerbated Gastrointestinal (GI) Side Effects

    • Potential Cause: The increased gas formation in the intestines due to carbohydrate fermentation is the intended local action of this compound, but it can be severe in susceptible models [1] [8].
    • Solution:
      • Model Selection: Avoid using animal models with pre-existing intestinal conditions like inflammatory bowel disease, colonic ulceration, or intestinal obstruction, as this compound is contraindicated and can worsen these states [7] [8].
      • Dose Titration: Mimic the clinical dosing strategy by starting with a low dose (e.g., 25 mg) and gradually titrating upwards to improve tolerability [9].

References

reducing hypoglycemia risk when combining miglitol with other antidiabetics

Author: Smolecule Technical Support Team. Date: February 2026

Miglitol Mechanism of Action & Hypoglycemia Risk FAQ

1. What is the primary mechanism of action of this compound? this compound is an oral alpha-glucosidase inhibitor used to manage Type 2 diabetes [1] [2] [3]. Its therapeutic action is localized to the small intestine. It competitively and reversibly inhibits membrane-bound intestinal alpha-glucosidase enzymes (e.g., sucrase, maltase, amylase, glucoamylase) found in the brush border [1] [3] [4]. This inhibition delays the hydrolysis of complex carbohydrates and disaccharides into absorbable monosaccharides (like glucose). Consequently, this compound slows the rate of carbohydrate digestion and absorption, leading to a blunted and delayed rise in postprandial blood glucose levels [2] [3] [4]. Unlike sulfonylureas or insulin, this compound does not stimulate insulin secretion [4] [5].

2. Why does this compound, when used as monotherapy, carry a low risk of causing hypoglycemia? Hypoglycemia is unlikely with this compound monotherapy because its mechanism is non-systemic and non-insulinotropic [1] [3] [5]. It modulates glucose levels by affecting digestive enzyme activity rather than altering insulin release or sensitivity. Therefore, without other glucose-lowering agents, there is no pharmacological driver to reduce blood glucose below normal levels [6].

3. Why is there a risk of hypoglycemia when this compound is combined with insulin or sulfonylureas, and how does it manifest? When this compound is combined with insulin or insulin secretagogues (like sulfonylureas), the risk of hypoglycemia increases significantly [1] [4] [6]. Sulfonylureas and insulin actively lower blood glucose by increasing insulin levels or action. This compound contributes to this effect by further reducing postprandial glucose excursions. The combined effect can lead to an excessive drop in blood glucose [1] [7]. A critical distinction is that this compound also inhibits the enzyme (alpha-glucosidase) needed to break down table sugar (sucrose) into glucose and fructose [6]. Therefore, consuming oral sucrose (cane sugar) to treat a hypoglycemic episode will be ineffective, as its digestion and absorption are blocked [8] [6] [7].

4. What is the recommended treatment for acute hypoglycemia in a patient taking this compound? For mild-to-moderate hypoglycemia, patients and caregivers should use a rapidly absorbable form of glucose (dextrose) or galactose [8] [6] [7]. Suitable options include:

  • Glucose tablets or gel [8] [6]
  • Milk (contains galactose and lactose) [7]
  • Honey [7] Foods containing complex sugars like table sugar (sucrose) or fruit juices high in sucrose are not recommended due to inhibited absorption [6]. For severe hypoglycemia, professional medical assistance is required, which may include intravenous dextrose or intramuscular glucagon [6].

Experimental Data & Dosing in Combination Therapy

The table below summarizes key clinical data on this compound's efficacy, both as monotherapy and in combination with sulfonylureas, based on results from major clinical trials [4].

Study Description Treatment Groups Mean Change in HbA1c (%) from Baseline Treatment Effect vs. Control (HbA1c, %) Mean Change in 1-hour PPG (mg/dL) from Baseline Treatment Effect vs. Control (PPG, mg/dL)
1-yr Monotherapy (Study 1) [4] Placebo +0.71 +24
This compound 50 mg TID +0.13 -0.58 -39 -63
14-wk Adjunct to Max SU (Study 6) [4] SFU + Placebo Data not given in excerpt Data not given in excerpt
SFU + this compound 50 mg TID Data not given in excerpt -0.82 Data not given in excerpt Data not given in excerpt
SFU + this compound 100 mg TID Data not given in excerpt -0.74 Data not given in excerpt Data not given in excerpt
1-yr Adjunct to Max Glyburide (Study 7) [4] Glyburide + Placebo Data not given in excerpt Data not given in excerpt
+ this compound 25 mg TID Data not given in excerpt -0.30 Data not given in excerpt Data not given in excerpt
+ this compound 50 mg TID Data not given in excerpt -0.62 Data not given in excerpt Data not given in excerpt
+ this compound 100 mg TID Data not given in excerpt -0.73 Data not given in excerpt Data not given in excerpt

Dosing Protocol in Clinical Trials: The standard dosing protocol in clinical studies involved a gradual titration to minimize gastrointestinal adverse effects and identify the minimum effective dose [1] [9] [4].

  • Initial Dose: 25 mg three times daily (TID), taken with the first bite of each main meal [9] [4].
  • Titration: After 4-8 weeks, the dose may be increased to 50 mg TID. After an additional 3 months, it can be further increased to the maximum recommended dose of 100 mg TID if needed for glycemic control and if tolerated [9] [4].
  • Renal Impairment: Use is not recommended in patients with significant renal dysfunction (serum creatinine >2.0 mg/dL or CrCl <25 mL/min) due to expected drug accumulation [9] [4].

Analytical Method for this compound Analysis

For researchers requiring a validated method to quantify this compound and its related substances or degradants, the following high-performance liquid chromatography (HPLC) protocol, adapted from a peer-reviewed study, can be applied [10].

Title: Stability-Indicating HPLC Method for Related Substances of this compound [10]

Objective: To separate, identify, and quantify this compound and its potential impurities and degradants.

Methodology Summary:

  • Apparatus: HPLC system with Diode Array Detector (DAD).
  • Column: Prevail Carbohydrate ES Column (250 mm × 4.6 mm, 5 µm particle size) [10].
  • Column Temperature: 35°C [10].
  • Mobile Phase: Gradient elution with [10]:
    • Mobile Phase A: 10 mM dipotassium hydrogen orthophosphate in water, pH adjusted to 8.0 with phosphoric acid.
    • Mobile Phase B: Acetonitrile.
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 90 | | 35 | 70 | | 40 | 70 | | 50 | 90 | | 55 | 90 |
  • Flow Rate: 1.0 mL/min [10].
  • Detection Wavelength: 210 nm [10].
  • Injection Volume: 20 µL [10].
  • Sample Preparation: Dissolve this compound and impurities in a diluent of water and acetonitrile (50:50, v/v) to a target concentration of 10 mg/mL for the analyte [10].
  • Forced Degradation: The method's stability-indicating nature was proven by subjecting this compound to forced degradation under stress conditions (acidic, basic, oxidative, thermal, photolytic) per ICH guidelines. Substantial degradation was observed primarily under oxidative stress [10].

Mechanism & Hypoglycemia Management Workflow

The following diagram illustrates this compound's mechanism and the critical differences in managing hypoglycemia events.

G Carbs Complex Carbohydrates (Oligosaccharides, Disaccharides) Enzymes Alpha-Glucosidase Enzymes (Sucrase, Maltase) Carbs->Enzymes Digestion Glucose Absorbable Monosaccharides (Glucose) Enzymes->Glucose Hydrolysis This compound This compound This compound->Enzymes Competitive Inhibition HypoEvent Hypoglycemic Event Sucrose Oral Sucrose (e.g., Table Sugar, Juice) HypoEvent->Sucrose Incorrect Dextrose Oral Glucose/Dextrose (e.g., Tablets, Gel) HypoEvent->Dextrose Correct IneffectiveTx Ineffective Treatment (No Glucose Absorption) Sucrose->IneffectiveTx Blocked by This compound EffectiveTx Effective Treatment (Blood Glucose ↑) Dextrose->EffectiveTx Directly Absorbed

References

improving patient compliance with miglitol therapy

Author: Smolecule Technical Support Team. Date: February 2026

Miglitol Compliance: Core Challenges & Strategies

For researchers, the main compliance issue is gastrointestinal (GI) distress, including flatulence, diarrhea, and abdominal pain, which occurs because undigested carbohydrates are fermented in the colon [1] [2]. These effects are dose-dependent and often diminish over time as the body adapts [1] [3].

The table below summarizes the primary challenges and strategic mitigation approaches:

Challenge Underlying Cause Strategic Mitigation for Clinical Trials
GI Side Effects [1] [2] Inhibition of carbohydrate digestion leads to bacterial fermentation in the colon. Implement a low-dose, gradual uptitration protocol [3]. Advise a diet lower in high-gas-producing foods [1].
Complex Dosing Regimen [3] [4] The drug must be taken with the first bite of each main meal to be effective. Incorporate clear patient counseling and use pill timers or meal-linked packaging in trial protocols.
Drug Interactions [3] [5] Concomitant use with other diabetes drugs (e.g., insulin, sulfonylureas) increases hypoglycemia risk. Establish clear dose-adjustment protocols for concomitant therapies and educate on using glucose (dextrose) to treat lows [1] [3].
Specific Contraindications [3] [6] Can worsen conditions like inflammatory bowel disease, colonic ulceration, or renal impairment. Employ strict patient screening in studies; this compound is not recommended in patients with a Scr >2 mg/dL [3].

Experimental & Clinical Management Protocols

Here are detailed methodologies for key areas of this compound therapy management, which can be integrated into clinical trial designs.

Dose Titration Protocol to Minimize GI Effects

This gradual escalation allows patients to develop tolerance to GI side effects [3].

  • Objective: To achieve a therapeutically effective dose of this compound (e.g., 50 mg TID) while minimizing GI-related adverse events and improving trial retention.
  • Materials: this compound 25mg, 50mg, and 100mg tablets; Patient Symptom Questionnaires (e.g., daily GI distress scale); Dietician consultation for standardized dietary advice.
  • Methodology:
    • Weeks 1-4 (Initiation): Administer 25 mg once daily with the first bite of the largest meal.
    • Weeks 5-8 (Uptitration): Increase to 25 mg three times daily (TID) with meals.
    • Weeks 9+ (Maintenance): After 4-8 weeks, if tolerated and glycemic response is inadequate, increase to 50 mg TID (the usual maintenance dose) [3].
    • Further Escalation: If needed after 3 months, the dose can be increased to a maximum of 100 mg TID [3].
  • Monitoring: Collect patient-reported GI symptom diaries weekly. Use 1-hour postprandial glucose and HbA1c measurements at the end of each phase to assess efficacy [3].

The following workflow visualizes this dose titration and management strategy:

G start Patient Prescribed this compound initiate Initiate Low Dose 25mg once daily start->initiate assess_tolerance Assess GI Tolerance (Patient Questionnaire) initiate->assess_tolerance titrate Titrate Dose per Protocol (e.g., to 25mg TID) assess_tolerance->titrate Tolerated intolerance Significant GI Intolerance assess_tolerance->intolerance Not Tolerated titrate->assess_tolerance Continue titration maintain Maintain Effective Dose Continue Monitoring titrate->maintain Therapeutic goal met manage Management Strategy: - Revert to last tolerated dose - Reinforce dietary advice - Ensure dose with first bite intolerance->manage manage->assess_tolerance

Hypoglycemia Management in Combination Therapy

When this compound is combined with insulin or sulfonylureas, the risk of hypoglycemia increases [3] [7]. A key compliance and safety issue is that this compound inhibits the digestion of table sugar (sucrose), making it ineffective for treating lows [1].

  • Objective: To establish a protocol for treating and preventing hypoglycemia in patients on this compound combination therapy.
  • Materials: Glucose tablets or gel, glucagon emergency kit, blood glucose meter, this compound, and concomitant antihyperglycemic agents.
  • Methodology:
    • Patient Counseling: Educate patients and caregivers that oral glucose (dextrose) tablets/gel, honey, or fruit juice must be used to treat mild-to-moderate hypoglycemia, as sucrose will not work [1].
    • Dose Adjustment: In clinical trials, if hypoglycemia occurs, proactively reduce the dosage of the concomitant agent (e.g., insulin or sulfonylurea) before reducing or discontinuing this compound [3].
    • Emergency Planning: For severe hypoglycemia, use intravenous glucose infusion or intramuscular glucagon. Note that the efficacy of oral glucagon may be reduced [1] [3].

Drug Interaction & Contraindication Guide for Trial Design

This table outlines key interactions and contraindications critical for patient safety and data integrity in clinical studies.

Interacting Agent / Condition Interaction / Contraindication Effect Recommended Action for Trial Protocol
Digestive Enzymes (e.g., amylase, pancreatin) [3] Counteracts this compound's mechanism by breaking down carbohydrates. Avoid concomitant use. Institute a washout period or exclude patients using these supplements.
Intestinal Adsorbents (e.g., charcoal) [3] May adsorb this compound, reducing its efficacy. Avoid concomitant use. Schedule administration with a significant time gap if unavoidable.
Sulfonylureas / Insulin [3] [7] Increased risk of hypoglycemia. This compound alone does not cause hypoglycemia [1]. Proactively adjust doses of the secretagogue/insulin. Monitor for hypoglycemia and treat with glucose/dextrose.
Propranolol, Ranitidine [3] This compound reduces their bioavailability. Monitor for reduced efficacy; may require dosage adjustment of the interacting drug.
Inflammatory Bowel Disease, Colonic Ulceration, Intestinal Obstruction [3] Contraindicated. Increased gas formation can worsen these conditions. Absolute exclusion criterion for trials. Screen medical history thoroughly.
Severe Renal Impairment (e.g., Scr >2 mg/dL) [3] Contraindicated. This compound is renally excreted and will accumulate. Exclude patients with significant renal impairment from the trial population.

Key Considerations for Research & Development

  • Liver Safety Profile: this compound has an excellent liver safety record. Unlike acarbose, it has not been linked to clinically apparent liver injury in trials or post-marketing data, making it a preferable option for patients with pre-existing liver concerns [6].
  • Exploratory Research Areas: Beyond type 2 diabetes, research has explored this compound's potential:
    • Type 1 Diabetes: As an adjunct to insulin, it improves postprandial hyperglycemia and can reduce daily insulin requirements [7].
    • Obesity Management: Some studies suggest a potential role in weight management due to its mechanism of reducing carbohydrate absorption [4].

References

Miglitol Administration Timing: Evidence & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from clinical studies on how miglitol administration timing affects its efficacy.

Administration Timing Study Population Key Findings Citation
30 minutes BEFORE a meal Patient with hyperinsulinemic hypoglycemia post-gastrectomy Prevented postprandial hypoglycemia more effectively than taking it just before the meal; resulted in a smoother, slower rise in blood glucose and insulin. [1]
Just BEFORE a meal (with first bite) Non-diabetic men & Type 2 diabetic patients Effectively reduced postprandial plasma glucose excursion after the same meal and the subsequent lunch (without a second dose). [2] [3]
15-30 minutes AFTER meal start Type 2 diabetic patients & Non-diabetic men Significantly decreased postprandial plasma glucose area under the curve (AUC); effective for the current meal and also reduced glucose excursion after the next lunch. [2] [3]

Proposed Experimental Protocol for Timing

Based on the reviewed studies, here is a methodology you can adapt to investigate this compound administration timing in a clinical research setting.

1. Study Design:

  • Type: Randomized, controlled, crossover trial.
  • Participants: Can be adapted for individuals with Type 2 diabetes, impaired glucose tolerance, or specific conditions like post-gastrectomy hypoglycemia.
  • Interventions: Each participant undergoes all of the following test conditions in a randomized order, with adequate washout periods (e.g., >1 week) [3]:
    • Control: No drug administered.
    • Intake 1: this compound (e.g., 50 mg) taken just before the start of a standardized meal.
    • Intake 2: this compound (e.g., 50 mg) taken 15 minutes after the start of the meal [2].
    • Intake 3: this compound (e.g., 50 mg) taken 30 minutes after the start of the meal [2].

2. Meal and Dosing:

  • Use a standardized meal with a fixed caloric and macronutrient composition (e.g., 773 Kcal, 121.5 g carbohydrate) for all tests [3].
  • Participants should fast for at least 12 hours before the test meal.

3. Data Collection:

  • Blood Samples: Collect samples at defined intervals: before the meal, at 30, 60, and 120 minutes after the meal start, and at similar intervals after a subsequent standardized lunch if studying carry-over effects [3].
  • Key Metrics: Measure plasma glucose, serum insulin, and incretin hormones (e.g., active GLP-1, total GIP) [3].

4. Data Analysis:

  • Calculate the Area Under the Curve (AUC) for plasma glucose, insulin, and other hormones for each test condition [2] [3].
  • Use statistical analysis (e.g., ANOVA with post-hoc tests) to compare the AUCs and point-by-point measurements between the control and each intake condition.

The following workflow diagram maps out this experimental process.

G cluster_interventions Test Interventions Start Start: Study Protocol Design P1 Participant Recruitment & Screening Start->P1 Randomize Randomized Crossover Assignment P1->Randomize Washout Washout Period (>1 week) Washout->Randomize C Control (No drug) Randomize->C I1 Intake 1 This compound just BEFORE meal Randomize->I1 I2 Intake 2 This compound 15 min AFTER meal start Randomize->I2 I3 Intake 3 This compound 30 min AFTER meal start Randomize->I3 C->Washout StandardMeal Standardized Test Meal C->StandardMeal I1->Washout I1->StandardMeal I2->Washout I2->StandardMeal I3->Washout I3->StandardMeal DataCollection Blood Collection & Analysis (Glucose, Insulin, Incretins) StandardMeal->DataCollection Analysis Data Analysis: AUC Calculation, Statistical Comparison DataCollection->Analysis End Interpret Results & Conclusion Analysis->End

Frequently Asked Questions (FAQs) for Researchers

Q1: If the primary goal is to blunt the postprandial glucose spike for a single meal, when is the most effective window to administer this compound? A1: Evidence suggests the window is flexible. Administration is effective from just before the meal up to 30 minutes after the meal has started [2]. The key mechanism is the inhibition of carbohydrate-digesting enzymes in the intestine, so the drug must be present in the gut concurrently with the meal.

Q2: Are there scenarios where pre-meal administration is superior to post-meal administration? A2: Yes. One case report on post-gastrectomy hypoglycemia found that taking this compound 30 minutes before a meal was significantly more effective at preventing reactive hypoglycemia than taking it just before the meal [1]. This suggests pre-meal dosing allows the drug to fully inhibit enzymes before carbohydrates arrive, which is crucial for conditions with rapid gastric emptying.

Q3: Does a single dose of this compound have effects beyond the immediate meal? A3: Yes, a carry-over effect has been observed. A study found that a single 50 mg dose of this compound, taken either just before or 30 minutes after breakfast, also reduced the postprandial glucose excursion after the subsequent lunch, even when no second dose was taken [3]. This may be related to sustained inhibition of enzyme activity or prolonged effects on incretin hormones like GLP-1.

Q4: What is the risk of hepatotoxicity with this compound in long-term studies? A4: Unlike acarbose (another alpha-glucosidase inhibitor), this compound has not been linked to hepatotoxicity in clinical trials or post-marketing surveillance. Serum aminotransferase elevations were no more common than with placebo, and no reports of clinically apparent liver injury have been published [4] [5]. Monitoring of liver enzymes is not considered necessary for this compound.

References

Miglitol Profile & Analytical Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the drug's properties is the first step in designing compatibility studies. Below is a summary of key characteristics for Miglitol that are relevant for excipient compatibility testing.

Table 1: this compound Basic Profile [1] [2]

Property Description
IUPAC Name (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Molecular Formula C₈H₁₇NO₅
Chemical Class Piperidine derivative; glucose analog
pKa 5.9 [3]
Log P -2.3 (Highly hydrophilic) [2] [3]
Main Stability Concern Degradation under oxidative stress [4]

A significant challenge in analyzing this compound is its lack of a chromophore or fluorophore, making direct UV detection difficult [4] [3]. The table below summarizes analytical methods that can be used to overcome this challenge.

Table 2: Analytical Methods for this compound and Related Impurities [4] [3]

Method Application Key Details
RP-HPLC with UV detection Related substances, forced degradation studies Prevail carbohydrate ES column; 210 nm; 10 mM phosphate buffer (pH 8.0) & Acetonitrile mobile phase [4].
Ion-Pair HPLC with ECL detection Highly sensitive quantification in serum TSKgel ODS column; sodium 1-octanesulfonate ion-pair reagent; Ru(bpy)₃²⁺ ECL detection; LOD: 3 ng/mL [3].
LC-MS/MS Identification and characterization of impurities Used for determining molecular weights of impurities and degradants [4].

Excipient Compatibility: Experimental Workflow

The following diagram outlines a standard workflow for drug-excipient compatibility studies. You can apply this general protocol to this compound, using the analytical methods mentioned above.

cluster_prep Preparation Details cluster_stress Stress Conditions cluster_analyze Analytical Techniques Start Start DECS Prep Prepare Binary Mixtures Start->Prep Stress Apply Stress Conditions Prep->Stress Prep1 1:1 (w/w) Drug:Excipient Analyze Analytical Evaluation Stress->Analyze Stress1 High Temp (e.g., 40°C, 60°C) Decide Compatibility Decision Analyze->Decide A1 Visual Inspection Prep2 Add 5% moisture if needed Prep3 Seal in vials Stress2 High Humidity (e.g., 75% RH) Stress3 Light exposure A2 HPLC/Related Substance Method A3 Thermal Methods (DSC) A4 FT-IR / TLC

Technical Support FAQs

Here are answers to some anticipated questions that might arise during your experiments.

Q1: What are the critical parameters for developing a stability-indicating HPLC method for this compound?

  • Column Selection: A prevail carbohydrate ES column is documented as effective for separating this compound from its process-related impurities and degradants [4].
  • Mobile Phase: A gradient method using 10 mM dipotassium hydrogen orthophosphate (pH adjusted to 8.0) and acetonitrile has been successfully employed [4].
  • Detection Wavelength: 210 nm is a suitable UV detection wavelength [4]. For higher sensitivity in complex matrices, explore ion-pair HPLC with ECL detection [3].
  • Forced Degradation: Conduct studies under ICH-recommended stress conditions (acidic, basic, oxidative, thermal, photolytic). Pay special attention to oxidative hydrolysis, as it has been shown to cause significant degradation of this compound [4].

Q2: Which excipients should be considered high-risk for this compound based on its chemical structure? While no specific data for this compound was found, its chemical profile suggests potential incompatibility risks:

  • Reducing Sugars (e.g., Lactose, Maltose): this compound is an amine-containing drug (piperidine ring). Primary and secondary amines can undergo Maillard reactions with reducing sugars, leading to discoloration (browning) and the formation of Schiff bases [5].
  • Excipients with Reactive Impurities: Trace levels of peroxides in polymers like polyethylene glycol (PEG) or povidone can potentially oxidize the drug, especially since this compound has shown degradation under oxidative stress [4] [5]. Also, monitor heavy metal impurities (e.g., iron in dicalcium phosphate) that can catalyze degradation reactions [5].

Q3: What is the most sensitive analytical technique for quantifying this compound in pre-clinical studies? For trace-level quantification, such as in bioavailability or pharmacokinetic studies, column-switching ion-pair HPLC with ECL detection is highly effective. This method has demonstrated a detection limit as low as 3 ng/mL in serum, which is superior to many conventional HPLC-UV methods [3].

Key Considerations for Your Experiments

  • Adopt a Systematic Workflow: Follow the DECS workflow diagram to ensure no critical step is missed, from sample preparation to final decision-making.
  • Use Orthogonal Techniques: Do not rely on a single analytical method. Combine visual inspection, HPLC, and thermal analysis like DSC for a comprehensive assessment [5].
  • Focus on Oxidative Stability: Given that this compound is susceptible to oxidative degradation [4], closely examine excipients that may introduce or accelerate oxidative pathways.

References

miglitol vs acarbose efficacy in weight reduction

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Comparison: Weight Reduction

The table below summarizes key findings from clinical trials on the effects of miglitol and acarbose on body weight and related parameters.

Parameter This compound Findings Acarbose Findings Comparative Context
Body Weight / BMI Significant reduction in body weight and BMI over 12 weeks [1] [2]. Significant reduction in body weight (pooled WMD: -1.21 kg) and BMI (WMD: -0.67 kg/m²) per meta-analysis [3]. In a head-to-head trial, only this compound led to statistically significant reductions in body weight and BMI [2].
Visceral Fat Significant reduction in visceral fat area (VFA) measured by CT scan [4]. Specific data on visceral fat reduction not available in results. This compound demonstrated a direct effect on visceral adiposity [4].
Correlation with HbA1c Strong positive correlation between HbA1c reduction and body weight loss (r=0.759, P<0.001) [1] [2]. Information not available in results. Suggests this compound's glycemic and weight effects may be linked [1].
Key Study Demographics Japanese patients with obese Type 2 Diabetes (BMI ≥25 kg/m²) [1] [2]; patients with Metabolic Syndrome [4]. Meta-analysis of 71 RCTs in adults [3].

Experimental Protocols and Methodologies

For researchers to evaluate and replicate these findings, here are the methodologies from the key studies cited.

Head-to-Head Comparator Trial

This study directly compared this compound, acarbose, and voglibose [1] [2].

  • Objective: To compare the clinical effects of three α-glucosidase inhibitors (αGIs) on glycemic control and bodyweight in patients with obese type 2 diabetes.
  • Design: Multicenter, open-label, randomized study.
  • Participants: 81 Japanese outpatients with obese type 2 diabetes (BMI ≥25 kg/m²).
  • Intervention: Patients randomized to:
    • This compound (150 mg/day)
    • Acarbose (300 mg/day)
    • Voglibose (0.9 mg/day)
    • Control (no additive medication)
    • Treatment duration: 12 weeks.
  • Primary Outcomes: Changes in HbA1c, bodyweight, and BMI.
  • Assessments: Anthropometric measurements and blood samples were collected after an overnight fast at baseline, 4, 8, and 12 weeks.
This compound in Metabolic Syndrome

This study evaluated this compound's effect on visceral fat [4].

  • Objective: To assess the effect of this compound on visceral fat accumulation and cardiovascular risk factors in subjects with metabolic syndrome.
  • Design: Open-label, prospective, randomized study.
  • Participants: 111 patients with metabolic syndrome (based on IDF criteria).
  • Intervention: Patients randomized to:
    • Life-style modification (LSM) alone
    • LSM + this compound (150 mg/day)
    • Treatment duration: 12 weeks.
  • Primary Outcome: Change in visceral fat area (VFA).
  • Assessments: Visceral and subcutaneous fat areas were measured by computed tomography (CT) at the umbilical level before and after treatment.
Meta-Analysis on Acarbose

This analysis provides a comprehensive overview of acarbose's effects [3].

  • Objective: To assess the effect of acarbose on body weight, BMI, and waist circumference in adults via a systematic review and meta-analysis.
  • Data Sources: Online databases were searched for RCTs up to April 2023.
  • Inclusion Criteria: RCTs examining the effect of acarbose versus placebo on body weight, BMI, and/or waist circumference.
  • Analysis: Used a random-effects model to calculate weighted mean differences (WMD) and 95% confidence intervals (CI). Included 71 RCTs with 73 effect sizes.

Proposed Mechanisms of Action

The differential effects on weight, particularly the more consistent results with this compound, may be explained by mechanisms beyond simple carbohydrate malabsorption.

The diagram above illustrates that while both drugs share a primary mechanism of delayed carbohydrate digestion, research suggests this compound may have additional systemic effects. Notably, a review highlighted that this compound, but not acarbose, was found to reduce body weight in rodent models without affecting food intake, potentially through the activation of brown adipose tissue (BAT) and inhibition of white adipogenesis [5]. Furthermore, clinical trials have observed that this compound administration decreases plasma levels of the fat-storage-promoting hormone GIP and increases levels of the satiety hormone GLP-1 [5].

Conclusion for Research and Development

  • This compound shows a more consistent and significant effect on body weight and visceral fat reduction in head-to-head clinical comparisons [1] [2]. Its potential additional mechanisms, such as BAT activation and incretin modulation, make it a particularly interesting candidate for further obesity R&D [5].
  • Acarbose has a modest, statistically significant effect on weight based on large-scale meta-analysis, but its efficacy appears less pronounced than this compound in direct comparisons [3] [2].

For researchers, the choice between these αGIs in a weight management context should favor This compound. Its stronger and more consistent weight-loss outcomes, coupled with its potential for unique systemic effects, warrant further investigation into its mechanism and utility in anti-obesity drug development.

References

Comprehensive Comparative Analysis: Miglitol vs. Voglibose for Postprandial Glucose Control

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alpha-Glucosidase Inhibitors in Diabetes Management

Alpha-glucosidase inhibitors (AGIs) represent an important class of oral antidiabetic agents that target postprandial hyperglycemia (PPHG), a key determinant of overall glycemic control and cardiovascular risk in diabetic patients. Unlike other antidiabetic medications that primarily affect insulin secretion or sensitivity, AGIs work locally in the gastrointestinal tract by delaying carbohydrate digestion and absorption. Among the available AGIs, miglitol and voglibose have emerged as significant therapeutic options with distinct pharmacological profiles and clinical applications. Postprandial hyperglycemia has been identified as an independent risk factor for cardiovascular complications in diabetes, making its control a crucial therapeutic target [1] [2]. The International Diabetes Federation and American Diabetes Association guidelines emphasize the importance of controlling postprandial glucose excursions, particularly because PPHG is a major contributor to HbA1c levels and is associated with premature atherosclerosis and endothelial dysfunction [1] [2].

This comprehensive comparison guide examines the mechanistic, pharmacokinetic, efficacy, and safety profiles of this compound and voglibose based on current scientific evidence. The analysis is structured to provide researchers, scientists, and drug development professionals with objective, data-driven insights into how these agents compare in various clinical and experimental settings, with particular focus on their differential effects on postprandial glucose control, metabolic parameters, and potential extra-glycemic benefits.

Drug Profiles and Basic Pharmacological Characteristics

This compound Profile

This compound is a second-generation alpha-glucosidase inhibitor derived from 1-desoxynojirimycin, structurally similar to glucose. Unlike other AGIs, this compound is almost completely absorbed from the small intestine after oral administration, resulting in both local and systemic effects [3]. It functions as a reversible competitive inhibitor of brush-border alpha-glucosidase enzymes in the small intestine, specifically targeting enzymes responsible for breaking down disaccharides and oligosaccharides into absorbable monosaccharides [3] [4]. This compound must be administered with each main meal to effectively blunt the postprandial blood glucose increase, with its primary effect being the reduction of postprandial glucose excursions rather than fasting glucose levels [3].

Voglibose Profile

Voglibose is a competitive alpha-glucosidase inhibitor discovered in Japan in 1981 and commercially available for diabetes treatment since 1994 [1]. In contrast to this compound, voglibose is poorly absorbed after oral administration, with negligible metabolism in the liver and negligible renal excretion, resulting in undetectable plasma concentrations after oral dosing [1]. This pharmacokinetic profile confines voglibose's action primarily to the gastrointestinal tract. Voglibose exhibits a distinctive enzyme inhibition profile, having no inhibitory activity against lactase, which means it does not cause lactose intolerance and diarrhea, a potential advantage in clinical practice [1].

Table 1: Basic Pharmacological Profiles of this compound and Voglibose

Parameter This compound Voglibose
Discovery/Introduction Second-generation AGI Discovered 1981, Japan; Available since 1994
Chemical Structure Derivative of 1-desoxynojirimycin Aminosugar derivative
Absorption Almost completely absorbed from small intestine [3] Poorly absorbed after oral administration [1]
Systemic Availability High systemic absorption Negligible systemic absorption [1]
Metabolism Not extensively metabolized Negligible liver metabolism [1]
Excretion Renal excretion of unchanged drug Negligible renal excretion [1]
Dosing Regimen With each main meal With each main meal
Lactase Inhibition Not specified No inhibition (does not cause lactose intolerance) [1]

Efficacy Data and Comparative Clinical Performance

Glucose Control Efficacy

Postprandial glucose reduction represents the primary therapeutic effect of both this compound and voglibose, though quantitative differences exist in their efficacy profiles. A 2021 systematic review and meta-analysis of 66 publications comprising 127 drug-control comparisons for PPG provided robust quantitative estimates of these effects [5]. The analysis revealed that This compound produces an absolute reduction in mean postprandial glucose of -1.6 mmol/L (-1.9 to -1.4) in individuals with diabetes, corresponding to a relative reduction of 43-54% [5]. In non-diabetic individuals, the absolute reduction was -0.6 mmol/L (-0.8 to -0.4) [5]. Comparative clinical studies have demonstrated that This compound produces superior HbA1c reductions compared to voglibose in head-to-head trials. A 12-week randomized controlled trial in Japanese patients with obese type 2 diabetes found that this compound (150 mg/day) decreased HbA1c significantly from baseline at 4 weeks, and this reduced level was maintained throughout the study period, while voglibose (0.9 mg/day) only showed a significant decrease after 12 weeks [4].

Voglibose demonstrates a dose-dependent effect on postprandial glucose parameters. In healthy volunteers, doses ranging from 0.5 mg to 5.0 mg significantly reduced postprandial increases in blood glucose, insulin, and C-peptide [6]. These effects were more pronounced after 7 days of treatment at lower doses (0.5 and 1 mg), suggesting potential adaptation or cumulative effects with repeated administration [6]. The same study demonstrated that voglibose effectively mobilizes the endogenous reserve of glucagon-like peptide-1 (GLP-1), with 1 mg voglibose enhancing GLP-1 secretion by >80% above controls after first administration and >90% after 7 days of treatment [6].

Table 2: Comparative Efficacy on Glucose Control Parameters

Efficacy Parameter This compound Voglibose
PPG Reduction (Absolute) - Diabetic -1.6 mmol/L (-1.9 to -1.4) [5] Limited quantitative data available
PPG Reduction (Absolute) - Non-diabetic -0.6 mmol/L (-0.8 to -0.4) [5] Limited quantitative data available
PPG Reduction (Relative) 43-54% [5] Limited quantitative data available
HbA1c Reduction 0.3-0.7% point reduction from baseline [3]; Significant reduction at 4 weeks maintained through 12 weeks [4] Significant decrease observed after 12 weeks [4]
Fasting Glucose Effect No or very small effect [3] May reduce via GLP-1 mediated mechanisms [1]
Effect on Insulin Levels Lower postprandial serum insulin levels [3] Reduced postprandial increases in insulin and C-peptide [6]
Onset of Significant HbA1c Effect 4 weeks [4] 12 weeks [4]
Metabolic and Cardiovascular Effects

Body weight impacts differ notably between these two AGIs. In a 12-week randomized controlled trial, This compound demonstrated significant body weight reduction from baseline at 4, 8, and 12 weeks of treatment, while no significant body weight changes were observed with voglibose or acarbose [4]. This weight-lowering effect was specifically observed only in the this compound group, with significant correlations between changes in HbA1c and body weight at 12 weeks in both this compound and voglibose groups [4]. The researchers suggested that this compound's effects on incretins might explain this result, as this compound enhances the release of GLP-1 while suppressing the release of glucose-dependent insulinotropic polypeptide (GIP) by increasing glucose absorption from the lower small intestine [4].

Endothelial function improvement represents an important extra-glycemic effect of AGIs, particularly relevant for cardiovascular risk reduction. A 2013 study investigated the effect of this compound on endothelial dysfunction in patients with acute coronary syndrome (ACS) and found that this compound (50 mg three times daily for 1 week) significantly improved postprandial endothelial function as measured by reactive hyperemia peripheral arterial tonometry (RH-PAT) index [2]. The improvement in endothelial function correlated with the reduced postprandial glucose surge achieved with this compound, suggesting a glucose-dependent mechanism [2]. This study also found a significant inverse correlation between the postprandial change in endothelial function and postprandial fasting-to-60-minutes surge in glucose, supporting the concept that reducing postprandial glucose excursions can directly improve vascular function [2].

Voglibose has demonstrated beneficial effects on postprandial hypotension, a common condition in elderly and neurologically impaired patients. A controlled clinical trial showed that voglibose significantly prevented hypotension and neurotensin increment after glucose intake without influencing glucose or insulin increments, suggesting potential utility beyond glycemic control [7]. This effect positions voglibose as a potential therapeutic option for patients with combined glycemic and blood pressure dysregulation.

Mechanisms of Action and Signaling Pathways

Primary Mechanism: Alpha-Glucosidase Inhibition

The fundamental mechanism shared by both this compound and voglibose is the reversible inhibition of membrane-bound intestinal alpha-glucosidase enzymes, which hydrolyze oligosaccharides and disaccharides to glucose and other monosaccharides in the brush border of the small intestine [3] [1]. This inhibition delays the absorption and digestion of dietary polysaccharides, resulting in a reduction in postprandial hyperglycemia by shifting glucose absorption to more distal parts of the small intestine [1]. The delayed carbohydrate absorption manifests as a blunted and right-shifted postprandial glucose curve, reducing the glucose peak while extending the absorption period.

Despite this shared primary mechanism, subtle differences exist in their inhibition profiles against specific disaccharidases. While comprehensive comparative data on their enzyme specificity is limited in the available literature, voglibose has been documented to have no inhibitory activity against lactase, thus avoiding lactose intolerance as a side effect [1]. Additionally, animal studies suggest that different AGIs may have varying potency against different starch sources, with this compound showing greater inhibition of potato starch digestion while acarbose was more effective against rice starch [8].

Secondary Mechanisms: Incretin Effects

Both this compound and voglibose influence incretin hormones, though potentially through slightly different mechanisms. Voglibose treatment has been shown to significantly increase the release of glucagon-like peptide-1 (GLP-1), an insulinotropic hormone that enhances insulin secretion and sensitivity [1] [6]. In healthy volunteers, the first administration of 1 mg voglibose enhanced GLP-1 secretion by >80% above controls, and treatment with 1 mg voglibose three times daily over 7 days revealed a maximal mobilizing effect on endogenous GLP-1 (>90% above controls) which was not further increased by higher doses [6].

This compound also affects incretin secretion but with a different pattern; it enhances GLP-1 release while suppressing glucose-dependent insulinotropic polypeptide (GIP) by increasing glucose absorption from the lower small intestine [4]. This differential effect on incretin hormones may contribute to this compound's observed advantage in body weight reduction, as GLP-1 contributes to appetite control by inhibiting gastrointestinal motility and inducing satiety through the central nervous system [4]. The following diagram illustrates the comprehensive mechanism of action of both drugs:

G cluster_1 Carbohydrate Digestion Process cluster_2 Drug Inhibition Mechanism cluster_3 Secondary Effects Carbs Dietary Complex Carbohydrates Disaccharides Disaccharides/Oligosaccharides Carbs->Disaccharides Initial digestion Monosaccharides Monosaccharides (Glucose) Disaccharides->Monosaccharides α-glucosidase Absorption Intestinal Absorption Monosaccharides->Absorption Inhibition Reversible Competitive Inhibition Monosaccharides->Inhibition PPHG Postprandial Hyperglycemia Absorption->PPHG This compound This compound This compound->Inhibition Voglibose Voglibose Voglibose->Inhibition Inhibition->Monosaccharides DelayedAbsorption Delayed Glucose Absorption Inhibition->DelayedAbsorption Results in ReducedPPG Reduced Postprandial Glucose Excursions DelayedAbsorption->ReducedPPG GLP1 Enhanced GLP-1 Secretion DelayedAbsorption->GLP1 GIP Differential Effects on GIP DelayedAbsorption->GIP Endothelial Improved Endothelial Function ReducedPPG->Endothelial BodyWeight Body Weight Effects GLP1->BodyWeight

Diagram 1: Comprehensive Mechanism of Action of this compound and Voglibose - This diagram illustrates the shared primary mechanism of alpha-glucosidase inhibition and the subsequent physiological effects of both drugs, including their impacts on incretin hormones and potential extra-glycemic benefits.

The diagram above synthesizes the key mechanistic information from multiple studies [3] [1] [2], illustrating how both drugs intervene in the carbohydrate digestion process and produce their clinical effects through primary and secondary mechanisms.

Experimental Protocols and Methodologies

Standard Meal Tolerance Test Protocol

Meal tolerance tests represent the standard methodology for evaluating the acute effects of AGIs on postprandial glucose metabolism. The following protocol is adapted from multiple studies investigating both this compound and voglibose [2] [6]:

  • Preparation: Participants fast for 12 hours overnight and discontinue vasoactive medications at least 12 hours prior to testing.
  • Baseline measurements: Collect fasting blood samples for glucose, insulin, C-peptide, GLP-1, GIP, and other relevant biomarkers.
  • Drug administration: Administer the AGI (this compound 50-100 mg or voglibose 0.2-0.3 mg) or placebo immediately before the test meal.
  • Test meal: A standardized meal is consumed within 15 minutes. Studies have used various compositions:
    • Japanese Diabetes Society recommended meal: 56.5 g carbohydrate, 16.0 g protein, 18.0 g fat (total 460 kcal) [2]
    • Standardized breakfast in voglibose studies [6]
  • Postprandial monitoring: Collect blood samples at regular intervals (typically 30, 60, 90, 120, and 180 minutes) after meal consumption for glucose, insulin, and incretin hormones.
  • Endpoint assessment: Calculate incremental area under the curve (iAUC) or mean postprandial levels for glucose and insulin.

This methodology allows for direct comparison of drug efficacy in reducing postprandial glucose excursions and assessing effects on insulin and incretin responses.

Endothelial Function Assessment Protocol

Endothelial function evaluation provides important insights into the cardiovascular effects of AGIs. The following protocol was used in a 2013 study investigating this compound effects in patients with acute coronary syndrome [2]:

  • Patient population: Post-ACS patients with and without postprandial hyperglycemia (PPHG defined as ≥130 mg/dL at 60 minutes after test meal).
  • Study design: Randomized, single-blind controlled clinical trial with 1-week intervention period.
  • Intervention: this compound group (50 mg three times daily with meals) vs. control group (no anti-diabetic agent).
  • Endothelial function assessment: Using digital reactive hyperemia peripheral arterial tonometry (RH-PAT) with Endo-PAT 2000 device.
    • PAT probes placed on both forefingers
    • 5-minute baseline measurement
    • Blood pressure cuff inflated to 60 mmHg above systolic pressure or at least 200 mmHg for 5 minutes
    • Cuff deflation to induce reactive hyperemia
    • RH-PAT index (RHI) calculated as ratio of average amplitude of PAT signal after deflation to baseline amplitude
  • Measurement timing: Fasting state and at 60 and 120 minutes after test meal loading.
  • Correlation analysis: Relationship between changes in RHI and postprandial glucose surge.

This methodology demonstrated that this compound-based improvement in PPHG significantly improved endothelial function, with a significant inverse correlation between the improvement in endothelial function and the reduced postprandial glucose surge [2].

Clinical Applications and Practical Considerations

Approved Indications and Usage

This compound is primarily indicated for the management of type 2 diabetes mellitus as monotherapy or in combination with other oral antidiabetic agents when diet and exercise alone do not result in adequate glycemic control [3]. It is particularly effective in targeting postprandial hyperglycemia with minimal effects on fasting glucose levels. Long-term studies demonstrate that this compound achieves a moderate average reduction of HbA1c of 0.3-0.7% points from baseline [3]. The insulin-sparing effect of this compound represents a significant advantage over sulfonylureas, as this compound therapy leads to slightly lower postprandial levels of serum insulin, whereas chronic sulphonylurea treatment typically increases serum insulin levels [3]. This effect may theoretically lead to less weight gain and reduced risk of hypoglycemia during chronic treatment.

Voglibose has a broader spectrum of approved indications across different regions, particularly in Japan and other Asian countries. Beyond its use in type 2 diabetes management, voglibose is indicated for:

  • Prevention of Type 2 diabetes in high-risk individuals with impaired glucose tolerance [1]
  • Combination therapy with other oral hypoglycemic agents or insulin [1]
  • Glycogen storage disease type Ib to prevent hypoglycemia [1]
  • Non-diabetic hyperinsulinemia to prevent hypoglycemic attacks [1]
  • Steroid-induced diabetes mellitus (though clinical data are limited) [1]
  • Postprandial hypotension in neurologic disorders and elderly people [7]

The preventive effect of voglibose on progression from impaired glucose tolerance to overt diabetes was demonstrated in a study where subjects treated with voglibose had a significantly lower risk for progression to type 2 diabetes than placebo (hazard ratio 0.595), and significantly more subjects in the voglibose group achieved normoglycemia compared to placebo (hazard ratio 1.539) [1].

Dosing Regimens and Titration

Dosing strategies for both drugs must be individualized based on patient tolerance and therapeutic response. The following table summarizes the standard dosing recommendations:

Table 3: Comparative Dosing and Administration Guidelines

Parameter This compound Voglibose
Starting Dose 25-50 mg three times daily with meals 0.2 mg three times daily before meals [1]
Maintenance Dose 50-100 mg three times daily 0.2-0.3 mg three times daily [1]
Maximum Recommended Dose 100 mg three times daily (varies by region) 0.6 mg daily (0.2 mg tid) [1]
Dose Titration Based on tolerance and postprandial glucose response Based on tolerance and effectiveness [1]
Special Populations Limited data; caution in renal impairment Can be used in elderly and those with hepatic dysfunction or mild to moderate renal impairment [1]
Administration Timing With first bite of each main meal Immediately before meals [1]

For both medications, gradual dose titration is recommended to improve gastrointestinal tolerance. Treatment should typically start at the lowest recommended dose and be increased gradually at 2-4 week intervals based on tolerability and postprandial glucose response.

Safety and Tolerability Profiles

Gastrointestinal adverse effects represent the most common side effects for both this compound and voglibose, resulting from their mechanism of action that involves delayed carbohydrate absorption and fermentation in the large intestine. These effects include flatulence, abdominal distension, borborygmus, and diarrhea [1] [4]. Comparative studies suggest that voglibose may be better tolerated than other AGIs, with one study describing it as "well tolerated and effective in comparable doses" [1].

A head-to-head comparison study reported that participants in the acarbose group experienced more persistent gastrointestinal symptoms compared to other AGIs, though all three αGI-treated groups experienced some digestive symptoms [4]. The study did not specifically compare this compound and voglibose tolerability, but noted digestive symptoms across all AGI treatment groups.

Unlike sulfonylureas or insulin, overdose of neither this compound nor voglibose results in hypoglycemia [1]. An overdose may cause transient increases in flatulence, diarrhea, and abdominal discomfort, but no serious systemic reactions are expected due to the lack of extra-intestinal effects, particularly with voglibose which has negligible systemic absorption [1].

Conclusion and Research Implications

The comparative analysis of this compound and voglibose reveals two alpha-glucosidase inhibitors with a shared primary mechanism but distinct pharmacological and clinical profiles. This compound demonstrates advantages in terms of more pronounced HbA1c reduction, earlier onset of glycemic effect, and significant body weight reduction [4]. Its systemic absorption may contribute to additional metabolic effects beyond intestinal alpha-glucosidase inhibition. The demonstrated improvement in endothelial function with this compound represents a significant potential benefit for cardiovascular risk reduction in diabetic patients [2].

Voglibose offers clinical advantages in its minimal systemic absorption, broader range of indications including diabetes prevention, and potentially better gastrointestinal tolerability profile [1]. Its effectiveness in managing postprandial hypotension expands its utility beyond glycemic control [7]. The potent stimulation of GLP-1 secretion by voglibose represents an interesting therapeutic effect that merits further investigation [6].

For researchers and drug development professionals, these comparative insights highlight several promising directions for future investigation:

  • Elucidation of the precise molecular mechanisms behind the differential effects on incretin hormones
  • Long-term cardiovascular outcomes studies for both agents
  • Exploration of combination therapies leveraging their complementary mechanisms
  • Development of novel formulations to enhance efficacy while minimizing gastrointestinal side effects

References

Comparative Safety Profile of Alpha-Glucosidase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key safety and tolerability data for acarbose, voglibose, and miglitol.

Feature Acarbose Voglibose This compound
Most Common Adverse Effects Flatulence, diarrhea, abdominal pain [1] [2]. Flatulence, abdominal discomfort [3]. Gastrointestinal discomfort (inferred from class effect).
Incidence of GI Effects Very common; reported in 23.3% of patients in a large surveillance study [2]. Lower incidence reported; e.g., flatulence 0.5%, abdominal discomfort 0.3% in an observational study [3]. Information missing
Hepatotoxicity Can cause elevated serum transaminases; usually asymptomatic and reversible upon discontinuation [1]. Case reports of hepatitis and hepatic necrosis exist [4]. Animal studies show potential to potentiate other liver toxins [4]. Information missing
Hypoglycemia Risk Low with monotherapy; risk increases when combined with other hypoglycemic agents [1]. Low risk; no episodes reported in a large observational study [3]. Information missing
Pharmacokinetics & Systemic Exposure Low systemic bioavailability (<2% as active drug) [1]. Poorly absorbed after oral administration [5]. Information missing
Contraindications Hypersensitivity, diabetic ketoacidosis, cirrhosis, inflammatory bowel disease, colonic ulceration, intestinal obstruction [1]. Information missing, but similar gastrointestinal contraindications are expected. Information missing
Other Safety Concerns May decrease bioavailability of digoxin and valproic acid [1]. Rare reports of pneumatosis cystoides intestinalis [1]. In animal studies, high doses potentiated hepatotoxicity of CCl4 and acetaminophen by inducing CYP2E1 [4]. Information missing

Detailed Safety Considerations and Experimental Data

Gastrointestinal Tolerance

  • Mechanism: The GI effects are a direct consequence of the drugs' mechanism. By delaying carbohydrate digestion, undigested sugars are fermented by colonic bacteria, leading to gas production and osmotic diarrhea [1].
  • Comparative Analysis: While all AGIs cause these effects, their intensity and incidence may vary. A large, real-world study of voglibose involving 1,365 patients reported a very low incidence of flatulence (0.5%) and abdominal discomfort (0.3%) [3]. In contrast, a 2-year surveillance study for acarbose found that 23.3% of patients reported adverse events, the majority of which were gastrointestinal [2]. This suggests that voglibose may be better tolerated in this regard, though differences in study design must be considered.

Hepatotoxicity

  • Acarbose: Evidence points to a potential for reversible, asymptomatic transaminase elevations [1].
  • Voglibose: Safety concerns are supported by clinical case reports and experimental data. A study in rats showed that while voglibose alone did not cause liver injury, it significantly potentiated the hepatotoxicity of carbon tetrachloride (CCl4) and acetaminophen. This was linked to a dose-dependent induction of the cytochrome P450 enzyme CYP2E1, which metabolizes these chemicals into more toxic intermediates [4].
  • This compound: The available search results did not provide specific data on this compound's hepatotoxicity potential.

Comparative Efficacy and Safety in Combination Therapy

  • A 24-week, head-to-head study comparing acarbose and voglibose in patients on basal insulin found both drugs to be equally effective in reducing HbA1c (~0.7% reduction) [6].
  • The study also monitored adverse events and found no significant difference in the safety profile between the two drugs, with both being well-tolerated [6]. This indicates that for glycemic control in this setting, the choice of AGI can be based on individual patient tolerance and cost.

Experimental Protocols from Cited Research

To help you evaluate the evidence, here are the methodologies from key studies cited.

1. Protocol: Clinical Comparison of Acarbose vs. Voglibose [6]

  • Objective: To evaluate the efficacy and safety of acarbose compared to voglibose in type 2 diabetes patients inadequately controlled with basal insulin.
  • Design: A 24-week, prospective, open-label, randomized, active-controlled, multi-center study.
  • Participants: 121 patients randomized to acarbose (100 mg three times daily, n=59) or voglibose (0.3 mg three times daily, n=62).
  • Primary Endpoint: Change in HbA1c from baseline to week 24.
  • Safety Monitoring: Adverse events, hypoglycemic events, laboratory safety tests (blood chemistry, hematology), vital signs, and physical examinations.

2. Protocol: Voglibose and Hepatotoxicity in an Animal Model [4]

  • Objective: To investigate if voglibose causes hepatotoxicity or potentiates the hepatotoxicity of CCl4 and acetaminophen in rats.
  • Subjects: Male Sprague-Dawley rats.
  • Intervention: Rats were fed diets containing voglibose (0, 2.5, 5.0, or 10.0 mg per 100g of diet) for 7 days. On the 6th day, they were administered a single dose of CCl4 or acetaminophen.
  • Outcome Measures: Plasma markers of liver injury (ALT, AST), hepatic malondialdehyde (MDA) content as a marker of lipid peroxidation, and assessment of cytochrome P450 enzyme activities and protein levels.

Mechanism of Action and Adverse Effects

The following diagram illustrates the core mechanism of Alpha-Glucosidase Inhibitors (AGIs) and how it leads to their primary adverse effects.

G AGI AGI Drug Taken with Meal Enzyme Inhibits α-Glucosidase Enzymes AGI->Enzyme Digestion Delayed Carbohydrate Digestion & Absorption Enzyme->Digestion PPGR Reduced Postprandial Glucose Rise (Therapeutic Effect) Digestion->PPGR Fermentation Undigested Carbs Travel to Colon (Bacterial Fermentation) Digestion->Fermentation GAS Gas Production (Flatulence) Fermentation->GAS Osmotic Osmotic Effect (Diarrhea, Abdominal Discomfort) Fermentation->Osmotic

Key Conclusions for Professionals

  • GI Effects are a Class-Wide Issue: The primary safety concern for all AGIs is gastrointestinal discomfort, stemming from their mechanism of action.
  • Potential for Differential Tolerance: Real-world evidence, though requiring careful interpretation due to differing study designs, suggests that voglibose may have a lower reported incidence of GI adverse events compared to acarbose [2] [3].
  • Hepatotoxicity Profile Varies: Acarbose is associated with transient transaminase elevations, while for voglibose, there is evidence from case reports and animal studies indicating a potential risk for more significant liver injury, especially when combined with other substances metabolized by CYP2E1 [1] [4].
  • Data Gap on this compound: The current search results highlight a significant lack of direct comparative safety data for This compound, making a full, three-way comparison difficult.

References

HbA1c Reduction with Miglitol: A Quantitative Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the HbA1c reductions observed with miglitol monotherapy from key clinical trials.

Dosage Trial Duration HbA1c Reduction (Absolute %) Key Comparative Findings
50 mg or 100 mg three times daily [1] 6 - 12 months 0.18% - 0.75% Consistent, significant improvement in glycaemic control [1] [2].
50 mg three times daily [3] 24 weeks 0.75% Less effective than glibenclamide (1.01% reduction) but without hypoglycaemia or weight gain [3].
150 - 300 mg/day [2] 6 - 12 months 0.18% - 0.75% Associated with 7.3-21.1% reduction in postprandial plasma glucose [2].
Not specified [4] Long-term 0.3% - 0.7% A moderate average reduction from baseline [4].

Insights from Key Clinical Trials and Protocols

The outcomes in the table are derived from specific clinical studies designed to evaluate this compound's efficacy.

  • Monotherapy vs. Placebo and Gilbenclamide: A 24-week, double-blind study involved 201 patients with NIDDM inadequately controlled by diet. After a placebo run-in period, patients were randomized to receive this compound, glibenclamide (a sulfonylurea), or placebo. The primary efficacy criteria were the change in HbA1c, fasting, and postprandial blood glucose and insulin levels from baseline [3].
  • Long-Term Efficacy and Safety: A large review of trials lasting 6 to 12 months and involving 1783 patients established the sustained efficacy and safety profile of this compound at dosages of 50-100 mg three times daily. These studies confirmed its role in improving glycemic control and reducing postprandial serum insulin levels over the long term [1] [2].
  • Combination Therapy: Clinical trials have also investigated this compound as an add-on therapy. For example, a small pilot study used a continuous glucose monitoring system (CGMS) to show that the combination of this compound and sitagliptin (a DPP-4 inhibitor) effectively reduced postprandial glucose fluctuations more than this compound alone [5].

Mechanism of Action and Clinical Implications

This compound's effects are rooted in its unique mechanism of action within the gastrointestinal tract.

  • Pharmacodynamics: this compound is a pseudomonosaccharide that acts as a competitive, reversible inhibitor of alpha-glucosidase enzymes in the small intestine. Its structure resembles glucose, and it is almost completely absorbed. By inhibiting enzymes like sucrase and maltase, this compound delays the digestion of complex carbohydrates and disaccharides into glucose and other monosaccharides. This action smooths the sharp postprandial rise in blood glucose [1] [2] [4].
  • Key Differentiators vs. Other Therapies:
    • vs. Sulfonylureas (e.g., Glibenclamide): While sulfonylureas provide greater HbA1c reduction, they stimulate insulin secretion, which can lead to hypoglycemia, hyperinsulinemia, and weight gain. This compound, as monotherapy, is not associated with these side effects and can even lower postprandial insulin levels [1] [3].
    • vs. Other Alpha-Glucosidase Inhibitors (e.g., Acarbose): this compound has similar efficacy to acarbose but at lower milligram doses (50-100 mg TID vs. 100 mg TID). Unlike the pseudotetrasaccharide acarbose, this compound is highly absorbed, suggesting it may have extraintestinal effects on glucose homeostasis, though this requires further confirmation [1] [2].

The following diagram illustrates this compound's primary mechanism of action for reducing postprandial hyperglycemia.

G cluster_normal Normal Process cluster_this compound This compound Effect Carbs Carbohydrate Intake Enzymes α-Glucosidase Enzymes (Sucrase, Maltase) Carbs->Enzymes Glucose Glucose Absorption Enzymes->Glucose PPHG Postprandial Hyperglycemia Glucose->PPHG This compound This compound Administration Inhibit Inhibition of Carb Breakdown This compound->Inhibit This compound->Inhibit Competitive Reversible Binding Inhibit->Enzymes  Inhibits ReducedAbsorb Delayed & Reduced Glucose Absorption Inhibit->ReducedAbsorb ReducedPPG Reduced Postprandial Glucose Excursion ReducedAbsorb->ReducedPPG

Summary for Research and Development

For researchers and drug development professionals, the data indicates:

  • Efficacy Profile: this compound provides a consistent, though moderate, reduction in HbA1c (~0.3-0.75%), with a more robust effect on flattening postprandial glucose excursions [1] [2] [4].
  • Safety and Tolerability: The most common adverse events are gastrointestinal (flatulence, diarrhea, abdominal pain), which are typically dose-dependent, mild to moderate, and transient [1] [3].
  • Therapeutic Position: Its insulin-sparing effect and low risk of hypoglycemia make it a suitable option, particularly for patients where other agents are contraindicated, such as the elderly or those with hepatic or mild to moderate renal impairment [1]. Emerging research also suggests potential for drug repurposing in areas like obesity and hyperpigmentation [6] [7].

References

miglitol versus sulfonylureas on insulin levels

Author: Smolecule Technical Support Team. Date: February 2026

Supporting Experimental Data

A randomized, double-blinded, placebo-controlled clinical study provides quantitative data on these effects. The study involved patients with type 2 diabetes inadequately controlled by diet and a sulfonylurea (glimepiride or gliclazide). They were randomized to receive either miglitol or a placebo for 24 weeks, while their sulfonylurea treatment remained unchanged [1].

The results from this study are summarized in the table below.

Parameter This compound + Sulfonylurea Group (Change from Baseline) Placebo + Sulfonylurea Group (Change from Baseline) P-value
HbA1c (%) -0.76% -0.31% < 0.05
Fasting Plasma Glucose (FPG) Not Significant (NS) Not Significant (NS) NS
Postprandial Glucose (PPG) (mg/dL) -33.66 mg/dL -5.88 mg/dL < 0.05
Postprandial Serum Insulin (PSI) -2.31 μU/mL +0.33 μU/mL < 0.05

This data shows that adding this compound to a sulfonylurea regimen not only led to a significantly greater reduction in blood glucose but also resulted in a decrease in postprandial insulin levels. This contrasts with the slight increase seen in the placebo group and demonstrates this compound's ability to improve glycemic control without requiring a corresponding rise in insulin [1].

Experimental Protocol and Research Insights

For researchers seeking to replicate or build upon these findings, here is a summary of the key methodological details.

Clinical Trial Design (from [1]):

  • Patient Population: Chinese patients with type 2 diabetes mellitus inadequately controlled by diet and a stable dose of a sulfonylurea.
  • Intervention: this compound (50 mg three times daily, titrated to 100 mg three times daily after 12 weeks) versus placebo.
  • Primary Endpoint: Change in HbA1c from baseline at 24 weeks.
  • Key Measurements: HbA1c, Fasting Plasma Glucose (FPG), Postprandial Plasma Glucose (PPG) measured 2 hours after a standard breakfast, and Postprandial Serum Insulin (PSI).

Mechanistic Research on Sulfonylureas: Recent research sheds light on the complex actions and long-term challenges of sulfonylurea therapy:

  • Multiple Ion Channels: Beyond their primary action on KATP channels, evidence suggests sulfonylureas like glibenclamide can directly or indirectly affect other ion channels in beta-cells (e.g., Kv channels, TRP channels), which may also contribute to their insulin-secretory effect and side-effect profile [2].
  • Sulfonylurea Resistance: A 2025 study revealed that prolonged exposure to glibenclamide can lead to sulfonylurea resistance (SR) in insulinoma cells and animal models. This resistance was linked to the upregulation of the SK3 channel (KCa 2.3), a calcium-activated potassium channel. The increased SK3 expression hyperpolarizes the beta-cell membrane, counteracting the depolarizing effect of sulfonylureas and thus reducing insulin secretion. This identifies SK3 as a potential novel target for overcoming SR [3].

Mechanisms of Action Visualized

The diagrams below illustrate the distinct pathways through which this compound and sulfonylureas manage blood glucose levels.

G cluster_sulfonylurea Sulfonylureas (e.g., Glibenclamide) cluster_this compound This compound SU Sulfonylurea Drug SUR Sulfonylurea Receptor (SUR1) SU->SUR Binds KATP KATP Channel (Kir6.2) SUR->KATP Inhibits Depol Membrane Depolarization KATP->Depol Leads to VDCC Voltage-Gated Ca²⁺ Channel Depol->VDCC Activates CaInflux Ca²⁺ Influx VDCC->CaInflux InsulinRelease Insulin Secretion CaInflux->InsulinRelease Mig This compound AlphaG Alpha-Glucosidase Enzyme Mig->AlphaG Inhibits GlucoAbsorp Glucose Absorption AlphaG->GlucoAbsorp Delays Carbs Complex Carbohydrates Carbs->AlphaG Substrate for PPG Reduced Postprandial Glucose GlucoAbsorp->PPG Reduces Smooth Smoother & Lower Postprandial Glucose Rise PPG->Smooth

References

miglitol anti-obesity effect comparison other alpha-glucosidase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Findings

The data in the table is supported by specific experimental results.

  • Clinical Evidence for Miglitol: Multiple randomized open-label studies in Japan provide the strongest evidence.

    • In a study of 111 patients, those receiving this compound plus lifestyle modification showed significant reductions in body weight, BMI, visceral fat, and improved markers of insulin resistance and cholesterol compared to the lifestyle-only group [1].
    • Direct comparisons indicate this compound may be more effective than Voglibose at reducing body weight gain [1].
  • Proposed Mechanisms for this compound's Effects: Research suggests this compound's anti-obesity action involves multiple pathways.

    • Bile Acid Metabolism: A key study found this compound increases the excretion of bile acids in feces while also raising their concentration in portal blood. This altered bile acid metabolism is linked to improved glucose homeostasis and increased energy expenditure [2].
    • Brown Adipose Tissue (BAT) Activation: Animal studies show this compound intake is associated with the activation of BAT, a type of fat that burns energy to generate heat, which is considered a definitive mediator of its anti-obesity effect [1].
    • Incretin Regulation: this compound decreases levels of glucose-dependent insulinotropic peptide (GIP), which promotes fat accumulation, and may increase glucagon-like peptide-1 (GLP-1), which reduces appetite. The suppression of GIP is considered a main contributor to weight reduction [1].

This diagram summarizes the primary mechanisms through which this compound is proposed to exert its anti-obesity effects.

Drug Characteristics and Dosing

Understanding the pharmacological profiles of these drugs is essential for a complete comparison.

Characteristic This compound Acarbose Voglibose
Absorption & Excretion Well absorbed; excreted renally [3] Poorly absorbed; excreted in stool [3] Poorly absorbed [3]
FDA-Approved (USA) Yes [3] [4] Yes [3] No (Approved in Japan) [3]
Typical Dosing Start: 25 mg TID; Max: 100 mg TID [3] Start: 25 mg TID; Max: 100 mg TID [3] Start: 0.2 mg TID [3]
Common Side Effects Flatulence, diarrhea, abdominal pain (due to undigested carbs in colon) [3] Similar GI effects; rare risk of hepatitis [3] Similar GI effects [3]

Conclusions for Research and Development

For researchers and drug development professionals, the evidence suggests:

  • This compound is the AGI with the most compelling, direct evidence for anti-obesity effects, supported by clinical data and multiple proposed mechanisms including BAT activation and bile acid modulation [1] [2].
  • Acarbose shows a more modest, secondary benefit of weight reduction, primarily attributed to its mechanism of delaying carbohydrate absorption [3] [5].
  • The anti-obesity potential of Voglibose appears less pronounced based on available comparative studies [1].

A significant portion of the high-quality clinical evidence for this compound's anti-obesity effect comes from studies conducted in Japan [1]. Further large-scale, multi-ethnic clinical trials could strengthen these findings and support broader therapeutic applications.

References

validation of miglitol anti-obesity mechanisms in humans

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence for Anti-Obesity Effects in Humans

Clinical trials, primarily from Japan, consistently demonstrate that miglitol leads to statistically significant reductions in body weight, BMI, and visceral fat in obese patients or those with type 2 diabetes.

The table below summarizes key outcomes from four open-label, randomized clinical trials:

Reference (Country) Study Design & Duration Key Efficacy Findings (this compound Group) Proposed Mechanism Investigated
Shimabukuro et al. (Japan) [1] [2] [3] 111 patients, 12 weeks ↓ Body Weight, BMI, Visceral/Subcutaneous Fat, HOMA-IR (Insulin Resistance), Blood Pressure, LDL-C [1] Not specified
Narita et al. (Japan) [1] [2] [3] 50 patients, 12 weeks ↓ Body Weight, BMI [1] Incretin Regulation: ↓ GIP, ↑ GLP-1; body weight change correlated with GIP reduction [1] [2]
Mikada et al. (Japan) [1] [2] [3] 41 patients, 24 weeks ↓ Body Weight, BMI, Total Body Fat Mass, Systolic Blood Pressure [1] Incretin Regulation: ↓ GIP, ↑ GLP-1 [1]
Sugihara et al. (Japan) [1] [2] [3] 81 patients, 12 weeks ↓ Body Weight, BMI; more effective than acarbose or voglibose [1] Not specified

Across these studies, no severe side effects were reported, with mild gastrointestinal issues (flatulence, abdominal pain, diarrhea) being the most common adverse events [1].

Proposed Mechanisms of Action

Research suggests this compound's anti-obesity effects are not solely from blocking carbohydrate absorption. Two main mechanisms have been proposed, with varying levels of validation in human studies.

Mechanism 1: Regulation of Incretin Hormones (Partially Validated in Humans)

This mechanism suggests this compound modifies secretion of gut hormones that influence metabolism and appetite [2] [3].

  • GIP (Glucose-dependent Insulinotropic Polypeptide): Promotes fat accumulation. Clinical trials show this compound decreases postprandial GIP levels, and one study found a correlation between GIP reduction and body weight loss [1] [2].
  • GLP-1 (Glucagon-like Peptide-1): Reduces appetite and food intake. Clinical trials consistently show this compound increases postprandial GLP-1 levels [1] [2].

The following diagram illustrates this pathway and the experimental approach used to validate it in human studies:

G cluster_human Human Clinical Study Findings cluster_methods Key Experimental Measurements A This compound Oral Administration B Small Intestine A->B C Altered Carbohydrate Absorption B->C D L-cells C->D  Delays Glucose Uptake E K-cells C->E  Delays Glucose Uptake F ↑ GLP-1 Secretion D->F G ↓ GIP Secretion E->G H Reduced Appetite & Fat Accumulation F->H G->H M1 Plasma Hormone Levels (ELISA) M1->F  Confirms M1->G  Confirms M2 Meal Tolerance Test (MTT) M2->C  Stimulates M3 Body Weight & Composition M3->H  Correlates With

Mechanism 2: Activation of Brown Adipose Tissue (BAT) and Energy Expenditure (Preclinical Evidence)

Preclinical studies provide strong evidence that this compound increases energy expenditure by activating Brown Adipate Tissue (BAT) thermogenesis [4] [5].

  • Key Findings in Mice: this compound treatment increases oxygen consumption (VO₂), raises BAT temperature, and upregulates Uncoupling Protein 1 (UCP1)—a key protein for heat generation [4].
  • Signaling Pathway: this compound enhances the β3-adrenergic signaling pathway in BAT, involving PKA, HSL, p38 MAPK, and PGC-1α, leading to increased UCP1 expression and thermogenesis [4].
  • Absorbed vs. Non-absorbed drugs: This mechanism is proposed to be specific to this compound (and distinct from non-absorbable alpha-glucosidase inhibitors like acarbose) because this compound enters the bloodstream and can directly affect tissues [5].

The diagram below outlines this primary pathway and the experimental methods used in preclinical studies:

G cluster_bat Proposed Mechanism (Preclinical Models) cluster_exp Preclinical Experimental Validation A This compound (Systemic Circulation) B Brown Adipose Tissue (BAT) A->B C Enhanced β3-Adrenergic Signaling B->C D ↑ PKA Phosphorylation C->D E ↑ p38 MAPK Phosphorylation C->E F ↑ PGC-1α Expression C->F G ↑ UCP1 Gene & Protein Expression D->G E->G F->G H Increased Thermogenesis & Energy Expenditure G->H M1 Western Blot (Protein Expression) M1->D  Measures M1->E  Measures M1->F  Measures M1->G  Measures M2 RT-qPCR (Gene Expression) M2->G  Measures M3 O2/CO2 Metabolism System M3->H  Quantifies (VO₂) M4 Thermal Imaging Camera M4->H  Quantifies (BAT Temp)

Comparison with Other Anti-Obesity Pharmacotherapies

This compound's position in the obesity treatment landscape differs from newer, more potent agents.

Medication Primary Mechanism Reported Efficacy (Total Body Weight Loss) Key Differentiators of this compound
This compound Alpha-glucosidase inhibitor; modulates incretins (GLP-1↑, GIP↓); activates BAT (preclinical) [1] [4] ~3-5% reduction in clinical trials [1] • Oral, non-systemic (initial action) • Well-established safety profile • Additional benefits on postprandial glucose [1]
Orlistat Inhibits pancreatic lipase, reducing fat absorption [6] 2.8-4.8% vs. placebo [6] Different safety/tolerability profile (GI side effects differ) [1] [6]
GLP-1 RAs (e.g., Semaglutide) Mimics GLP-1, promoting satiety, reducing gastric emptying [6] >10% vs. placebo [7] Injectable vs. oral administration; significantly higher efficacy and different side effect profile [6] [7]
Tirzepatide GLP-1 & GIP receptor dual agonist [6] >10% vs. placebo [7] Same as above [6] [7]

Summary for Researchers

  • Clinical Efficacy: Robust human data from multiple trials confirms this compound produces statistically significant, though modest, weight loss and improves metabolic parameters.
  • Mechanistic Gaps: The incretin hypothesis is partially validated in humans, but the BAT activation pathway, while compelling in mice, lacks direct confirmation in human trials.
  • Differentiation: this compound offers an oral option with a distinct mechanism focused on postprandial metabolism. Its established safety profile may be advantageous for specific patient profiles, though efficacy is lower than modern incretin-based therapies.

Further clinical studies, particularly in non-Japanese populations and using BAT imaging techniques in humans, are needed to fully validate the underlying mechanisms [1] [2].

References

miglitol cost-effectiveness versus other antidiabetic agents

Author: Smolecule Technical Support Team. Date: February 2026

Miglitol Profile and Mechanism of Action

This compound is an alpha-glucosidase inhibitor (AGI) used as an adjunct to diet and exercise for managing type 2 diabetes mellitus [1] [2]. Its therapeutic potential is primarily due to its localized action in the small intestine.

  • Mechanism of Action: this compound reversibly inhibits membrane-bound alpha-glucosidase enzymes in the brush border of the small intestine [1] [2]. This inhibition delays the digestion of complex carbohydrates and disaccharides into monosaccharides (like glucose), thereby slowing glucose absorption and reducing postprandial (after-meal) hyperglycemia [1] [3] [2].
  • Dosage and Administration: The recommended dosing is 25 mg to 100 mg taken three times daily at the start (with the first bite) of each main meal [1]. The dosage should be individualized and titrated to balance efficacy and gastrointestinal tolerance.
  • Key Considerations:
    • Contraindications: Known hypersensitivity, diabetic ketoacidosis, inflammatory bowel disease, colonic ulceration, partial intestinal obstruction, or chronic intestinal diseases with malabsorption [1].
    • Renal Impairment: Not recommended for patients with substantial renal impairment (serum creatinine >2 mg/dL) [1].
    • Common Adverse Effects: The most frequent adverse effects are gastrointestinal, including flatulence, diarrhea, and abdominal discomfort or pain [1] [4] [3]. These are often dose-dependent and may subside over time.

The following diagram illustrates the mechanism of action of this compound and the workflow for its use in a clinical setting.

G cluster_normal Normal Carbohydrate Digestion cluster_this compound With this compound Administration ComplexCarbs Ingestion of Complex Carbohydrates AlphaGlucosidase α-Glucosidase Enzymes break down carbs ComplexCarbs->AlphaGlucosidase GlucoseAbsorption Rapid Glucose Absorption AlphaGlucosidase->GlucoseAbsorption PostprandialSpike Postprandial Blood Glucose Spike GlucoseAbsorption->PostprandialSpike Takethis compound Take this compound at Start of Meal InhibitEnzyme This compound inhibits α-Glucosidase Enzymes Takethis compound->InhibitEnzyme DelayedBreakdown Delayed Carbohydrate Breakdown InhibitEnzyme->DelayedBreakdown SlowedAbsorption Slowed Glucose Absorption DelayedBreakdown->SlowedAbsorption ReducedSpike Reduced Postprandial Glucose Spike SlowedAbsorption->ReducedSpike Outcome Outcome: Improved Glycemic Control (Reduced HbA1c) ReducedSpike->Outcome

Comparative Efficacy and Safety of Antidiabetic Agents

The table below summarizes the comparative efficacy and safety profiles of major antidiabetic drug classes based on clinical studies, including a retrospective analysis of 100 patients with type 2 diabetes [5]. Note that "Cost-Effectiveness" is marked as Not Directly Compared due to the lack of specific cost-utility analysis in the search results.

Drug Class HbA1c Reduction Key Advantages Key Disadvantages & Risks Cardiovascular/Renal Effects

| This compound (AGIs) | Modest (~0.5-1.0%) [3] | - Low risk of hypoglycemia (monotherapy) [1] [3].

  • No weight gain [3].
  • May be suitable when others are contraindicated (e.g., hepatic impairment) [3]. | - High GI adverse effects (flatulence, diarrhea, abdominal pain) [1] [5] [4].
  • Modest efficacy vs. newer agents [1].
  • Requires multiple daily doses with meals. | Neutral (not specifically mentioned in cardiovascular outcome trials for newer agents). | | Metformin | Moderate (-1.2%) [5] | - First-line therapy; well-established efficacy & safety [1].
  • Low cost, weight-neutral or promotes weight loss [5]. | GI intolerance (common) [5]. Risk of lactic acidosis (contraindicated in severe renal impairment). | Cardiovascular benefits established. | | SGLT2 Inhibitors | Moderate-High (-1.4%) [5] | - Low hypoglycemia risk [5].
  • Promotes weight loss [5].
  • Cardio & renal protective benefits [5] [6]. | - Genitourinary infections.
  • Risk of euglycemic DKA.
  • Potential for dehydration. | Strong evidence for cardio and renal protection [5] [6]. | | GLP-1 RAs | High (-1.6%) [5] | - Low hypoglycemia risk [5].
  • Significant weight loss [5].
  • Cardiovascular benefits [5]. | - Mostly injectable (except recent oral forms).
  • High GI effects (nausea, vomiting) [5].
  • Higher cost. | Strong evidence for cardiovascular risk reduction [5]. | | Sulfonylureas | Moderate-High (-1.3%) [5] | - Rapid, potent glucose-lowering.
  • Low cost. | - High risk of hypoglycemia (25% incidence in study) [5].
  • Weight gain [5]. | Neutral to potentially negative. | | DPP-4 Inhibitors | Modest (-0.9%) [5] | - Well-tolerated, low side effect profile.
  • Weight-neutral.
  • Low hypoglycemia risk. | - Modest efficacy [5].
  • May increase risk of heart failure (saxagliptin). | Generally neutral. |

Experimental Data and Protocols

For researchers, the following experimental approaches are relevant for evaluating this compound:

  • Clinical Efficacy Trials: Standard protocols involve randomized, double-blind, placebo-controlled or active-comparator studies over 6 to 12 months. Primary endpoints are the change from baseline in HbA1c and postprandial plasma glucose levels. Dosing is typically 50 mg or 100 mg three times daily with meals [1] [3].
  • Combination Therapy Studies: this compound is studied in combination with other agents like sulfonylureas or insulin. Key methodology includes using a Continuous Glucose Monitoring System (CGMS) to track glycemic fluctuations and measuring hormonal responses (C-peptide, glucagon, GLP-1, GIP) via blood sampling at timed intervals (e.g., 0, 30, 60, 120 minutes) after a standardized meal [7].
  • Safety and Pharmacovigilance: Large-scale descriptive analyses of adverse event reports from databases like WHO-VigiAccess can characterize the real-world safety profile and compare it with other drugs in the class [4].

Conclusion and Research Outlook

  • Niche Role: this compound is an effective agent for controlling postprandial hyperglycemia with a unique, locally acting mechanism. However, its use is limited by gastrointestinal side effects and modest overall efficacy compared to modern drug classes like SGLT2 inhibitors and GLP-1 receptor agonists, which offer superior HbA1c reduction, weight loss, and proven cardiorenal benefits [1] [5].
  • Cost-Effectiveness Implication: Although not directly calculated, the lower efficacy and potential impact on patient quality of life from GI adverse effects likely negatively influence its cost-effectiveness relative to newer agents, despite the drug itself potentially having a lower acquisition cost.
  • Emerging Research: Interestingly, recent preclinical studies suggest potential for drug repurposing. This compound has shown significant antimelanogenic effects by downregulating key signaling pathways (PKA, MAPK, GSK3β/β-Catenin) in melanoma cells, indicating a potential new application in treating hyperpigmentation [8].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White to pale-yellow powder
Crystals from ethanol

XLogP3

-2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

207.11067264 Da

Monoisotopic Mass

207.11067264 Da

Heavy Atom Count

14

LogP

-2.7
log Kow = -3.53 (est)
-2.7

Appearance

Solid powder

Melting Point

114 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0V5436JAQW

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

For use as an adjunct to diet to improve glycemic control in patients with non-insulin-dependent diabetes mellitus (NIDDM) whose hyperglycemia cannot be managed with diet alone.

Livertox Summary

Miglitol is an alpha glucosidase inhibitor which delays intestinal absorption of carbohydrates and is used as an adjunctive therapy in the management of type 2 diabetes. Miglitol has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Hypoglycemic Agents;
Antidiabetic Agents

Therapeutic Uses

1-Deoxynojirimycin/*analogs & derivatives; alpha-Glucosidases/antagonists & inhibitors; Enzyme Inhibitors
Reduction in postprandial blood glucose concentrations persists for 3-4 hours following a single dose in healthy individuals.
Miglitol is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus./Included in US product label/

Pharmacology

Miglitol, an oral alpha-glucosidase inhibitor, is a desoxynojirimycin derivative that delays the digestion of ingested carbohydrates, thereby resulting in a smaller rise in blood glucose concentration following meals. As a consequence of plasma glucose reduction, miglitol reduce levels of glycosylated hemoglobin in patients with Type II (non-insulin-dependent) diabetes mellitus. Systemic nonenzymatic protein glycosylation, as reflected by levels of glycosylated hemoglobin, is a function of average blood glucose concentration over time. Because its mechanism of action is different, the effect of miglitol to enhance glycemic control is additive to that of sulfonylureas when used in combination. In addition, miglitol diminishes the insulinotropic and weight-increasing effects of sulfonylureas. Miglitol has minor inhibitory activity against lactase and consequently, at the recommended doses, would not be expected to induce lactose intolerance.
Miglitol is a desoxynojirimycin derivative and inhibitor of alpha-glucosidase with antihyperglycemic activity. Miglitol binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels. Compared to acarbose, miglitol is systemically absorbed.

MeSH Pharmacological Classification

Enzyme Inhibitors

ATC Code

A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BF - Alpha glucosidase inhibitors
A10BF02 - Miglitol

Mechanism of Action

In contrast to sulfonylureas, miglitol does not enhance insulin secretion. The antihyperglycemic action of miglitol results from a reversible inhibition of membrane-bound intestinal a-glucoside hydrolase enzymes. Membrane-bound intestinal a-glucosidases hydrolyze oligosaccharides and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in delayed glucose absorption and lowering of postprandial hyperglycemia.
Miglitol is a desoxynojirimycin derivative that delays the digestion of ingested carbohydrates, thereby resulting in a smaller rise in blood glucose concentration following meals. As a consequence of plasma glucose reduction, miglitol tablets reduce levels of glycosylated hemoglobin in patients with Type II (non-insulin-dependent) diabetes mellitus. Systemic nonenzymatic protein glycosylation, as reflected by levels of glycosylated hemoglobin, is a function of average blood glucose concentration over time.
Miglitol inhibits alpha-glucosidase enzymes (e.g., sucrase, glucoamylase, maltase, isomaltase) that hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the small intestinal brush border. The drug has little or no inhibitory effect on trehalase, lactase, or pancreatic alpha-amylase; it is not expected to produce lactose intolerance. Miglitol delays carbohydrate breakdown and glucose absorption and reduces postprandial hyperglycemia in diabetic patients; fasting blood glucose concentrations are mildly decreased.
In contrast to sulfonylurea antidiabetic agents, miglitol does not enhance insulin secretion. The drug does not produce hypoglycemia when given as monotherapy in the fasted or postprandial state. When used in combination with sulfonylurea antidiabetic agents, miglitol reduces the insulinotropic and weight-increasing effects of sulfonylureas. Miglitol does not produce clinically important weight loss.
Oral administration of miglitol has been reported to produce glucagon-like peptide 1 (GLP-1). /The authors/ hypothesized that p.o. administration of miglitol, an absorbable antidiabetic drug, reduces myocardial infarct size by stimulating GLP-1 receptors and inhibiting glycogenolysis in the myocardium. The effects of p.o. and i.v. administration of miglitol on myocardial infarct size were compared in a rabbit model of ischemia induced by 30 min of coronary occlusion and 48 hr of reperfusion. The levels of phospho(p)-PI3kinase and p-Akt were measured in cardiac tissue by use of Western blot analysis. Both p.o. and i.v. administration of miglitol reduced the infarct size, and this effect was greater after p.o. than after i.v. administration under similar plasma miglitol concentrations. The reduction in infarct size induced by p.o. miglitol but not that induced by i.v. miglitol was partially inhibited by treatment with exendin(9-39), a GLP-1 receptor blocker. Both p.o. and i.v. miglitol improved ejection fraction and +/-dP/dt after myocardial infarction. Miglitol administered p.o. but not i.v. up-regulated the myocardial expression of phospho(p)-PI3kinase and p-Akt following myocardial infarction; an effect that was inhibited by exendin(9-39). Administration of miglitol p.o. reduces myocardial infarct size through stimulation of GLP-1 receptors and activation of PI3kinase-Akt pathway in addition to the inhibition of glycogenolysis. These findings may have clinical implications for the p.o. administration of miglitol for the treatment of patients with diabetes mellitus combined with coronary artery disease.
Imino sugars are used to treat type 2 diabetes mellitus (miglitol (Glyset)) and lysosomal storage disorders (miglustat (Zavesca)) based on the inhibition of alpha-glucosidases and glucosyltransferases. In this substrate specificity study, /investigators/ examined the interactions of imino sugars with a novel human glucose sensor, sodium/glucose cotransporter type 3 (hSGLT3), using expression in Xenopus laevis oocytes and electrophysiology. The results for hSGLT3 are compared with those for alpha-glucosidases and human SGLT type 1 (hSGLT1), a well characterized sodium/glucose cotransporter of the SGLT family. In general, substrates have lower apparent affinities (K0.5) for hSGLT3 than hSGLT1 (D-glucose, alpha-methyl-D-glucose, 1-deoxy-D-glucose, and 4-deoxy-4-fluoro-D-glucose exhibit K0.5 values of 19, 21, 43, and 17 mM, respectively, for hSGLT3, and 0.5, 0.7, 10, and 0.07 mM, respectively, for hSGLT1). However, specificity of hSGLT3 binding is greater (D-galactose and 4-deoxy-4-fluoro-D-galactose are not hSGLT3 substrates, but have hSGLT1 K0.5 values of 0.6 and 1.3 mM). An important deviation from this trend is potent hSGLT3 activation by the imino sugars 1-deoxynojirimycin (DNJ), N-hydroxylethyl-1-deoxynojirimycin (miglitol), N-butyl-1-deoxynojirimycin (miglustat), N-ethyl-1-deoxynojirimycin, and 1-deoxynojirimycin-1-sulfonic acid, with K0.5 values of 0.5 to 9 microM. The diastereomer 1-deoxygalactonojirimycin activates hSGT3 with a K0.5 value of 11 mM, a 3000-fold less potent interaction than is observed for DNJ (4 microM). These imino sugar binding characteristics are similar to those for alpha-glucosidases, but there are no interactions with hSGLT1. This work provides insights into hSGLT3 and -1 substrate binding interactions, establishes a pharmacological profile to study endogenous hSGLT3, and may have important ramifications for the clinical application of imino sugars.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Glycosidases [EC:3.2.1.-]
GANC [HSA:2595] [KO:K12317]

Vapor Pressure

7.33X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

72432-03-2

Absorption Distribution and Excretion

Absorption of miglitol is saturable at high doses with 25 mg being completely absorbed while a 100-mg dose is only 50-70% absorbed. No evidence exists to show that systemic absorption of miglitol adds to its therapeutic effect.
Miglitol is not metabolized in man or in any animal species studied. It is eliminated by renal excretion as an unchanged drug.
0.18 L/kg
Absorption of miglitol is saturable at high doses: a dose of 25 mg is completely absorbed, whereas a dose of 100 mg is only 50% - 70% absorbed. For all doses, peak concentrations are reached in 2-3 hours.
Therapeutic effects principally result from local actions on the small intestine; there is no evidence that systemic absorption contributes to therapeutic response.
The protein binding of miglitol is negligible (<4.0%). Miglitol has a volume of distribution of 0.18 L/kg, consistent with distribution primarily into the extracellular fluid.
Miglitol is distributed principally into extracellular fluid and concentrated in enterocytes of the small intestine.
For more Absorption, Distribution and Excretion (Complete) data for Miglitol (9 total), please visit the HSDB record page.

Metabolism Metabolites

Miglitol is not metabolized in man or in any animal species studied.
Miglitol is not metabolized in man or in any animal species studied. No metabolites have been detected in plasma, urine, or feces, indicating a lack of either systemic or pre-systemic metabolism.

Wikipedia

Miglitol

Drug Warnings

Miglitol is contraindicated in patients with known hypersensitivity to the drug or diabetic ketoacidosis. The drug is also contraindicated in patients with inflammatory bowel disease, colonic ulceration, partial intestinal obstruction or predisposition to this condition, chronic intestinal diseases associated with marked disorders of digestion or absorption, and coexisting conditions that may deteriorate as a result of increased intestinal gas formation.
Miglitol should not cause hypoglycemia when administered alone in the fasting or postprandial state. There is an increased risk of hypoglycemia when miglitol is used concomitantly with insulinor a sulfonylurea antidiabetic agent. If hypoglycemia occurs, dosage of these agents should be adjusted appropriately.
Oral glucose (dextrose) should be used for the treatment of mild to moderate hypoglycemia instead of sucrose (table sugar, a disaccharide); absorption of oral glucose (a monosaccharide) is not delayed by miglitol. Severe hypoglycemia may require the use of either iv glucose infusion or parenteral glucagon.
There is a risk of possible loss of glycemic control in patients receiving miglitol during periods of stress (e.g., fever, trauma, infection, surgery); temporary administration of insulin may be required.
For more Drug Warnings (Complete) data for Miglitol (11 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of miglitol from plasma is approximately 2 hours.
... Miglitol is rapidly eliminated from plasma with apparent elimination half-lives of 0.4-1.8 hr. ... At very low concentration levels a terminal elimination phase of radioactivity characterized by half-lives of 50-110 hr...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

One method involves nojirimycin, a natural product obtainable from the leaves of the mulberry tree (Morus elba, Morus bombycis, or Morus nigra). Nojirimycin retains the configuration of D-glucose with the ether linkage replaced by a secondary amino group. The hydrogen atom on carbon-1 is removed by regioselective oxidation with Gluconobacter oxydans to form 1-deoxynojirimycin. The amine hydrogen atom is replaced by a hydroxyethyl group to form the product.
Preparation: B. Junge et al., DE 2758025; eidem, US 4639436 (1979, 1987 both to Bayer AG)

Analytic Laboratory Methods

A selective and sensitive, stability-indicating reverse phase high performance liquid chromatography method has been first developed and validated for the estimation of miglitol in bulk and tablet dosages form. Samples were separated on a prepacked, Inertsil amino C18 column (150x4.6 mm i.d.) using a mobile phase comprised of acetonitrile and monobasic sodium phosphate pH 7.5 (80:20, v/v) delivered at 1.5 mL/min flow rate. Detection was performed on a SPD-20A prominence UV/Vis detector at 220 nm. The retention time for miglitol was 13.93 + or -0.0367. The method was validated in terms of linearity, precision, accuracy, ruggedness, and specificity, limit of detection and limit of quantification. The linearity (r2) and percentage recoveries of miglitol were 0.9986 and 99.85%. This method is suitable for routine estimation of miglitol in bulk and tablet dosages form.

Clinical Laboratory Methods

A rapid and sensitive method for the determination of miglitol in human plasma was developed using ultra-performance liquid chromatographic separation with tandem mass spectrometry detection. The preparation of samples required a deproteinization step with acetonitrile. Chromatography was performed on a 5 u (50 mm x 4.6 mm, ID.) C18 inertsil column, with the mobile phase consisting of acetonitrile 2 mM and ammonium acetate (pH 3.5) with formic acid. Detection was performed using an Applied Biosystems Sciex API 2000 mass spectrometer set at unit resolution in the multiple reaction monitoring mode. Electrospray ionization was used for ion production. The mean recovery of miglitol was 88.9%, with the lower limit of quantification set at 150 ng/mL. Linearity was established for concentrations in the range of 150-4000 ng/mL, with a coefficient of determination (r(2) ) of 0.9981. This assay method makes use of the increased sensitivity and selectivity of tandem mass spectrometric detection, resulting in high-throughput analysis of miglitol for bioequivalence studies.
A rapid and sensitive method for the determination of miglitol in human plasma using voglibose as internal standard has been developed and validated. Samples of plasma were deproteinated with acetonitrile and washed with dichloromethane before being analyzed by reversed-phase high-performance liquid chromatography (HPLC). Separation was carried out on a short Nucleosil C(18) column (5 microm, 50 x 4.6 mm i.d.) using 10 mmol/L ammonium acetate at 1.0 mL/min as mobile phase. The detector was an Applied Biosystems Sciex API 4000 mass spectrometer using atmospheric pressure chemical ionization (APCI) for ion production. The instrument was operated at unit resolution in the multiple reaction monitoring mode. The assay was linear over the range 5.00-2000 ng/mL with a limit of detection of 1.00 ng/mL. Intra- and inter-day precision were <2.82% and <2.92%, respectively, with accuracy of 93.3-106%. The assay was successfully applied to a clinical pharmacokinetic study of miglitol given as a single oral dose (50 mg) to healthy volunteers.

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 deg -30 °C (59 deg -86 °F).

Interactions

Several studies investigated the possible interaction between miglitol and glyburide. In six healthy volunteers given a single dose of 5-mg glyburide on a background of 6 days treatment with miglitol (50 mg 3 times daily for 4 days followed by 100 mg 3 times daily for 2 days) or placebo, the mean Cmax and AUC values for glyburide were 17% and 25% lower, respectively, when glyburide was given with miglitol. In a study in diabetic patients in which the effects of adding miglitol 100 mg 3 times daily x 7 days or placebo to a background regimen of 3.5 mg glyburide daily were investigated, the mean AUC value for glyburide was 18% lower in the group treated with miglitol, although this difference was not statistically significant. Further information on a potential interaction with glyburide was obtained from one of the large U.S. clinical trials (Study 7) in which patients were dosed with either miglitol or placebo on a background of glyburide 10 mg twice daily. At the 6-month and 1-year clinic visits, patients taking concomitant miglitol 100 mg 3 times daily exhibited mean Cmax values for glyburide that were 16% and 8% lower, respectively, compared to patients taking glyburide alone. However, these differences were not statistically significant. Thus, although there was a trend toward lower AUC and Cmax values for glyburide when co-administered with miglitol, no definitive statement regarding a potential interaction can be made based on the foregoing three studies.
The effect of miglitol on the pharmacokinetics of a single 1000-mg dose of metformin was investigated in healthy volunteers. Mean AUC and Cmax values for metformin were 12% to 13% lower when the volunteers were given miglitol as compared with placebo, but this difference was not statistically significant.
In a healthy volunteer study, co-administration of miglitol 3 times daily together with digoxin reduced the average plasma concentrations of digoxin by 19% and 28%, respectively. However, in diabetic patients under treatment with digoxin, plasma digoxin concentrations were not altered by co-administration of miglitol ...
Other healthy volunteer studies have demonstrated that miglitol may significantly reduce the bioavailability of ranitidine and propranolol by 60% and 40%, respectively. No effect of miglitol was observed on the pharmacokinetics or pharmacodynamics of nifedipine.
For more Interactions (Complete) data for Miglitol (9 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Sugimoto S, Nakajima H, Kosaka K, Hosoi H. Review: Miglitol has potential as a therapeutic drug against obesity. Nutr Metab (Lond). 2015 Dec 1;12:51. doi: 10.1186/s12986-015-0048-8. eCollection 2015. Review. PubMed PMID: 26628904; PubMed Central PMCID: PMC4666030.
2: Imai C, Harazaki T, Inoue S, Mochizuki K, Goda T. Treatment with DPP-4I Anagliptin or α-GI Miglitol Reduces IGT Development and the Expression of CVD Risk Factors in OLETF Rats. J Nutr Sci Vitaminol (Tokyo). 2015;61(4):313-21. doi: 10.3177/jnsv.61.313. PubMed PMID: 26440638.
3: Ueno H, Tsuchimochi W, Wang HW, Yamashita E, Tsubouchi C, Nagamine K, Sakoda H, Nakazato M. Effects of Miglitol, Acarbose, and Sitagliptin on Plasma Insulin and Gut Peptides in Type 2 Diabetes Mellitus: A Crossover Study. Diabetes Ther. 2015 Jun;6(2):187-96. doi: 10.1007/s13300-015-0113-3. Epub 2015 Jun 9. PubMed PMID: 26055217; PubMed Central PMCID: PMC4478179.
4: Asamoto H, Nobushi Y, Oi T, Uchikura K. Determination of Miglitol by Column-Switching Ion-Pair HPLC with Tris(2,2'-bipyridine)ruthenium(II)-Electrogenerated Chemiluminescence Detection. Chem Pharm Bull (Tokyo). 2015;63(6):476-80. doi: 10.1248/cpb.c14-00788. PubMed PMID: 26027473.
5: Sasaki T, Hiraga H, Yokota-Hashimoto H, Kitamura T. Miglitol protects against age-dependent weight gain in mice: A potential role of increased UCP1 content in brown adipose tissue. Endocr J. 2015;62(5):469-73. doi: 10.1507/endocrj.EJ15-0116. Epub 2015 Apr 2. PubMed PMID: 25833077.
6: Ezeji GC, Inoue T, Bahtiyar G, Sacerdote A. Hallucinations associated with miglitol use in a patient with chronic kidney disease and hypothyroidism. BMJ Case Rep. 2015 Feb 9;2015. pii: bcr2014207345. doi: 10.1136/bcr-2014-207345. PubMed PMID: 25666246.
7: Kishimoto M, Noda M. Additive effects of miglitol and anagliptin on insulin-treated type 2 diabetes mellitus: a case study. Clin Drug Investig. 2015 Feb;35(2):141-7. doi: 10.1007/s40261-014-0260-8. PubMed PMID: 25511640; PubMed Central PMCID: PMC4300407.
8: Lee EY, Kaneko S, Jutabha P, Zhang X, Seino S, Jomori T, Anzai N, Miki T. Distinct action of the α-glucosidase inhibitor miglitol on SGLT3, enteroendocrine cells, and GLP1 secretion. J Endocrinol. 2015 Mar;224(3):205-14. doi: 10.1530/JOE-14-0555. Epub 2014 Dec 8. PubMed PMID: 25486965; PubMed Central PMCID: PMC4324305.
9: Mikada A, Narita T, Yokoyama H, Yamashita R, Horikawa Y, Tsukiyama K, Yamada Y. Effects of miglitol, sitagliptin, and initial combination therapy with both on plasma incretin responses to a mixed meal and visceral fat in over-weight Japanese patients with type 2 diabetes. "the MASTER randomized, controlled trial". Diabetes Res Clin Pract. 2014 Dec;106(3):538-47. doi: 10.1016/j.diabres.2014.09.040. Epub 2014 Oct 7. PubMed PMID: 25451890.
10: Shirakawa J, Murohashi Y, Okazaki N, Yamazaki S, Tamura T, Okuyama T, Togashi Y, Terauchi Y. Using miglitol at 30 min before meal is effective in hyperinsulinemic hypoglycemia after a total gastrectomy. Endocr J. 2014 Nov 28;61(11):1115-23. Epub 2014 Aug 19. PubMed PMID: 25142087.
11: Hariya N, Mochizuki K, Inoue S, Saito M, Fuchigami M, Goda T, Osonoi T. Switching α-glucosidase inhibitors to miglitol reduced glucose fluctuations and circulating cardiovascular disease risk factors in type 2 diabetic Japanese patients. Drugs R D. 2014 Sep;14(3):177-84. doi: 10.1007/s40268-014-0055-7. PubMed PMID: 25079671; PubMed Central PMCID: PMC4153962.
12: Mizuno-Yasuhira A, Kinoshita K, Jingu S, Yamaguchi J. A sensitive and selective method for the quantitative analysis of miglitol in rat plasma using unique solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry. Biomed Chromatogr. 2014 Oct;28(10):1423-9. doi: 10.1002/bmc.3185. Epub 2014 Apr 7. PubMed PMID: 24706526.
13: Ihana N, Tsujimoto T, Yamamoto-Honda R, Kishimoto M, Kajio H, Noto H, Kakei M, Noda M. Improvement of both fasting and postprandial glycemic control by the two-step addition of miglitol and mitiglinide to basal insulin therapy: a pilot study. Diabetol Metab Syndr. 2014 Mar 31;6:48. doi: 10.1186/1758-5996-6-48. eCollection 2014. PubMed PMID: 24684803; PubMed Central PMCID: PMC4025538.
14: Sugimoto S, Nakajima H, Kodo K, Mori J, Matsuo K, Kosaka K, Aoi W, Yoshimoto K, Ikegaya H, Hosoi H. Miglitol increases energy expenditure by upregulating uncoupling protein 1 of brown adipose tissue and reduces obesity in dietary-induced obese mice. Nutr Metab (Lond). 2014 Mar 26;11(1):14. doi: 10.1186/1743-7075-11-14. PubMed PMID: 24669882; PubMed Central PMCID: PMC3986880.
15: Imai C, Saito M, Mochizuki K, Fuchigami M, Goda T, Osonoi T. Cotreatment with the α-glucosidase inhibitor miglitol and DPP-4 inhibitor sitagliptin improves glycemic control and reduces the expressions of CVD risk factors in type 2 diabetic Japanese patients. Metabolism. 2014 Jun;63(6):746-53. doi: 10.1016/j.metabol.2013.12.014. Epub 2014 Jan 7. PubMed PMID: 24559582.
16: Aoki K, Kamiyama H, Masuda K, Kamiko K, Noguchi Y, Tajima K, Terauchi Y. Effects of miglitol, vildagliptin, or their combination on serum insulin and peptide YY levels and plasma glucose, cholecystokinin, ghrelin, and obestatin levels. Endocr J. 2014;61(3):249-56. Epub 2013 Dec 27. PubMed PMID: 24389993.
17: Choi HG, Jeon JY, Im YJ, Kim Y, Jang H, Kang S, Kim KH, Chae SW, Lee SY, Kim MG. Pharmacokinetic comparisons between two formulations containing 100 mg of miglitol in healthy male Korean volunteers: a randomized, open-label, single-dose, two-period, two-sequence crossover bioequivalence study. Int J Clin Pharmacol Ther. 2014 Jan;52(1):55-63. doi: 10.5414/CP201994. PubMed PMID: 24290415.
18: Ishibashi K, Hara A, Fujitani Y, Uchida T, Komiya K, Tamaki M, Abe H, Ogihara T, Kanazawa A, Kawamori R, Watada H. Beneficial effects of vildagliptin combined with miglitol on glucose tolerance and islet morphology in diet-controlled db/db mice. Biochem Biophys Res Commun. 2013 Nov 1;440(4):570-5. doi: 10.1016/j.bbrc.2013.09.110. Epub 2013 Oct 5. PubMed PMID: 24103756.
19: Sasaki T, Shimpuku M, Kitazumi T, Hiraga H, Nakagawa Y, Shibata H, Okamatsu-Ogura Y, Kikuchi O, Kim HJ, Fujita Y, Maruyama J, Susanti VY, Yokota-Hashimoto H, Kobayashi M, Saito M, Kitamura T. Miglitol prevents diet-induced obesity by stimulating brown adipose tissue and energy expenditure independent of preventing the digestion of carbohydrates. Endocr J. 2013;60(10):1117-29. Epub 2013 Aug 30. PubMed PMID: 23995917.
20: Kitano D, Chiku M, Li Y, Okumura Y, Fukamachi D, Takayama T, Hiro T, Saito S, Hirayama A. Miglitol improves postprandial endothelial dysfunction in patients with acute coronary syndrome and new-onset postprandial hyperglycemia. Cardiovasc Diabetol. 2013 Jun 19;12:92. doi: 10.1186/1475-2840-12-92. PubMed PMID: 23777506; PubMed Central PMCID: PMC3691582.

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